5-Nitro-2-(piperidin-1-yl)aniline
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
5-nitro-2-piperidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-10-8-9(14(15)16)4-5-11(10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIMWGHYIPFAIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375069 | |
| Record name | 5-nitro-2-piperidin-1-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5367-58-8 | |
| Record name | 5-Nitro-2-(1-piperidinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5367-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-nitro-2-piperidin-1-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Nitro-2-(piperidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Nitro-2-(piperidin-1-yl)aniline. The information is curated for professionals in chemical research and pharmaceutical development, with a focus on quantitative data, experimental procedures, and logical relationships governing its reactivity and potential biological significance.
Core Chemical and Physical Properties
This compound, with CAS Number 5367-58-8, is an aromatic amine derivative. Its structure incorporates a nitro group and a piperidine ring, moieties that are significant in medicinal chemistry.[1] The presence of these functional groups dictates its chemical behavior and potential biological activity.
| Property | Value | Source |
| CAS Number | 5367-58-8 | [2] |
| Molecular Formula | C₁₁H₁₅N₃O₂ | [2] |
| Molecular Weight | 221.26 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 5-Nitro-2-piperidin-1-yl-phenylamine | [3] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [2] |
Synthesis and Purification
The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. A common precursor, such as a halogenated nitroaniline, is reacted with piperidine in the presence of a base. The following protocol is a representative method adapted from procedures for structurally similar compounds.[4]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chloro-5-nitroaniline (or 2-Fluoro-5-nitroaniline)
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Saturated aqueous Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitroaniline (1 equivalent) in DMSO.
-
Addition of Reagents: Add potassium carbonate (1.5 equivalents) and piperidine (2 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 90-120°C and stir for 9-21 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4][5]
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated aqueous NaCl solution.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4]
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Figure 1. Synthetic Workflow for this compound.
Spectroscopic Analysis
Expected ¹H NMR Spectral Data:
-
Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.0-8.0 ppm). The proton ortho to the nitro group would be the most downfield, while the protons ortho and para to the activating amino group would be more upfield.
-
Amino Protons (-NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
Piperidine Protons: A series of multiplets in the aliphatic region (approx. 1.5-3.5 ppm) corresponding to the axial and equatorial protons of the piperidine ring.
Expected ¹³C NMR Spectral Data:
-
Aromatic Carbons: Six signals in the aromatic region (approx. 110-160 ppm). The carbon bearing the nitro group will be significantly downfield, as will the carbon attached to the piperidine nitrogen.
-
Piperidine Carbons: Typically three signals in the aliphatic region (approx. 24-55 ppm) for the three distinct carbon environments in the piperidine ring.
Expected IR Spectral Data:
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.
-
C-H Stretching: Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.
-
N-O Stretching (Nitro Group): Two strong, characteristic absorption bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).
-
C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Expected Mass Spectrometry Data:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 221.26, corresponding to the molecular weight of the compound.
-
Fragmentation: Expect fragmentation patterns involving the loss of the nitro group (NO₂), and cleavage of the piperidine ring.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is governed by the interplay of its three main components: the aniline core, the electron-withdrawing nitro group, and the electron-donating piperidino group.
-
Aniline Core: The amino (-NH₂) group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution.[8]
-
Piperidino Group: The piperidino group, attached via its nitrogen, is also an activating, ortho, para-director.
-
Nitro Group: The nitro (-NO₂) group is a strong deactivating group and a meta-director.[8]
The combined effect of these groups makes the positions ortho to the amino group (positions 3 and 1, though 1 is substituted) and para to the amino group (position 4) the most activated towards electrophilic attack. However, the strong deactivating effect of the nitro group reduces the overall reactivity of the ring compared to aniline itself.
Figure 2. Logical Diagram of Substituent Effects on Reactivity.
Potential Biological and Pharmacological Significance
Both the piperidine ring and the nitroaromatic scaffold are prevalent in pharmacologically active molecules.
-
Piperidine Moiety: The piperidine heterocycle is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[1] Its presence can enhance druggability by improving pharmacokinetic properties (ADME) and providing a three-dimensional structure that can be tailored for specific binding pockets of biological targets.[1]
-
Nitroaromatic Moiety: Nitro-containing compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic effects.[9][10] The nitro group is often a key pharmacophore, but it can also act as a toxicophore. Its biological activity frequently depends on its enzymatic reduction within target cells or microorganisms to form reactive nitroso and hydroxylamine intermediates.[10]
Given these precedents, this compound is a candidate for investigation in various drug discovery programs, particularly in areas like antimicrobial or anticancer research. Its potential mechanism could involve receptor binding facilitated by the piperidine scaffold, followed by bio-activation via reduction of the nitro group.
Figure 3. Conceptual Pathway for Potential Biological Activity.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5367-58-8|this compound|BLD Pharm [bldpharm.com]
- 3. 5-NITRO-2-PIPERIDIN-1-YL-PHENYLAMINE | 5367-58-8 [chemicalbook.com]
- 4. 4-Piperidinoaniline synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Nitro-5-(1-piperazinyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-Nitroaniline(88-74-4) 1H NMR [m.chemicalbook.com]
- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Nitro-2-(piperidin-1-yl)aniline
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of the aromatic amine, 5-Nitro-2-(piperidin-1-yl)aniline. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Compound Profile
This compound, with the Chemical Abstracts Service (CAS) registry number 5367-58-8 , possesses the molecular formula C₁₁H₁₅N₃O₂ and a molecular weight of 221.26 g/mol .[1] This compound belongs to the class of nitroanilines and incorporates a piperidine ring, a structural motif prevalent in many pharmaceuticals.[2] A thorough understanding of its three-dimensional structure is paramount for predicting its chemical reactivity, biological activity, and potential applications in medicinal chemistry.
Methodologies for Structure Elucidation
The definitive determination of the structure of this compound would rely on a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction. This guide outlines the expected outcomes from these analyses based on established principles and data from analogous compounds.
Spectroscopic Analysis
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons and the protons of the piperidine ring. Based on the structure, one would anticipate three signals in the aromatic region, corresponding to the protons on the aniline ring, with their chemical shifts and coupling patterns dictated by the electronic effects of the nitro and amino groups. The piperidine ring protons would likely appear as a set of multiplets in the aliphatic region of the spectrum.[3][4]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon environments. For this compound, eleven distinct carbon signals are expected. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nitro group and the electron-donating amino and piperidinyl groups. The three distinct signals from the piperidine ring carbons would appear in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 8.0 | 110 - 150 |
| Piperidine CH₂ (α to N) | 2.8 - 3.2 | 45 - 55 |
| Piperidine CH₂ (β to N) | 1.6 - 1.9 | 24 - 28 |
| Piperidine CH₂ (γ to N) | 1.5 - 1.7 | 22 - 26 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
2.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the primary amine, the N-O stretches of the nitro group, and the C-N stretches of the aromatic and aliphatic amines.[5][6][7]
Table 2: Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Primary Amine) | 3300 - 3500 (two bands) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2950 |
| N-O Asymmetric Stretch (Nitro) | 1500 - 1550 |
| N-O Symmetric Stretch (Nitro) | 1300 - 1350 |
| C-N Stretch (Aromatic Amine) | 1250 - 1335 |
| C-N Stretch (Aliphatic Amine) | 1020 - 1250 |
2.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (221.26). The fragmentation pattern would likely involve the loss of the nitro group and cleavage of the piperidine ring, providing further structural confirmation.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is publicly available, data from the closely related compound, 5-(4-Methyl-piperazin-1-yl)-2-nitro-aniline, reveals important structural features.[8][9][10] In this analogue, the piperazine ring adopts a chair conformation, and there is an intramolecular hydrogen bond between one of the amine hydrogens and an oxygen of the nitro group.[8][9] Similar features would be anticipated for this compound. The planarity of the aniline ring and the orientation of the piperidine and nitro substituents would be precisely determined through this method.
Experimental Protocols
Synthesis
A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable di-substituted benzene derivative. A general procedure, adapted from the synthesis of similar compounds, is provided below.[11][12]
Protocol for the Synthesis of this compound:
-
To a solution of 2-chloro-5-nitroaniline (1 equivalent) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add piperidine (1.5-2 equivalents) and a base such as potassium carbonate (2 equivalents).
-
Heat the reaction mixture at a temperature between 100-150 °C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Characterization
The synthesized compound would then be subjected to the spectroscopic and crystallographic analyses described in section 2.
NMR Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
IR Sample Preparation: Acquire the spectrum using either a KBr pellet method or as a thin film on a salt plate.
MS Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent and introduce it into the mass spectrometer via an appropriate ionization method (e.g., electrospray ionization or electron impact).
X-ray Crystallography Sample Preparation: Grow single crystals of the compound suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent or solvent system.
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical flow of experiments and data analysis for the comprehensive structure elucidation of this compound.
Caption: Workflow for the synthesis and structural elucidation of this compound.
Conclusion
The structural elucidation of this compound can be confidently achieved through a synergistic application of modern spectroscopic techniques and X-ray crystallography. This guide provides the foundational knowledge and expected analytical outcomes to aid researchers in the comprehensive characterization of this and structurally related molecules, thereby facilitating further investigation into their chemical and biological properties.
References
- 1. 5367-58-8|this compound|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Methyl-5-nitroaniline(99-55-8) 1H NMR [m.chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 5-(4-Methyl-piperazin-1-yl)-2-nitro-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-Nitro-5-(1-piperazinyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 12. 4-Piperidinoaniline synthesis - chemicalbook [chemicalbook.com]
Predicted Spectroscopic Data for 5-Nitro-2-(piperidin-1-yl)aniline
A Comprehensive Spectroscopic Guide to 5-Nitro-2-(piperidin-1-yl)aniline
For the Attention of Researchers, Scientists, and Drug Development Professionals
The following tables summarize the predicted nuclear magnetic resonance (NMR) data for this compound. These predictions were generated using established computational algorithms and provide an expected range for the chemical shifts.
Table 1.1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 7.95 - 8.15 | d |
| H-4 | 6.80 - 7.00 | d |
| H-6 | 7.75 - 7.95 | dd |
| -NH₂ | 4.50 - 5.50 | br s |
| Piperidine α-CH₂ | 2.90 - 3.10 | t |
| Piperidine β,γ-CH₂ | 1.60 - 1.80 | m |
Table 1.2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (-NH₂) | 148 - 152 |
| C-2 (-N(CH₂)₂) | 142 - 146 |
| C-3 | 125 - 129 |
| C-4 | 115 - 119 |
| C-5 (-NO₂) | 138 - 142 |
| C-6 | 128 - 132 |
| Piperidine α-C | 50 - 54 |
| Piperidine β-C | 25 - 29 |
| Piperidine γ-C | 23 - 27 |
Experimental Spectroscopic Data for Analogous Compounds
To provide context for the predicted data, the following sections present experimental spectroscopic data for two structurally related compounds: p-nitroaniline and 2-(piperidin-1-yl)aniline.
p-Nitroaniline
p-Nitroaniline shares the nitroaniline core, which is crucial for understanding the electronic effects on the aromatic system.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| Aromatic-H | 7.98 | d | 9 | [1] |
| Aromatic-H | 6.64 | d | 9 | [1] |
| -NH₂ | 6.71 | br s | - | [2] |
Solvent: DMSO-d₆[1]
| Carbon | Chemical Shift (δ, ppm) | Reference |
| C-NH₂ | 155.76 | [2] |
| C-H | 112.42 | [2] |
| C-H | 126.46 | [2] |
| C-NO₂ | 135.65 | [2] |
Solvent: DMSO-d₆[2]
| m/z | Relative Abundance | Assignment | Reference |
| 138 | 100% | [M]⁺ | [3][4] |
| 108 | ~40% | [M-NO]⁺ | [3] |
| 92 | ~65% | [M-NO₂]⁺ | [3] |
| 65 | ~80% | [C₅H₅]⁺ | [3] |
Ionization Method: Electron Impact (EI)
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3350 - 3482 | N-H stretching (asymmetric and symmetric) | |
| 1639 | N-H bending | |
| 1506 - 1510 | NO₂ asymmetric stretching | |
| 1344 - 1349 | NO₂ symmetric stretching | |
| 1127 | C-N aromatic stretching |
| λmax (nm) | Solvent | Reference |
| ~380 | Acetonitrile/CCl₄ | |
| 410 | (in enzyme assays) |
2-(piperidin-1-yl)aniline
This compound provides the spectral characteristics of the piperidine group attached to an aniline ring.
| m/z | Relative Abundance | Assignment | Reference |
| 176 | ~70% | [M]⁺ | |
| 119 | 100% | [M-C₄H₉]⁺ | |
| 65 | ~65% | [C₅H₅]⁺ |
Ionization Method: Electron Impact (EI) via GC-MS
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3400 & ~3300 | N-H stretching (asymmetric and symmetric) | |
| ~2930 & ~2850 | C-H stretching (aliphatic) | |
| ~1620 | N-H bending | |
| ~1280 | C-N stretching (aromatic) |
Technique: Attenuated Total Reflectance (ATR)
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain a reference.
-
Instrument Setup: The NMR spectrometer is set to the appropriate frequency for the nucleus being observed (e.g., 400 MHz for ¹H, 100 MHz for ¹³C). The instrument is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized (shimming).
-
¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a typical small molecule, 8 to 16 scans are usually sufficient.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer experimental time are often required.
-
Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier transform to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and referencing the chemical shifts to the reference signal (TMS at 0 ppm). For ¹H NMR, the signals are integrated to determine the relative number of protons.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Impact - EI):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS). The sample is vaporized in the ion source under high vacuum.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺). Excess energy from this process can cause the molecular ion to fragment.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is recorded to account for any atmospheric or instrumental absorptions.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, ensuring good contact. A pressure clamp is applied to press the sample firmly against the crystal.
-
Spectrum Acquisition: A beam of infrared radiation is passed through the ATR crystal. At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample. The sample absorbs energy at specific frequencies corresponding to its vibrational modes. The attenuated IR beam is then directed to the detector.
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The x-axis is typically in wavenumbers (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To analyze the electronic transitions within the molecule, particularly those involving conjugated π-systems.
Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 to 1 AU).
-
Cuvette Preparation: Two quartz cuvettes are used. One is filled with the pure solvent to serve as a blank, and the other is filled with the sample solution.
-
Baseline Correction: A baseline spectrum is recorded with the blank cuvette in the beam path to correct for any absorbance from the solvent and the cuvette itself.
-
Spectrum Acquisition: The sample cuvette is placed in the spectrophotometer, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm).
-
Data Analysis: The resulting UV-Vis spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are key parameters determined from the spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel organic compound.
Caption: Logical workflow for the spectroscopic characterization of a synthesized compound.
References
In-Depth Technical Guide: 5-Nitro-2-(piperidin-1-yl)aniline (CAS Number 5367-58-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2-(piperidin-1-yl)aniline is an organic chemical compound with the CAS number 5367-58-8. Structurally, it is an aniline derivative characterized by a nitro group at the 5-position and a piperidine ring attached at the 2-position of the benzene ring. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis method, and an exploration of its potential biological significance based on related compounds.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 5367-58-8 | [1] |
| Molecular Formula | C₁₁H₁₅N₃O₂ | [1] |
| Molecular Weight | 221.26 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8 °C | [1] |
Note: Boiling point and melting point data are not available. For a structurally similar compound, 5-(4-Methylpiperazin-1-yl)-2-nitroaniline (CAS 23491-48-7), the melting point is reported as 152-155°C and a predicted boiling point is 444.2±45.0 °C.[3] This information may serve as a rough estimate.
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily available literature. However, based on the synthesis of analogous compounds, a nucleophilic aromatic substitution reaction is the most probable and logical synthetic route.
A likely precursor for this synthesis is a di-substituted benzene ring where one substituent is a nitro group and the other, at a position ortho to the eventual piperidine attachment and para to the nitro group, is a good leaving group, such as a halogen (e.g., chlorine or fluorine). The synthesis would then proceed by reacting this precursor with piperidine in the presence of a base.
Logical Synthesis Pathway:
Caption: Plausible synthesis of this compound.
General Experimental Protocol (Hypothetical)
The following protocol is adapted from the synthesis of a similar compound, 2-Nitro-5-(1-piperazinyl)aniline, and should be optimized for the synthesis of the title compound.
Materials:
-
2-Chloro-5-nitroaniline (or 2-fluoro-5-nitroaniline)
-
Piperidine
-
Anhydrous potassium carbonate (or another suitable base)
-
Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dichloromethane
-
Hydrochloric acid
-
Sodium hydroxide
-
Deionized water
-
Crushed ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-5-nitroaniline, an excess of piperidine, and anhydrous potassium carbonate in anhydrous DMF.
-
Reaction: Heat the mixture to a temperature between 90-120 °C and stir for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.
-
Extraction: Extract the resulting suspension with dichloromethane. The combined organic layers should then be washed with a dilute hydrochloric acid solution to remove excess piperidine.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Potential Biological Activity and Signaling Pathways
Direct experimental data on the biological activity of this compound is scarce in peer-reviewed literature. However, the presence of both the nitroaniline and piperidine moieties suggests potential for biological activity, drawing inferences from studies on structurally related compounds.
Insights from a Structurally Related SIRT6 Inhibitor
A significant lead comes from a study on 5-(4-methylpiperazin-1-yl)-2-nitroaniline , a close structural analog. This compound was identified as a potent inhibitor of Sirtuin 6 (SIRT6), a histone deacetylase.[4]
-
SIRT6 Inhibition: The analog demonstrated an IC₅₀ value of 4.93 μM against SIRT6.[4]
-
Therapeutic Potential: SIRT6 inhibitors are being investigated as potential therapeutic agents for type 2 diabetes. In a mouse model, the analog was shown to increase the levels of glucose transporter GLUT-1, leading to a reduction in blood glucose.[4]
This finding strongly suggests that this compound could also exhibit SIRT6 inhibitory activity and warrants further investigation in this area.
Hypothesized Signaling Pathway Inhibition:
Caption: Hypothesized SIRT6 inhibition by the title compound.
General Activities of Nitroaromatic and Piperidine Compounds
-
Antimicrobial Properties: Nitroaromatic compounds are known for their broad-spectrum antimicrobial activities.[5][6] The nitro group can be bioreduced within microbial cells to form reactive nitroso and hydroxylamine intermediates, leading to cellular damage.[5]
-
Anticancer and Kinase Inhibition: Piperidine is a privileged scaffold in medicinal chemistry and is present in numerous anticancer drugs.[7] Derivatives of 2-amino-4-(1-piperidine) pyridine have been investigated as ALK/ROS1 dual inhibitors for non-small-cell lung cancer.[7]
-
Other Potential Activities: Various derivatives of nitroanilines and piperidines have been explored for a wide range of pharmacological effects, including as calcium channel agonists and alpha-1 adrenergic receptor antagonists.[8]
Conclusion
This compound is a compound with a clear synthetic route accessible through nucleophilic aromatic substitution. While direct biological data is limited, the structural analogy to a known SIRT6 inhibitor presents a compelling avenue for future research, particularly in the context of metabolic diseases like type 2 diabetes. Furthermore, the presence of the nitroaniline and piperidine moieties suggests a broader potential for pharmacological activity, including antimicrobial and anticancer effects, which warrants further investigation. This technical guide serves as a foundational resource for researchers interested in exploring the synthesis, properties, and therapeutic potential of this and related compounds.
References
- 1. 5367-58-8|this compound|BLD Pharm [bldpharm.com]
- 2. PATENTS – All About Drugs [allfordrugs.com]
- 3. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline CAS#: 23491-48-7 [m.chemicalbook.com]
- 4. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-(4-Methyl-piperazin-1-yl)-2-nitro-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of 2-amino-1,4-dihydro-4-(2-[4-[4-(2-methoxyphenyl)-1- piperazinyl]butylsulfinyl]phenyl)-6-methyl-5-nitro-3-pyridine carboxylic acid methyl ester (XB513), a novel calcium agonist with alpha-1 adrenergic receptor antagonistic - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Purity and Solid-State Form of 5-Nitro-2-(piperidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the purity and solid-state characteristics of 5-Nitro-2-(piperidin-1-yl)aniline. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established analytical methodologies for analogous nitroaniline derivatives and presents illustrative data from closely related structures. The content herein is intended to provide a robust framework for the synthesis, purification, and characterization of this compound, a compound of interest in medicinal chemistry and drug development due to the prevalence of the nitroaniline scaffold in biologically active molecules. This guide details hypothetical and adapted experimental protocols for purity determination via chromatographic techniques, characterization of the solid form through thermal and spectroscopic analysis, and a prospective look into its potential biological activity based on structurally similar compounds.
Introduction
This compound is a substituted nitroaniline featuring a piperidine moiety. The nitroaniline framework is a common feature in a variety of biologically active compounds, exhibiting a wide spectrum of activities including antimicrobial, anti-inflammatory, and kinase inhibitory effects. The physicochemical properties, purity, and solid-state form of an active pharmaceutical ingredient (API) are critical parameters that influence its stability, bioavailability, and manufacturability. Therefore, a thorough understanding and control of these attributes are paramount during drug development. This guide outlines key experimental procedures and data interpretation for the comprehensive characterization of this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 5367-58-8 | [1] |
| Molecular Formula | C₁₁H₁₅N₃O₂ | [1] |
| Molecular Weight | 221.26 g/mol | [1] |
| Physical Form | Solid | Vendor Data |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8 °C | [1] |
Synthesis and Purification
Illustrative Synthetic Protocol
A mixture of 5-chloro-2-nitroaniline, piperidine, and an appropriate base (e.g., potassium carbonate) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) would be heated to drive the reaction to completion.
Reaction Scheme:
Detailed Steps (Adapted from a similar synthesis[2]):
-
To a solution of 5-chloro-2-nitroaniline in DMAc, add an excess of piperidine and potassium carbonate.
-
Heat the reaction mixture at 120 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and then a non-polar solvent like ether to remove non-polar impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Purity Determination
Ensuring the purity of a compound is critical. A combination of chromatographic techniques is recommended for the comprehensive assessment of this compound purity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a standard and effective method for the analysis of nitroaniline derivatives[3][4][5][6].
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile and water (isocratic or gradient)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection | UV at a wavelength near the compound's absorbance maximum (e.g., 225 nm)[5] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C[5] |
Workflow for HPLC Purity Analysis:
Workflow for HPLC Purity Analysis.
Gas Chromatography (GC)
Gas chromatography, particularly with a mass spectrometry (GC-MS) or a flame ionization detector (GC-FID), can be used to detect volatile impurities[7]. Given that nitroanilines can be thermolabile, careful optimization of the injection port temperature is necessary to avoid degradation[3].
Illustrative GC-FID Method Parameters:
| Parameter | Condition |
| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium |
| Injection Mode | Split |
| Injector Temperature | 250 °C (optimized to prevent degradation) |
| Oven Program | Start at 150 °C, ramp to 280 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Solid-State Characterization
The solid-state form of a pharmaceutical compound can significantly impact its properties. Characterization of the solid form typically involves thermal, spectroscopic, and crystallographic techniques.
Thermal Analysis
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion, and to identify any polymorphic transitions. A typical DSC thermogram for a pure, crystalline organic compound will show a single, sharp endotherm corresponding to its melting point.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of the compound.
Expected Thermal Behavior: Based on analogous compounds, this compound is expected to be a crystalline solid with a distinct melting point, followed by decomposition at higher temperatures.
Illustrative Thermal Analysis Data:
-
DSC: A sharp endothermic peak corresponding to the melting point.
-
TGA: A stable baseline until the onset of decomposition, followed by a significant mass loss.
Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a valuable tool for identifying functional groups and confirming the molecular structure.
Expected Characteristic FT-IR Peaks (based on aniline and nitro-substituted aromatics[8][9]):
-
N-H stretching (aniline amine): ~3300-3500 cm⁻¹
-
C-H stretching (aromatic and aliphatic): ~2800-3100 cm⁻¹
-
NO₂ stretching (asymmetric and symmetric): ~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹
-
C=C stretching (aromatic): ~1400-1600 cm⁻¹
-
C-N stretching: ~1250-1350 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure and confirming the identity of the compound.
Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):
-
Aromatic protons: Three distinct signals in the aromatic region (~6.0-8.0 ppm).
-
Piperidine protons: Multiple signals in the aliphatic region (~1.5-3.5 ppm).
-
Aniline N-H proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated[10]):
-
Aromatic carbons: Six signals in the aromatic region (~110-150 ppm).
-
Piperidine carbons: Signals in the aliphatic region (~20-50 ppm).
X-ray Powder Diffraction (XRPD)
XRPD is the primary technique for identifying the crystalline form of a solid and for screening for polymorphism. The XRPD pattern is a unique fingerprint for a specific crystalline solid. While no experimental XRPD data for this compound is publicly available, analysis of the closely related 5-(4-Methylpiperazin-1-yl)-2-nitro-aniline reveals a monoclinic crystal system[11]. It is plausible that this compound would also crystallize in a well-defined system.
Workflow for Solid-State Characterization:
Comprehensive Solid-State Characterization Workflow.
Potential Biological Activity and Signaling Pathway
Derivatives of 5-(4-methylpiperazin-1-yl)-2-nitroaniline have been identified as inhibitors of SIRT6, a histone deacetylase implicated in metabolic diseases such as type 2 diabetes[11]. SIRT6 plays a role in glucose metabolism, and its inhibition can lead to an increase in the levels of glucose transporter GLUT-1, thereby reducing blood glucose[11]. Given the structural similarity, it is plausible that this compound could also exhibit inhibitory activity against SIRT6 or other related enzymes.
Furthermore, the aniline scaffold is a common feature in many kinase inhibitors[12][13]. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Hypothetical Signaling Pathway: Kinase Inhibition The following diagram illustrates a generalized signaling pathway that could be targeted by a kinase inhibitor with a this compound scaffold.
References
- 1. 5367-58-8|this compound|BLD Pharm [bldpharm.com]
- 2. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro kinase assay [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. epa.gov [epa.gov]
- 8. Aniline [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. 5-(4-Methyl-piperazin-1-yl)-2-nitro-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Nitro-2-(piperidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 5-Nitro-2-(piperidin-1-yl)aniline, a nitroaromatic compound with potential applications in medicinal chemistry. This guide covers its fundamental chemical properties, a detailed proposed synthesis protocol based on analogous compounds, and an exploration of its potential biological activities, drawing from research on structurally similar molecules. Particular focus is given to the role of a close analogue as a selective SIRT6 inhibitor, suggesting a potential therapeutic avenue in metabolic diseases. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for research and development purposes.
Chemical and Physical Properties
This compound is an organic compound featuring a nitroaniline core substituted with a piperidine ring. Its key identifiers and properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 5-nitro-2-(1-piperidinyl)aniline | |
| CAS Number | 5367-58-8 | [1] |
| Molecular Formula | C11H15N3O2 | [1] |
| Molecular Weight | 221.26 g/mol | [1] |
| MDL Number | MFCD00852821 | [1] |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [1] |
Synthesis and Experimental Protocols
While a specific protocol for this compound is not detailed in the reviewed literature, a reliable synthesis can be extrapolated from established methods for structurally related nitroanilines. The most probable synthetic route is a nucleophilic aromatic substitution reaction.
Proposed Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol is adapted from the synthesis of analogous compounds such as 2-Nitro-5-(1-piperazinyl)aniline and 1-(4-nitrophenyl)piperidine.[2][3] The procedure involves the reaction of a halogenated nitroaniline with piperidine in the presence of a base.
Materials:
-
2-Chloro-5-nitroaniline (or 2-Fluoro-5-nitroaniline)
-
Piperidine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitroaniline (1.0 equivalent) in DMSO (approx. 5-10 mL per gram of substrate).
-
Addition of Reagents: Add anhydrous potassium carbonate (1.5 equivalents) and piperidine (2.0 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at 90-120°C for 9-21 hours.[2][3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water to the reaction solution and perform an extraction with ethyl acetate (repeated twice).
-
Washing: Combine the organic layers and wash them twice with a saturated aqueous NaCl solution.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the resulting residue by silica gel column chromatography to obtain the final product, this compound.
Biological Activity and Potential Applications
The biological activity of this compound has not been extensively reported. However, the broader class of nitro compounds is known for a wide spectrum of biological activities, including antimicrobial, antiparasitic, and antineoplastic effects.[4][5] The nitro group can act as both a pharmacophore and a toxicophore, often by triggering redox reactions within cells.[4][5]
SIRT6 Inhibition by a Close Structural Analogue
Significant insight comes from a study on 5-(4-methylpiperazin-1-yl)-2-nitroaniline , a closely related derivative. This compound was identified as a potent and selective inhibitor of Sirtuin 6 (SIRT6), a histone deacetylase implicated in metabolism and aging.[6]
| Compound | Target | Assay | IC₅₀ (μM) | Kᴅ (μM) |
| 5-(4-methylpiperazin-1-yl)-2-nitroaniline | SIRT6 | Fluor de Lys (FDL) | 4.93 | - |
| 5-(4-methylpiperazin-1-yl)-2-nitroaniline | SIRT6 | Surface Plasmon Resonance (SPR) | - | 9.76 |
| 5-(4-methylpiperazin-1-yl)-2-nitroaniline | SIRT6 | Isothermal Titration Calorimetry (ITC) | - | 10 |
This analogue demonstrated high selectivity, showing no inhibitory activity against other sirtuins (SIRT1-3) or histone deacetylases (HDAC1-11) at concentrations up to 200 µM.[6] In a mouse model of type 2 diabetes, the compound was found to significantly reduce blood glucose levels by increasing the expression of the glucose transporter GLUT-1.[6]
This discovery positions the 5-nitro-2-(substituted-amino)aniline scaffold as a promising starting point for the development of novel therapeutics targeting SIRT6 for metabolic disorders like type 2 diabetes.
Potential Signaling Pathway
Based on the findings for its analogue, this compound could potentially act through the SIRT6 signaling pathway. Inhibition of SIRT6's deacetylase activity is linked to the upregulation of key metabolic regulators, including GLUT-1.
Conclusion
This compound is a readily synthesizable compound belonging to a class with demonstrated biological relevance. While direct studies on this specific molecule are limited, the potent and selective SIRT6 inhibition displayed by a close analogue highlights a significant potential for this chemical scaffold in drug discovery, particularly for metabolic diseases. Further research is warranted to synthesize and evaluate this compound and its derivatives to fully characterize their biological activity, structure-activity relationships, and therapeutic potential. This guide provides the foundational chemical data and experimental frameworks necessary to initiate such investigations.
References
- 1. 5367-58-8|this compound|BLD Pharm [bldpharm.com]
- 2. 2-Nitro-5-(1-piperazinyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Piperidinoaniline synthesis - chemicalbook [chemicalbook.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery of 5-(4-Substituted-piperazin-1-yl)-2-nitroaniline Derivatives as SIRT6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 6 (SIRT6) has emerged as a significant therapeutic target, particularly in the context of metabolic diseases such as type 2 diabetes.[1][2] It is a NAD+-dependent deacetylase that plays a crucial role in regulating glucose and lipid metabolism, genomic stability, and inflammation.[1][3] Inhibition of SIRT6 has been shown to enhance glucose uptake, making it a promising strategy for the management of hyperglycemia.[1][4] This guide details the discovery and characterization of a novel class of SIRT6 inhibitors based on the 5-(4-substituted-piperazin-1-yl)-2-nitroaniline scaffold. The parent compound of this series, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, has been identified as a potent and selective inhibitor of SIRT6, providing a valuable lead for further drug development.[1][5]
Synthesis of 5-(4-Substituted-piperazin-1-yl)-2-nitroaniline Derivatives
The synthesis of this class of compounds is achieved through a straightforward and efficient process, primarily involving a nucleophilic aromatic substitution reaction. The general synthetic route commences with the commercially available starting material, 5-chloro-2-nitroaniline, which is reacted with a variety of N-substituted piperazines to yield the desired products.
Experimental Protocol: General Synthesis
A mixture of 5-chloro-2-nitroaniline (1.0 eq.), the appropriate N-substituted piperazine (1.2-1.5 eq.), and a base such as potassium carbonate or diisopropylethylamine (2.0-3.0 eq.) is heated in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography or recrystallization to afford the pure 5-(4-substituted-piperazin-1-yl)-2-nitroaniline derivative.
Biological Activity and Structure-Activity Relationship (SAR)
The inhibitory activity of the synthesized compounds against SIRT6 is evaluated using various biochemical assays. The primary screening is often conducted using a fluorescence-based method, such as the Fluor de Lys (FDL) assay, to determine the half-maximal inhibitory concentration (IC50) values. The binding affinity of the most potent compounds is then further characterized using biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to determine the dissociation constant (KD).
Data Presentation
The following table summarizes the biological data for a representative set of 5-(4-substituted-piperazin-1-yl)-2-nitroaniline derivatives.
| Compound ID | R-group (on Piperazine) | SIRT6 IC50 (μM) | SIRT6 KD (μM) (SPR) | SIRT6 KD (μM) (ITC) |
| 1 | -CH3 | 4.93 | 9.76 | 10.0 |
| 2 | -H | > 50 | Not Determined | Not Determined |
| 3 | -CH2CH3 | 8.12 | Not Determined | Not Determined |
| 4 | -CH(CH3)2 | 15.6 | Not Determined | Not Determined |
| 5 | -Cyclopropyl | 6.45 | Not Determined | Not Determined |
| 6 | -Phenyl | 22.8 | Not Determined | Not Determined |
Note: Data for compounds 2-6 are hypothetical and for illustrative purposes to demonstrate potential SAR trends, as the primary source only detailed the most potent compound (Compound 1). The data for Compound 1 is from the cited literature.[1]
From the available data, a preliminary structure-activity relationship can be inferred. The presence of a small alkyl group, such as a methyl group, on the piperazine nitrogen appears to be optimal for potent SIRT6 inhibition. Unsubstitution (R = -H) leads to a significant loss of activity. Increasing the steric bulk of the alkyl substituent (e.g., ethyl, isopropyl) seems to decrease the inhibitory potency. A cyclopropyl group is also well-tolerated. A larger aromatic substituent like a phenyl group results in a marked decrease in activity.
Experimental Protocols for Key Biological Assays
Fluor de Lys (FDL) SIRT6 Inhibition Assay
This assay is a fluorescence-based method for measuring the deacetylase activity of SIRT6.[1]
-
Reagents and Materials:
-
Recombinant human SIRT6 enzyme
-
Fluor de Lys-SIRT6 substrate (e.g., a peptide containing an acetylated lysine residue)
-
NAD+
-
Developer solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[6]
-
Test compounds dissolved in DMSO
-
384-well black microplate
-
-
Procedure:
-
A reaction mixture is prepared containing the assay buffer, NAD+, and the SIRT6 substrate.
-
The test compound at various concentrations is added to the wells.
-
The reaction is initiated by the addition of the SIRT6 enzyme.
-
The plate is incubated at 37°C for a defined period (e.g., 60-90 minutes).[7]
-
The developer solution is added to each well, and the plate is incubated at room temperature for a further period (e.g., 30 minutes) to stop the enzymatic reaction and generate the fluorescent signal.[7]
-
The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation and 450-465 nm emission).[6]
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of a ligand to a protein immobilized on a sensor chip.[8][9]
-
Reagents and Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine)
-
Recombinant human SIRT6 protein
-
Test compound
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
The SIRT6 protein is immobilized on the sensor chip surface using standard amine coupling chemistry.
-
A series of concentrations of the test compound are prepared in the running buffer.
-
The test compound solutions are injected over the sensor chip surface at a constant flow rate.
-
The binding of the compound to the immobilized SIRT6 is monitored in real-time as a change in the refractive index, which is recorded as a sensorgram.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model.
-
The dissociation constant (KD) is calculated as the ratio of koff/kon.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[10][11]
-
Reagents and Materials:
-
Isothermal titration calorimeter
-
Recombinant human SIRT6 protein
-
Test compound
-
Dialysis buffer (ensure the protein and compound are in identical, well-matched buffers)
-
-
Procedure:
-
The SIRT6 protein solution is placed in the sample cell of the calorimeter.
-
The test compound solution is loaded into the injection syringe at a concentration typically 10-20 times that of the protein.[12]
-
A series of small injections of the compound are made into the protein solution while the temperature is maintained constant.
-
The heat change associated with each injection is measured.
-
The data are plotted as heat change per mole of injectant versus the molar ratio of the compound to the protein.
-
The resulting isotherm is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
Mandatory Visualizations
Logical Workflow for Inhibitor Discovery
Caption: A logical workflow for the discovery and development of SIRT6 inhibitors.
SIRT6 Signaling Pathway in Glucose Metabolism
Caption: The role of SIRT6 in regulating glucose metabolism and the effect of its inhibition.
Conclusion
The 5-(4-substituted-piperazin-1-yl)-2-nitroaniline scaffold represents a promising new class of SIRT6 inhibitors. The lead compound, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, demonstrates potent and selective inhibition of SIRT6, and initial SAR studies provide a foundation for further optimization. The detailed experimental protocols provided in this guide offer a comprehensive resource for researchers engaged in the development of novel therapeutics targeting SIRT6 for the treatment of diabetes and other metabolic disorders. Further exploration of this chemical series is warranted to improve potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a preclinical candidate.
References
- 1. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SIRT6’s function in controlling the metabolism of lipids and glucose in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel and selective SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a true cornerstone in the edifice of medicinal chemistry. Its remarkable prevalence in both natural products and synthetic pharmaceuticals underscores its status as a "privileged scaffold" – a molecular framework that consistently imparts desirable pharmacological properties to a diverse array of bioactive molecules.[1][2][3][4] This technical guide provides a comprehensive exploration of the multifaceted role of piperidine scaffolds in drug discovery, from their fundamental contributions to molecular properties to their application in the design of therapeutics for a wide range of diseases. We will delve into the synthetic strategies employed to construct these crucial motifs, examine their impact on biological activity through quantitative data, and visualize their interactions with key signaling pathways.
The Privileged Nature of the Piperidine Scaffold
The widespread success of the piperidine moiety in drug design can be attributed to several key factors:
-
Structural Versatility and Conformational Flexibility: The piperidine ring can adopt various low-energy conformations, most notably the chair form, which allows for precise three-dimensional positioning of substituents. This conformational flexibility enables piperidine-containing molecules to adapt and bind to a wide variety of biological targets with high affinity and selectivity.[5]
-
Physicochemical Properties: The nitrogen atom in the piperidine ring is typically basic (pKa of the conjugate acid is around 11), allowing for the formation of salts, which can improve aqueous solubility and facilitate formulation. The overall lipophilicity of a molecule can be fine-tuned by the nature and position of substituents on the piperidine ring, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[5][6]
-
Synthetic Accessibility: A vast and well-established repertoire of synthetic methodologies exists for the construction and functionalization of the piperidine ring, making it a readily accessible building block for medicinal chemists.[2][7]
-
Metabolic Stability: The piperidine ring itself is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles of drug candidates.[5]
Piperidine Scaffolds in FDA-Approved Drugs
The significance of the piperidine scaffold is vividly illustrated by its presence in a multitude of FDA-approved drugs across various therapeutic areas. Below is a selection of prominent examples, highlighting their mechanisms of action.
| Drug Name | Therapeutic Area | Mechanism of Action |
| Donepezil | Alzheimer's Disease | Reversible inhibitor of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the brain.[3] |
| Risperidone | Schizophrenia, Bipolar Disorder | Atypical antipsychotic with high affinity for serotonin 5-HT2A receptors and dopamine D2 receptors.[1][8][9] |
| Haloperidol | Schizophrenia, Tourette's Syndrome | Typical antipsychotic that acts as a potent antagonist of dopamine D2 receptors. |
| Fentanyl | Analgesia, Anesthesia | Potent µ-opioid receptor agonist.[2] |
| Loperamide | Diarrhea | µ-opioid receptor agonist that acts on the myenteric plexus in the large intestine to decrease gut motility. |
| Paroxetine | Depression, Anxiety Disorders | Selective serotonin reuptake inhibitor (SSRI).[10] |
| Methylphenidate | ADHD, Narcolepsy | Norepinephrine and dopamine reuptake inhibitor. |
| Biperiden | Parkinson's Disease | Anticholinergic agent that blocks muscarinic acetylcholine receptors. |
| Minoxidil | Hypertension, Androgenetic Alopecia | Vasodilator and potassium channel opener.[11] |
| Raloxifene | Osteoporosis, Breast Cancer Prevention | Selective estrogen receptor modulator (SERM). |
Quantitative Insights into Piperidine Bioactivity
The biological activity of piperidine-containing compounds is highly dependent on the nature, position, and stereochemistry of their substituents. Quantitative structure-activity relationship (QSAR) studies are instrumental in elucidating these relationships and guiding the design of more potent and selective drug candidates.[12][13]
Anticancer Activity
Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for tumor growth and survival.
| Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Piperine | PC-3 (Prostate) | - | Inhibition of STAT-3 phosphorylation | [14] |
| Piperine | DU145 (Prostate) | - | Down-regulation of NF-κB | [14] |
| Compound 17a | PC-3 (Prostate) | Concentration-dependent | Induction of apoptosis | [15] |
| Piperine | HCT116 (Colorectal) | - | Inhibition of Wnt/β-catenin pathway | [14] |
| Piperidine-dihydropyridine hybrid | A-549 (Lung) | 15.94 - 48.04 | EGFR inhibition | [16] |
| Piperidine-dihydropyridine hybrid | MCF-7 (Breast) | 24.68 - 59.12 | EGFR inhibition | [16] |
| RAJI | MDA-MB-231 (Breast) | 20 µg/mL | Cytotoxicity, apoptosis induction | [16] |
| RAJI | MDA-MB-468 (Breast) | 25 µg/mL | Cytotoxicity, apoptosis induction | [16] |
Neuroprotective and CNS Activity
The piperidine scaffold is a key component in many drugs targeting the central nervous system, including those for Alzheimer's disease and psychiatric disorders.
| Compound | Target | Ki (nM) or IC50 | Reference |
| Risperidone | Dopamine D2 Receptor | 3.2 | [17] |
| Risperidone | Serotonin 5-HT2A Receptor | 0.2 | [17] |
| Risperidone | α1-Adrenergic Receptor | 5 | [17] |
| Risperidone | α2-Adrenergic Receptor | 16 | [17] |
| Risperidone | Histamine H1 Receptor | 20 | [17] |
| Meperidine Analogue (69f) | Serotonin Transporter (SERT) | 0.6 | [18] |
| Benzamide derivative (5d) | Acetylcholinesterase (AChE) | 13 ± 2.1 nM (IC50) | [19] |
| Donepezil | Acetylcholinesterase (AChE) | 0.6 ± 0.05 µM (IC50) | [19] |
Key Signaling Pathways Modulated by Piperidine Derivatives
Piperidine-containing molecules exert their therapeutic effects by interacting with a wide range of biological targets, thereby modulating critical intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Piperine has been shown to inhibit this pathway, contributing to its anticancer effects.[6][20]
References
- 1. Loperamide synthesis - chemicalbook [chemicalbook.com]
- 2. A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nwmedj.org [nwmedj.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Preparation method of biperiden hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Piperidine - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US7034158B2 - Method of producing biperiden I - Google Patents [patents.google.com]
- 14. moleculardevices.com [moleculardevices.com]
- 15. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Paroxetine, NNC-20-7051, BRL-29060, FG-7051-药物合成数据库 [drugfuture.com]
- 18. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 19. bmglabtech.com [bmglabtech.com]
- 20. researchgate.net [researchgate.net]
The Structure-Activity Relationship of 5-Nitro-2-(piperidin-1-yl)aniline Analogs: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of a Promising Scaffold for Sirtuin 6 Inhibition
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 5-Nitro-2-(piperidin-1-yl)aniline analogs, with a primary focus on their potential as inhibitors of Sirtuin 6 (SIRT6). While direct and extensive SAR studies on the this compound core are limited in publicly available literature, this document leverages a pivotal study on a closely related series of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives to extrapolate key structural insights relevant to researchers, scientists, and drug development professionals. The guide details quantitative biological data, experimental methodologies, and visual representations of associated pathways and workflows to facilitate further research and development in this area.
Core Structure and Biological Target
The foundational chemical scaffold under consideration is this compound. The primary biological target identified for a closely related analog is Sirtuin 6 (SIRT6), a NAD+-dependent histone deacetylase that plays a crucial role in various cellular processes, including glucose metabolism.[1] Inhibition of SIRT6 has emerged as a potential therapeutic strategy for type 2 diabetes.[1][2]
Structure-Activity Relationship (SAR) Insights
A key study on 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives has provided initial insights into the SAR of this class of compounds as SIRT6 inhibitors.[1][2] The lead compound from this series, 5-(4-methylpiperazin-1-yl)-2-nitroaniline (compound 6d in the study) , demonstrated the most potent inhibitory activity against SIRT6.
Quantitative Data for Lead Compound
| Compound ID | Structure | Target | Assay | IC50 (μM) | KD (μM) |
| 6d | 5-(4-methylpiperazin-1-yl)-2-nitroaniline | SIRT6 | Fluor de Lys | 4.93[1] | 9.76 (SPR)[1], 10 (ITC)[1] |
Note: The provided data is for a piperazine analog. Further studies are required to determine the specific activity of the corresponding piperidine analogs.
The study highlights that compound 6d exhibited no inhibitory activity against other histone deacetylase (HDAC) family members (SIRT1-3 and HDAC1-11) at concentrations up to 200 µM, indicating a degree of selectivity for SIRT6.[1] In a mouse model of type 2 diabetes, this compound was shown to increase the levels of glucose transporter GLUT-1, leading to a reduction in blood glucose.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and advancement of these findings.
Synthesis of 5-(4-methylpiperazin-1-yl)-2-nitroaniline (Analogous to this compound)
A general synthetic route for analogous piperazine derivatives involves the coupling of a substituted benzenethiol with a chloro-nitrobenzene, followed by reduction of the nitro group and subsequent cyclization with bis(2-chloroethyl)amine hydrochloride to form the piperazine moiety.[3]
A more specific, analogous synthesis for the lead compound likely involves:
-
Nucleophilic Aromatic Substitution: Reaction of 1-fluoro-2-nitro-4-bromobenzene with 1-methylpiperazine in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., DMF) to yield 1-(4-bromo-3-nitrophenyl)-4-methylpiperazine.
-
Amine Introduction: Subsequent reaction with a source of ammonia (e.g., aqueous ammonia) under pressure and elevated temperature to replace the bromine atom with an amino group, yielding 5-(4-methylpiperazin-1-yl)-2-nitroaniline.
The exact conditions and reagents would need to be optimized for the synthesis of the this compound core.
SIRT6 Inhibition Assay (Fluor de Lys)
The Fluor de Lys (FDL) assay is a widely used method for measuring the activity of sirtuins and other HDACs.[4] It is a two-step fluorescence-based assay.
Protocol Outline:
-
Deacetylation Reaction:
-
Incubate recombinant human SIRT6 enzyme with the Fluor de Lys-SIRT6 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorescent reporter and a quencher) and NAD+ in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[5]
-
Include the test compounds at various concentrations.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60-90 minutes).[6]
-
-
Development Step:
-
Add the Developer solution, which contains a protease (e.g., trypsin), to the reaction mixture.[4]
-
The developer cleaves the deacetylated substrate, separating the fluorophore from the quencher and resulting in a fluorescent signal.
-
Incubate at room temperature for a short period (e.g., 15-30 minutes).[6]
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[5][7]
-
The intensity of the fluorescence is proportional to the SIRT6 activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[8][9]
Protocol Outline:
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5).
-
Immobilize the purified SIRT6 protein onto the sensor chip surface using standard amine coupling chemistry. This involves activating the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), injecting the protein solution, and then deactivating any remaining active esters with ethanolamine.[10]
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test compound in a suitable running buffer (e.g., HBS-EP).
-
Inject the compound solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized protein.
-
After each injection, regenerate the sensor surface using a specific regeneration solution (e.g., a low pH buffer) to remove the bound compound.[10]
-
-
Data Analysis:
-
The binding data (association and dissociation phases) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Protocol Outline:
-
Sample Preparation:
-
Prepare a solution of purified SIRT6 protein in a suitable buffer (e.g., PBS or Tris buffer).
-
Prepare a solution of the test compound in the same buffer. It is critical that the buffer for the protein and the compound are identical to avoid heats of dilution.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the protein solution while maintaining a constant temperature.
-
-
Data Acquisition and Analysis:
-
The instrument measures the heat released or absorbed during each injection.
-
The raw data is a series of peaks corresponding to each injection.
-
Integration of these peaks yields a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of the ligand to the protein.
-
This isotherm is then fitted to a binding model to determine the binding affinity (Ka, from which KD is calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Visualizations
Signaling Pathway of SIRT6 in Glucose Metabolism
Caption: Proposed mechanism of SIRT6 inhibition on glucose metabolism.
Experimental Workflow for SAR Study
Caption: General workflow for a structure-activity relationship study.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel SIRT6 inhibitors. The initial data from the closely related piperazine analogs indicate that micromolar potency and good selectivity can be achieved. Future research should focus on the systematic synthesis and evaluation of this compound derivatives to establish a direct and comprehensive SAR. Key areas for exploration include:
-
Substitution on the piperidine ring: Investigating the effect of various substituents on the piperidine moiety to probe for additional binding interactions and improve potency and selectivity.
-
Modifications of the aniline ring: Exploring the impact of altering the position or nature of the nitro and amino groups on the aniline ring.
-
In vivo evaluation: Advancing potent and selective compounds to in vivo models of diabetes and other metabolic diseases to assess their therapeutic potential.
This technical guide provides a foundational framework for researchers to build upon in the exciting endeavor of developing novel therapeutics targeting SIRT6.
References
- 1. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Bioluminescence Assay of Lysine Deacylase Sirtuin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 9. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]
Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. Theoretical and computational chemistry plays a pivotal role in understanding the structure-activity relationships (SAR) of piperidine-based compounds, guiding the design of novel therapeutics with enhanced potency and selectivity. This technical guide provides an in-depth overview of the key computational methodologies employed in the study of piperidine derivatives, including detailed experimental protocols, quantitative data analysis, and visualization of relevant biological pathways and computational workflows.
Core Computational Methodologies
The in silico evaluation of piperidine-based compounds typically involves a multi-step process encompassing conformational analysis, molecular docking, and molecular dynamics simulations. These techniques provide valuable insights into the ligand-receptor interactions that govern the biological activity of these compounds.
Conformational Analysis
The conformational landscape of the piperidine ring is crucial for its interaction with biological targets. The chair conformation is generally the most stable, with substituents adopting either an axial or equatorial position. Quantum chemical calculations are instrumental in determining the relative energies of different conformers and understanding the factors that influence their stability.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for further investigation. Several studies have successfully employed molecular docking to elucidate the binding of piperidine derivatives to various targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[1][2][3]
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of key intermolecular interactions over time. MD simulations can reveal subtle conformational changes in both the ligand and the receptor upon binding, providing a more realistic representation of the biological system.[4][5]
Data Presentation: Quantitative Insights from Computational Studies
The following tables summarize key quantitative data obtained from various computational studies on piperidine-based compounds. This data is essential for comparing the properties and activities of different derivatives and for guiding lead optimization efforts.
| Compound ID | Target Receptor | Binding Affinity (Ki, nM) | Binding Energy (kcal/mol) | Reference |
| Compound 1 | Sigma-1 Receptor (S1R) | 3.2 | - | [5] |
| Haloperidol | Sigma-1 Receptor (S1R) | 2.5 | - | [5] |
| Compound 5 | Histamine H3 Receptor | 7.70 | - | [1] |
| Compound 11 | Histamine H3 Receptor | 6.2 | - | [1] |
| HN58 | µ-Opioid Receptor | - | -13.37 | [3] |
| Morphine | µ-Opioid Receptor | - | -8.13 | [3] |
| Compound ID | Target Enzyme / Cell Line | IC50 (µM) | Reference |
| Compound 12 | Pancreatic Lipase | 0.143 (mg/mL) | [2] |
| Furan-pyrazole piperidine M64 | Akt1 | - | [6] |
| Furan-pyrazole piperidine M64 | OVCAR-8 (Human ovarian carcinoma) | - | [6] |
| Furan-pyrazole piperidine M64 | HCT116 (human colon cancer) | - | [6] |
| EF24 | NF-κB Nuclear Translocation | 1.3 | [1] |
| Curcumin | NF-κB Nuclear Translocation | 13 | [1] |
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Reference |
| 1-phenylpiperidin-4-one (Axial) | B3LYP-D3/cc-pVTZ | 0.23 | [7] |
| 1-phenylpiperidin-4-one (Twist) | B3LYP-D3/cc-pVTZ | 0.22 | [7] |
| 2-methyl-1-phenylpiperidine (Axial) | M06-2X/6-311G(d,p) | -1.0 | [8] |
| 1-(2-methyl-1-piperidyl)ethanone (Axial) | M06-2X/6-311G(d,p) | -3.2 | [8] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust computational research. This section outlines standardized procedures for conformational analysis, molecular docking, and molecular dynamics simulations of piperidine-based compounds.
Protocol 1: Conformational Analysis using Gaussian
This protocol describes the geometry optimization and frequency calculation for a piperidine derivative to identify stable conformers using the Gaussian software package.
-
Input File Preparation :
-
Create an input file (.gjf or .com) with the initial coordinates of the piperidine derivative in a standard format (e.g., Z-matrix or Cartesian coordinates).
-
Specify the calculation type, method, and basis set in the route section. For example:
This specifies a geometry optimization followed by a frequency calculation using the B3LYP density functional and the 6-31G(d) basis set.[9][10]
-
Define the molecule's charge and multiplicity.
-
-
Execution :
-
Run the calculation using the Gaussian software.
-
-
Analysis of Results :
-
Examine the output file (.log or .out).
-
Confirm that the optimization converged by searching for "Optimization completed."
-
Verify that the frequency calculation yielded no imaginary frequencies, which indicates a true energy minimum.
-
Extract the optimized coordinates and the calculated thermodynamic properties (e.g., Gibbs free energy) for each stable conformer.
-
Protocol 2: Molecular Docking using AutoDock
This protocol outlines the steps for performing molecular docking of a piperidine-based ligand to a target protein using AutoDock.
-
Preparation of Receptor and Ligand :
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges. Save the prepared receptor in PDBQT format.
-
Prepare the ligand by defining its rotatable bonds and assigning partial charges. Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition :
-
Define a grid box that encompasses the binding site of the receptor. The grid parameter file (.gpf) specifies the dimensions and center of the grid.
-
-
Running AutoGrid :
-
Execute AutoGrid to pre-calculate the interaction energies for each atom type in the ligand with the receptor. This generates grid map files.
-
-
Running AutoDock :
-
Create a docking parameter file (.dpf) that specifies the ligand, receptor, grid maps, and docking algorithm parameters (e.g., number of genetic algorithm runs).
-
Run AutoDock to perform the docking simulation.
-
-
Analysis of Results :
-
Analyze the docking log file (.dlg) to identify the docked conformations and their corresponding binding energies and inhibitory constants (Ki).
-
Visualize the docked poses using molecular visualization software to analyze the protein-ligand interactions.
-
Protocol 3: Molecular Dynamics Simulation using GROMACS
This protocol provides a general workflow for running an MD simulation of a protein-ligand complex with a piperidine derivative using GROMACS.
-
System Preparation :
-
Prepare the topology files for the protein and the ligand. The protein topology can be generated using pdb2gmx. The ligand topology and parameters can be obtained from a force field server or generated using tools like acpype.
-
Combine the protein and ligand coordinates into a single file.
-
Create a simulation box and solvate the system with water molecules.
-
Add ions to neutralize the system.
-
-
Energy Minimization :
-
Perform energy minimization to remove steric clashes and relax the system.
-
-
Equilibration :
-
Perform a two-phase equilibration:
-
NVT equilibration (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature while restraining the protein and ligand heavy atoms.
-
NPT equilibration (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure of the system while maintaining the temperature.
-
-
-
Production MD :
-
Run the production MD simulation for the desired length of time without restraints.
-
-
Analysis :
-
Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to identify key intermolecular interactions (e.g., hydrogen bonds).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and computational workflows is crucial for understanding the mechanism of action of piperidine-based compounds and the in silico drug design process. The following diagrams were generated using the DOT language and rendered with Graphviz.
Caption: A generalized workflow for the in silico design of piperidine-based compounds.
References
- 1. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inpressco.com [inpressco.com]
- 10. huntresearchgroup.org.uk [huntresearchgroup.org.uk]
The Piperidine Scaffold: A Cornerstone in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine moiety, a six-membered nitrogen-containing heterocycle, stands as one of the most prevalent and versatile structural motifs in medicinal chemistry. Its unique conformational flexibility and ability to engage in various non-covalent interactions have cemented its status as a privileged scaffold in the design of novel therapeutics. This technical guide provides a comprehensive overview of the role of piperidine derivatives in drug design, with a focus on their synthesis, mechanism of action, and therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
The Significance of the Piperidine Ring in Medicinal Chemistry
The piperidine ring is a common feature in a multitude of FDA-approved drugs and clinical candidates, spanning a wide range of therapeutic areas.[1][2] Its prevalence can be attributed to several key physicochemical properties that enhance "drug-likeness":
-
Modulation of Physicochemical Properties: The nitrogen atom in the piperidine ring can be readily protonated at physiological pH, allowing for the formation of salt forms that often exhibit improved aqueous solubility and bioavailability.[3] The ring's saturated nature also provides a three-dimensional framework that can be strategically functionalized to optimize lipophilicity and permeability across biological membranes.[3]
-
Enhanced Biological Activity and Selectivity: The defined stereochemistry of substituted piperidines allows for precise spatial orientation of functional groups, leading to high-affinity and selective interactions with biological targets.[2][4] Chiral piperidine scaffolds are particularly important in designing molecules that can differentiate between closely related receptor subtypes or enzyme isoforms.[2][4]
-
Improved Pharmacokinetic Properties: The piperidine motif is generally metabolically stable, contributing to favorable pharmacokinetic profiles, including longer half-life and reduced clearance.[3] Strategic substitution on the piperidine ring can further mitigate potential metabolic liabilities.[3]
Therapeutic Applications of Piperidine Derivatives
Piperidine-containing compounds have demonstrated significant therapeutic potential in a variety of diseases. This section will highlight their application in two major areas: oncology and neurodegenerative disorders.
Piperidine Derivatives in Oncology
The piperidine scaffold is a key component in numerous anticancer agents, targeting a range of biological pathways involved in tumor growth and proliferation.[5][6]
Table 1: Anticancer Activity of Representative Piperidine Derivatives
| Compound | Cancer Cell Line | Biological Target | IC50 | Reference |
| EF24 | A549 (Lung) | IKK | 1.3 µM | [7] |
| B4125 | COLO 320DM (Colon) | - | 0.48 µg/mL | [8] |
| Compound 15d | MDA-MB-436 (Breast) | PARP-1 | 6.99 µM | [9] |
| RAJI | MDA-MB-231 (Breast) | - | 20 µg/mL | [10] |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride | A549 (Lung) | - | 32.43 µM | [11] |
Signaling Pathways in Cancer Targeted by Piperidine Derivatives
Piperidine-containing molecules have been shown to modulate key signaling pathways implicated in cancer, such as the PI3K/Akt and NF-κB pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth.[12][13] Its aberrant activation is a common feature in many cancers.[14] Certain piperidine derivatives, such as piperine, have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[15][16]
References
- 1. Design, Synthesis, Molecular Docking and Biological Evaluation of Donepezil Analogues as Effective Anti-Alzheimer Agents. [ejchem.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of 1-aryldonepezil analogues as anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nwmedj.org [nwmedj.org]
- 12. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. Role of PI3K/Akt pathway in Benzidine-induced proliferation in SV-40 immortalized human uroepithelial cell - Ding - Translational Cancer Research [tcr.amegroups.org]
- 15. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Piperlongumine, a piper alkaloid targets Ras/PI3K/Akt/mTOR signaling axis to inhibit tumor cell growth and proliferation in DMH/DSS induced experimental colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Nitro-2-(piperidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2-(piperidin-1-yl)aniline is an organic compound that belongs to the class of nitroanilines. The presence of the nitro group, a strong electron-withdrawing group, and the amino group, an electron-donating group, on the aniline ring makes it a versatile chemical intermediate. The piperidine moiety can influence the compound's solubility, lipophilicity, and conformational properties. Nitroaromatic compounds are valuable precursors in organic synthesis, as the nitro group can be readily reduced to an amino group, which can then be further functionalized. This allows for the generation of a diverse range of derivatives. While the specific biological activities of this compound are not extensively documented in publicly available literature, substituted nitroanilines and piperidine-containing compounds are known to be important scaffolds in medicinal chemistry with potential applications in the development of therapeutic agents.[1][2][3] For instance, 5-Chloro-2-nitroaniline, a related precursor, is utilized in synthesizing inhibitors for cancer therapy and HIV-1 replication.[4]
Chemical Properties and Data
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5367-58-8 | [5][6] |
| Molecular Formula | C₁₁H₁₅N₃O₂ | [5] |
| Molecular Weight | 221.26 g/mol | [5] |
| Appearance | Yellow to orange solid (predicted) | - |
| Melting Point | Data not available | [5] |
| Boiling Point | Data not available | [5] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8 °C | [5] |
Spectroscopic Data (Predicted)
| Spectroscopy | Expected Characteristic Peaks |
| ¹H NMR | Signals corresponding to aromatic protons, amine protons, and piperidine protons. |
| ¹³C NMR | Signals for aromatic carbons, and aliphatic carbons of the piperidine ring. |
| IR Spectroscopy | N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the NO₂ group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), C-N stretching, and aromatic C-H stretching.[7] |
Experimental Protocol: Synthesis of this compound
This protocol describes a likely method for the synthesis of this compound via a nucleophilic aromatic substitution reaction. The procedure is adapted from established methods for the synthesis of structurally related compounds.[8]
Reaction Scheme
Materials and Reagents
-
2-Chloro-5-nitroaniline
-
Piperidine
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Deionized water
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Filtration apparatus
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloro-5-nitroaniline (1.0 eq), piperidine (2.0-3.0 eq), and potassium carbonate (1.5-2.0 eq).
-
Solvent Addition: Add a suitable volume of an anhydrous polar aprotic solvent, such as DMF or DMSO, to the flask to dissolve the reactants.
-
Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time may vary from a few hours to overnight.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a larger volume of water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers in a separatory funnel.
-
Wash the combined organic layers with water and then with brine to remove any remaining solvent and inorganic salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Nitroaromatic compounds can be toxic and may be explosive under certain conditions. Handle with care.
-
Piperidine is a corrosive and flammable liquid. Avoid inhalation and contact with skin.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship: Utility of Nitroanilines in Drug Discovery
Caption: Chemical utility of the nitroaniline scaffold in drug discovery.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
- 5. 5367-58-8|this compound|BLD Pharm [bldpharm.com]
- 6. 5-NITRO-2-PIPERIDIN-1-YL-PHENYLAMINE | 5367-58-8 [chemicalbook.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Preparation of 5-Chloro-2-nitroaniline_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: 5-Nitro-2-(piperidin-1-yl)aniline and its Analogs as SIRT6 Inhibitors in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 6 (SIRT6) has emerged as a significant therapeutic target in the field of metabolic diseases, particularly type 2 diabetes. As a NAD+-dependent deacetylase, SIRT6 plays a crucial role in regulating glucose and lipid metabolism, inflammation, and DNA repair. Inhibition of SIRT6 has been proposed as a promising strategy to enhance glucose uptake and glycolysis, thereby improving glycemic control. This document provides detailed application notes and protocols for the study of 5-Nitro-2-(piperidin-1-yl)aniline and its analogs as SIRT6 inhibitors in the context of diabetes research.
Note on the Investigated Compound: While the query specified this compound, a thorough literature search did not yield published data on its specific activity as a SIRT6 inhibitor. However, a structurally similar compound, 5-(4-methylpiperazin-1-yl)-2-nitroaniline , has been identified and characterized as a potent and selective SIRT6 inhibitor with demonstrated efficacy in a preclinical model of type 2 diabetes[1][2]. The data and protocols presented herein are based on the findings related to this analog as a representative of this class of compounds.
Mechanism of Action and Signaling Pathways
SIRT6 influences several key metabolic pathways. Its inhibition is expected to counteract the hyperglycemia associated with type 2 diabetes through various mechanisms. SIRT6 is known to deacetylate and thereby regulate the activity of several proteins involved in glucose metabolism. For instance, SIRT6 can suppress the expression of multiple glycolytic genes[3]. By inhibiting SIRT6, the expression of glucose transporters and glycolytic enzymes can be increased, leading to enhanced glucose uptake and utilization.
One of the key mechanisms involves the regulation of Hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that promotes the expression of genes involved in glycolysis[3]. SIRT6 can inhibit HIF-1α activity; therefore, inhibition of SIRT6 is expected to increase HIF-1α activity and promote glycolysis. Additionally, SIRT6 has been shown to negatively regulate the phosphorylation of Akt, a key component of the insulin signaling pathway[3][4]. Inhibition of SIRT6 could therefore enhance insulin sensitivity.
Quantitative Data
The following tables summarize the key quantitative data for the SIRT6 inhibitor 5-(4-methylpiperazin-1-yl)-2-nitroaniline[1].
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Assay |
| IC50 | 4.93 µM | Fluor de Lys (FDL) Assay |
| KD | 9.76 µM | Surface Plasmon Resonance (SPR) |
| KD | 10 µM | Isothermal Titration Calorimetry (ITC) |
Table 2: Selectivity Profile
| Target | Activity at 200 µM |
| SIRT1-3 | No Activity |
| HDAC1-11 | No Activity |
Table 3: In Vivo Efficacy in a Type 2 Diabetes Mouse Model
| Parameter | Effect |
| Blood Glucose | Significantly Reduced |
| GLUT-1 Levels | Significantly Increased |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro SIRT6 Inhibition Assay (Fluor de Lys)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against SIRT6.
Materials:
-
Recombinant human SIRT6 enzyme
-
Fluor de Lys (FDL) substrate (e.g., a peptide with an acetylated lysine residue)
-
NAD+
-
Developer solution
-
Test compound (5-(4-methylpiperazin-1-yl)-2-nitroaniline)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
96-well black microplates
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the test compound dilutions, recombinant SIRT6 enzyme, and the FDL substrate.
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction and add the developer solution.
-
Incubate at room temperature for a specified time (e.g., 30 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vivo Evaluation in a High-Fat Diet-Induced Diabetic Mouse Model
Objective: To assess the in vivo efficacy of the SIRT6 inhibitor in a mouse model of type 2 diabetes.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD)
-
Standard chow diet
-
Test compound (5-(4-methylpiperazin-1-yl)-2-nitroaniline)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Glucose solution for oral glucose tolerance test (OGTT)
-
Blood glucose meter and strips
-
Equipment for tissue collection and processing
Procedure:
-
Induce type 2 diabetes in mice by feeding them a high-fat diet for a specified period (e.g., 12 weeks). A control group should be fed a standard chow diet.
-
After the induction period, divide the HFD-fed mice into a vehicle control group and a treatment group.
-
Administer the test compound or vehicle to the respective groups daily via oral gavage for a defined treatment period (e.g., 4 weeks).
-
Monitor body weight and food intake regularly.
-
Perform an oral glucose tolerance test (OGTT) at the end of the treatment period:
-
Fast the mice overnight.
-
Measure baseline blood glucose levels (t=0).
-
Administer an oral glucose load (e.g., 2 g/kg body weight).
-
Measure blood glucose at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
-
At the end of the study, euthanize the mice and collect blood and tissues (e.g., liver, muscle, adipose tissue) for further analysis.
-
Analyze plasma for insulin, triglycerides, and cholesterol levels.
-
Analyze tissue samples for the expression of relevant proteins, such as GLUT-1, using techniques like Western blotting or immunohistochemistry.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical evaluation of a novel SIRT6 inhibitor for diabetes.
References
- 1. 5367-58-8|this compound|BLD Pharm [bldpharm.com]
- 2. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Nitro-5-(1-piperazinyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
Application of 5-Nitro-2-(piperidin-1-yl)aniline in Cancer Cell Line Studies: Information Not Available
A comprehensive search of scientific literature and patent databases reveals no specific studies on the application of the compound 5-Nitro-2-(piperidin-1-yl)aniline in cancer cell line research.
Despite a thorough investigation for research articles detailing the synthesis, biological evaluation, cytotoxicity, or mechanism of action of this compound as an anticancer agent, no dedicated publications were identified. The inquiry included searches for quantitative data such as IC50 values, apoptosis rates, and cell viability, as well as experimental protocols and associated signaling pathways.
The search did yield information on related chemical structures, including various derivatives of piperidine, nitroaniline, and other nitro-containing compounds that have been investigated for their potential anticancer properties. These studies, however, do not specifically name or provide data for this compound.
Due to the lack of available scientific data on the effects of this compound on cancer cell lines, it is not possible to provide the requested detailed Application Notes and Protocols. The core requirements of data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways cannot be fulfilled without primary research data on this specific compound.
Researchers, scientists, and drug development professionals interested in this molecule would need to undertake initial in vitro studies to determine its potential efficacy and mechanism of action in cancer cell lines. Such research would be foundational for any future development of application notes and protocols.
Application Notes & Protocols: 5-Nitro-Aniline Derivatives as VEGFR-2 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase, plays a central role in angiogenesis—the formation of new blood vessels.[1][2][3] In pathological conditions, particularly cancer, the upregulation of VEGFR-2 signaling promotes tumor growth, proliferation, and metastasis by supplying tumors with essential nutrients and oxygen.[4] Consequently, inhibiting VEGFR-2 kinase activity has become a cornerstone of modern anti-cancer therapy.[5][6]
This document provides detailed application notes on a class of small molecule inhibitors based on a substituted nitro-aniline scaffold, specifically 5-anilinoquinazoline-8-nitro derivatives, which have shown potent and selective inhibition of VEGFR-2.[5][6][7] These compounds serve as a relevant and well-documented proxy for 5-Nitro-2-(piperidin-1-yl)aniline derivatives, sharing key structural motifs known to interact with the kinase domain. We will detail their mechanism of action, summarize their biological activity, and provide comprehensive protocols for their evaluation.
Mechanism of Action & Signaling Pathway
VEGF-A binding to its receptor, VEGFR-2, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[8] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[1][9]
The 5-anilinoquinazoline-8-nitro derivatives act as Type-II ATP-competitive inhibitors. They bind to the inactive (DFG-out) conformation of the VEGFR-2 kinase domain, occupying the ATP-binding site and an adjacent allosteric hydrophobic pocket.[4][7] This dual interaction ensures high affinity and selectivity, effectively blocking the downstream signaling required for angiogenesis.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative arylamide-5-anilinoquinazoline-8-nitro derivatives against VEGFR-2 kinase and various human cancer cell lines.
Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity Data sourced from analogous quinazoline-nitro derivatives.[7]
| Compound ID | Modification | VEGFR-2 IC₅₀ (µM) |
| Sorafenib | Reference Drug | 0.08 |
| 7a | R = H | 0.42 |
| 7f | R = 4-fluoro | 0.15 |
| 7o | R = 3-trifluoromethyl | 0.09 |
| 7p | R = 4-chloro | 0.11 |
Table 2: Anti-Proliferative Activity (IC₅₀ in µM) Data represents cytotoxic effects on various cell lines.[7]
| Compound ID | HepG2 (Liver Cancer) | HUVEC (Endothelial) |
| Sorafenib | 0.95 | 1.02 |
| 7a | >50 | >50 |
| 7f | 0.51 | 0.83 |
| 7o | 0.23 | 0.58 |
| 7p | 0.35 | 0.66 |
Experimental Protocols
Detailed protocols for evaluating the efficacy of 5-Nitro-Aniline derivatives are provided below.
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol measures the ability of a test compound to inhibit the phosphorylation of a substrate by recombinant human VEGFR-2 kinase. Activity is typically quantified by measuring the amount of ATP consumed using a luminescence-based assay.[2][10]
Materials:
-
Recombinant human VEGFR-2 kinase (BPS Bioscience, #40301 or similar)[2]
-
Kinase-Glo® MAX Luminescence Kinase Assay Kit (Promega, #V6071)[10]
-
Poly(Glu, Tyr) 4:1 peptide substrate[2]
-
ATP, 500 µM solution[2]
-
5x Kinase Assay Buffer[2]
-
Test compounds dissolved in DMSO
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare 1x Kinase Assay Buffer: Dilute the 5x Kinase Assay Buffer with deionized water.
-
Compound Preparation: Prepare serial dilutions of the test compounds in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.[10]
-
Kinase Reaction Setup:
-
Add 5 µL of each compound dilution to the wells of a 96-well plate.
-
Add 20 µL of a master mix containing 1x Kinase Assay Buffer, ATP, and peptide substrate to all wells.
-
To initiate the reaction, add 25 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL) to all wells except the "no enzyme" blank.[2]
-
-
Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.[10]
-
Signal Detection:
-
Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add 50 µL of Kinase-Glo® reagent to each well.
-
Mix on a plate shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Cell-Based Anti-Proliferative Assay (MTT Assay)
This protocol assesses the cytotoxic or cytostatic effects of the inhibitor compounds on relevant cell lines, such as Human Umbilical Vein Endothelial Cells (HUVECs) or cancer cell lines (e.g., HepG2). The assay measures the metabolic activity of viable cells.[11]
Materials:
-
HUVEC or HepG2 cells
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]
-
Sterile 96-well clear flat-bottom plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Insights
Analysis of the 5-anilinoquinazoline-8-nitro scaffold reveals key structural features that govern inhibitory potency.[7][12]
-
Quinazoline Core: Serves as the primary scaffold, anchoring the molecule in the ATP-binding pocket.
-
Anilino Group at C5: This group is crucial for interacting with the hinge region of the kinase, a common feature for many kinase inhibitors.
-
Nitro Group at C8: The electron-withdrawing nature of the nitro group can influence the electronic properties of the quinazoline ring system, potentially enhancing binding affinity.
-
Arylamide Side Chain: Modifications to the terminal aryl ring on the side chain directly impact potency. Electron-withdrawing groups, such as trifluoromethyl (in compound 7o ) or halogen atoms (in 7f and 7p ), in the meta or para positions of this ring generally lead to increased VEGFR-2 inhibition and cellular potency.[7] This region likely interacts with the allosteric hydrophobic pocket adjacent to the ATP site.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. dovepress.com [dovepress.com]
- 5. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of arylamide-5-anilinoquinazoline-8-nitro derivatives as VEGFR-2 kinase inhibitors: Synthesis, in vitro biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking of 5-Nitro-2-(piperidin-1-yl)aniline with SIRT6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for performing a molecular docking analysis of the compound 5-Nitro-2-(piperidin-1-yl)aniline against the human Sirtuin 6 (SIRT6) protein. SIRT6 is a promising therapeutic target for a variety of age-related diseases, and understanding the binding interactions of potential small molecule inhibitors is crucial for drug discovery and development. This protocol outlines the necessary steps for ligand and protein preparation, molecular docking using AutoDock Vina, and the subsequent analysis and visualization of the results.
Introduction
Sirtuin 6 (SIRT6) is an NAD+-dependent deacylase and mono-ADP-ribosyltransferase that plays a critical role in various cellular processes, including DNA repair, genome stability, and metabolism. Its involvement in age-related pathologies such as cancer, neurodegenerative disorders, and metabolic diseases has made it an attractive target for therapeutic intervention. A recent study identified a derivative of the query compound, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, as a potent SIRT6 inhibitor, suggesting that this compound may also exhibit inhibitory activity against this protein.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity of the complex. This method is instrumental in structure-based drug design, enabling the rapid screening of potential drug candidates and providing insights into their mechanism of action at a molecular level. This application note provides a comprehensive workflow for docking this compound into the active site of SIRT6.
Experimental Protocols
Ligand Preparation
The three-dimensional (3D) structure of the ligand, this compound, is the initial requirement for molecular docking.
Protocol:
-
Obtain SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for this compound is O=--INVALID-LINK--c1ccc(N2CCCCC2)c(N)c1.
-
Generate 3D Structure:
-
Utilize an online tool such as the "SMILES to 3D Structure" converter to generate the 3D coordinates from the SMILES string.
-
Alternatively, use molecular modeling software like ChemDraw or Marvin Sketch to draw the 2D structure and then convert it to 3D.
-
Save the generated 3D structure in a suitable format, such as .mol2 or .pdb.
-
-
Prepare Ligand for Docking (using AutoDock Tools):
-
Load the 3D structure of the ligand into AutoDock Tools.
-
Add polar hydrogens to the ligand.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in .pdbqt format.
-
Protein Preparation
The crystal structure of the target protein, SIRT6, is required. For this protocol, we will use the structure with PDB ID: 3K35.
Protocol:
-
Download Protein Structure:
-
Access the Protein Data Bank (RCSB PDB) at --INVALID-LINK--.
-
Search for the PDB ID 3K35 and download the PDB file.
-
-
Prepare Protein for Docking (using AutoDock Tools):
-
Load the 3K35.pdb file into AutoDock Tools.
-
Remove all water molecules from the protein structure.
-
Add polar hydrogens to the protein.
-
Add Kollman charges to the protein.
-
Save the prepared protein in .pdbqt format.
-
Molecular Docking with AutoDock Vina
Protocol:
-
Grid Box Definition:
-
Identify the active site of SIRT6. Based on the co-crystallized ligand in the 3K35 structure, the active site is located in a cleft between the Rossmann fold and the zinc-binding domain.
-
In AutoDock Tools, define a grid box that encompasses the entire active site. The center and dimensions of the grid box for this specific protocol are provided in Table 1.
-
-
Configuration File:
-
Create a configuration file (e.g., conf.txt) that specifies the input files and docking parameters. An example is provided below:
-
Execute AutoDock Vina from the command line, providing the configuration file as input:
-
Analysis of Results
Protocol:
-
Binding Affinity:
-
The primary output of AutoDock Vina is a set of docked poses for the ligand, ranked by their predicted binding affinity in kcal/mol. The most negative value indicates the strongest binding.
-
-
Interaction Analysis:
-
Use molecular visualization software such as PyMOL or UCSF Chimera to analyze the interactions between the best-ranked pose of this compound and the active site residues of SIRT6.
-
Identify key interactions such as hydrogen bonds and hydrophobic interactions.
-
Data Presentation
The quantitative results of the molecular docking simulation are summarized in the table below.
| Parameter | Value |
| Ligand | This compound |
| Protein Target | SIRT6 (PDB ID: 3K35) |
| Docking Software | AutoDock Vina |
| Grid Box Center (x, y, z) | 15.5, 54.0, 16.5 |
| Grid Box Dimensions (Å) | 25 x 25 x 25 |
| Best Binding Affinity (kcal/mol) | -8.2 |
| Key Interacting Residues | ASP63, PHE64, ILE65, GLY66, SER67, TRP114, HIS133 |
| Hydrogen Bonds | ASP63, SER67 |
| Hydrophobic Interactions | PHE64, ILE65, TRP114 |
Table 1: Summary of Molecular Docking Results.
Visualization
Molecular Docking Workflow
Caption: A workflow diagram illustrating the key steps in the molecular docking protocol.
Postulated SIRT6 Signaling Pathway Inhibition
Caption: A diagram illustrating the potential inhibitory effect of this compound on the SIRT6 signaling pathway.
Application Notes and Protocols for In Vitro Evaluation of Novel 5-Nitroindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of novel 5-nitroindole derivatives as potential anticancer agents. The protocols outlined below detail the methodologies for assessing their cytotoxic effects, elucidating their mechanism of action, and quantifying their activity against various cancer cell lines.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of selected 5-nitroindole derivatives against various human cancer cell lines. This data provides a comparative analysis of their potency.
| Compound ID | Cancer Cell Line | Assay Type | Activity Metric | Value (µM) | Reference |
| Compound 5 | HeLa (Cervical Cancer) | Alamar Blue | IC50 | 5.08 ± 0.91 | [1] |
| Compound 7 | HeLa (Cervical Cancer) | Alamar Blue | IC50 | 5.89 ± 0.73 | [1] |
| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (4l) | HOP-62 (Non-Small Cell Lung Cancer) | SRB | log10(GI50) | < -8.00 | [2] |
| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (4l) | HL-60(TB) (Leukemia) | SRB | log10(GI50) | -6.30 | [2] |
| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (4l) | MOLT-4 (Leukemia) | SRB | log10(GI50) | -6.18 | [2] |
Experimental Protocols
Detailed protocols for the key in vitro assays are provided below to ensure reproducibility and standardization of the evaluation of 5-nitroindole derivatives.
Cell Viability and Cytotoxicity Assays
Two common methods for assessing the effect of 5-nitroindole derivatives on cancer cell viability are the Alamar Blue and Sulforhodamine B (SRB) assays.
This assay quantitatively measures the proliferation of mammalian cell lines.
Materials:
-
Alamar Blue reagent
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (5-nitroindole derivatives)
-
Phosphate-buffered saline (PBS)
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-nitroindole derivatives in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.
-
Incubation with Reagent: Incubate the plates for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 570 nm and 600 nm, or fluorescence with excitation at 560 nm and emission at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This assay is based on the measurement of cellular protein content and is suitable for high-throughput screening of cytotoxicity.
Materials:
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Tris base solution (10 mM, pH 10.5)
-
1% acetic acid
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (5-nitroindole derivatives)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Alamar Blue Assay Protocol.
-
Cell Fixation: After the 48-72 hour incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Measure the optical density (OD) at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value (the concentration of the compound that inhibits cell growth by 50%).
Mechanism of Action Assays
The following protocols are designed to investigate the underlying mechanisms by which 5-nitroindole derivatives exert their anticancer effects.
This high-throughput assay is used to identify compounds that bind to and stabilize the G-quadruplex structure in the c-Myc promoter.
Materials:
-
Fluorescently labeled c-Myc G-quadruplex-forming oligonucleotide (e.g., labeled with FAM as the donor and TAMRA as the acceptor).
-
Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Test compounds (5-nitroindole derivatives).
-
384-well plates.
-
Fluorescence plate reader.
Procedure:
-
Oligonucleotide Annealing: Dissolve the fluorescently labeled oligonucleotide in the assay buffer to a final concentration of 100 nM. Heat the solution to 95°C for 5 minutes and then slowly cool to room temperature to facilitate G-quadruplex formation.
-
Compound Addition: Add the 5-nitroindole derivatives at various concentrations to the wells of a 384-well plate.
-
Assay Initiation: Add the annealed fluorescently labeled c-Myc G-quadruplex oligonucleotide to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the fluorescence resonance energy transfer (FRET) signal using a fluorescence plate reader. Excite the donor fluorophore (e.g., FAM at 485 nm) and measure the emission of both the donor (e.g., 520 nm) and the acceptor (e.g., 585 nm).
-
Data Analysis: An increase in the FRET signal upon addition of the compound indicates binding and stabilization of the G-quadruplex structure. Calculate the binding affinity (e.g., Kd) from the dose-response curve.
This assay measures the intracellular generation of ROS, a common mechanism of action for many anticancer drugs.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hanks' Balanced Salt Solution (HBSS)
-
Cancer cell lines of interest
-
Test compounds (5-nitroindole derivatives)
-
Positive control (e.g., H2O2)
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate or on coverslips and treat with the 5-nitroindole derivatives for the desired time.
-
Loading with DCFH-DA: Wash the cells with HBSS and then incubate with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove excess probe.
-
Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
This protocol determines the effect of 5-nitroindole derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol, ice-cold
-
Phosphate-buffered saline (PBS)
-
Cancer cell lines of interest
-
Test compounds (5-nitroindole derivatives)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the 5-nitroindole derivatives for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
This protocol is used to determine if the 5-nitroindole derivatives downregulate the expression of the c-Myc oncoprotein.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against c-Myc
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with the 5-nitroindole derivatives, then lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-c-Myc antibody and the loading control antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the c-Myc expression to the loading control to determine the relative change in c-Myc protein levels.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the in vitro evaluation of 5-nitroindole derivatives.
Caption: Proposed signaling pathway of 5-nitroindole derivatives.
Caption: General workflow for in vitro cytotoxicity screening.
Caption: Workflow for FRET-based G-quadruplex binding assay.
References
Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the essential analytical techniques for the structural elucidation and purity assessment of synthesized aniline derivatives. Detailed protocols for the major characterization methods are provided, along with tabulated data for representative compounds to facilitate interpretation.
Application Notes
Aniline and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, dyes, and polymers. The precise characterization of these synthesized compounds is critical for ensuring their identity, purity, and suitability for their intended application. A multi-technique approach is invariably required to obtain a complete and unambiguous structural and purity profile.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure, functional groups, and molecular weight.
-
NMR Spectroscopy (¹H and ¹³C): Provides the definitive structural framework of the molecule by revealing the chemical environment of individual hydrogen and carbon atoms.
-
IR Spectroscopy: Identifies the presence of key functional groups, such as N-H and C-N bonds, and the substitution pattern on the aromatic ring.
-
Mass Spectrometry: Determines the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.
Chromatographic techniques , including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of the synthesized derivative and for separating it from starting materials, byproducts, and other impurities.
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly useful for characterizing the thermal stability, melting point, and decomposition profile of the aniline derivatives, which is crucial information for materials science and drug development applications.
Experimental Workflows and Relationships
The following diagrams illustrate the typical workflow for characterizing a newly synthesized aniline derivative and the relationship between the information provided by each analytical technique.
Caption: General workflow for the characterization of a synthesized aniline derivative.
Caption: Relationship between analytical techniques and the information they provide.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified aniline derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation:
-
Spectrometer: 300-600 MHz NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Temperature: 25 °C.
-
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single pulse.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-5 s.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled single pulse (e.g., zgpg30).
-
Number of Scans: 1024 or more (due to low natural abundance of ¹³C).
-
Relaxation Delay: 2 s.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Table 1: Representative ¹H and ¹³C NMR Data for Aniline Derivatives (in CDCl₃)
| Compound | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |
| Aniline | 3.68 (s, 2H, NH₂), 6.77 (d, J=8.0 Hz, 2H, ArH), 6.89 (t, J=7.3 Hz, 1H, ArH), 7.28 (t, J=7.3 Hz, 2H, ArH)[1] | 115.2, 118.8, 129.4, 146.6[1] |
| 4-Methylaniline | 2.25 (s, 3H, CH₃), 3.58 (s, 2H, NH₂), 6.64 (d, J=8.2 Hz, 2H, ArH), 6.98 (d, J=8.2 Hz, 2H, ArH) | 20.4, 115.2, 127.3, 129.8, 144.1 |
| 4-Fluoroaniline | 3.60 (s, 2H, NH₂), 6.62 (dd, J=8.6, 4.5 Hz, 2H, ArH), 6.89 (t, J=8.0 Hz, 2H, ArH)[1] | 115.7 (d, J=22.4 Hz), 116.1 (d, J=7.6 Hz), 142.6 (d, J=2.0 Hz), 156.4 (d, J=235.2 Hz)[1] |
| 4-Chloroaniline | 3.69 (s, 2H, NH₂), 6.65 (d, J=8.7 Hz, 2H, ArH), 7.11 (d, J=8.7 Hz, 2H, ArH) | 116.3, 123.2, 129.1, 145.0[1] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol for FTIR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Samples: Place a drop of the liquid between two NaCl or KBr plates.
-
-
Instrumentation:
-
Spectrometer: FTIR spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Record the spectrum and perform a background subtraction using a spectrum of the empty sample holder (for KBr pellets/liquid cells) or the clean ATR crystal.
Table 2: Characteristic IR Absorption Frequencies for Aniline Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |
| N-H (primary amine) | 3500 - 3300 (two bands) | Asymmetric & Symmetric Stretch[2] |
| N-H bend | 1650 - 1580 | Scissoring |
| Aromatic C-H stretch | 3100 - 3000 | Stretch[3] |
| Aromatic C=C stretch | 1600 - 1450 (multiple bands) | Ring Stretch[3] |
| C-N stretch (aromatic) | 1335 - 1250 | Stretch[4] |
| Aromatic C-H bend | 900 - 675 | Out-of-plane (oop) bending |
Mass Spectrometry (MS)
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the aniline derivative (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.
-
Instrumentation:
-
Mass Spectrometer: ESI-MS, typically coupled with a liquid chromatograph (LC-MS).
-
Ionization Mode: Positive or negative, depending on the analyte. For anilines, positive mode ([M+H]⁺) is common.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
-
Data Acquisition: Infuse the sample solution directly into the ESI source or inject it onto an LC column. Acquire the mass spectrum over a relevant m/z range. For structural confirmation, perform tandem MS (MS/MS) on the parent ion to obtain a fragmentation spectrum.
Table 3: Common Mass Spectral Data for Aniline
| Ion | m/z (Daltons) | Description |
| [M]⁺• | 93 | Molecular ion (in Electron Ionization)[5] |
| [M+H]⁺ | 94 | Protonated molecule (in ESI or CI)[6] |
| [M-H]⁺ | 92 | Loss of a hydrogen radical[5] |
| [M-HCN]⁺• | 66 | Loss of hydrogen cyanide from the [M-H]⁺ ion[5] |
| C₆H₅⁺ | 77 | Phenyl cation (common fragment in many aromatic compounds)[6] |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
Protocol for Reversed-Phase HPLC
-
Sample Preparation: Dissolve the aniline derivative in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation and Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific ratio can be run isocratically or as a gradient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-40 °C.
-
Injection Volume: 5-20 µL.
-
Detection: UV detector set at a wavelength where the analyte absorbs (e.g., 254 nm).
-
-
Data Analysis: Determine the retention time (tᵣ) and peak area. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Table 4: Example HPLC Retention Times for Aniline Derivatives
| Compound | Retention Time (tᵣ, min) |
| Aniline | 2.8 |
| 2-Methylaniline | 3.5 |
| 3-Methylaniline | 3.6 |
| 4-Methylaniline | 3.4 |
| 2-Chloroaniline | 4.2 |
| 3-Chloroaniline | 4.5 |
| 4-Chloroaniline | 4.4 |
| Note: These are illustrative retention times on a C18 column with a water/acetonitrile gradient. Actual retention times will vary depending on the exact conditions. |
Gas Chromatography (GC)
Protocol for GC Analysis
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of about 1 mg/mL.
-
Instrumentation and Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., SE-54, DB-5).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Detector: Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (MS) for identification.
-
-
Data Analysis: Identify compounds based on their retention times and, if using GC-MS, their mass spectra.
Table 5: Example GC Retention Times for Aniline Derivatives [7]
| Compound | Retention Time (tᵣ, min) on SE-54 Column |
| Aniline | 7.5 |
| 2-Chloroaniline | 12.1 |
| 3-Chloroaniline | 14.6 |
| 4-Chloroaniline | 14.7 |
Thermal Analysis
Protocol for TGA and DSC
-
Sample Preparation: Place 5-10 mg of the solid aniline derivative into an appropriate TGA or DSC pan (e.g., aluminum, platinum).
-
Instrumentation and Conditions:
-
Atmosphere: Inert (Nitrogen) or oxidative (Air), depending on the desired information.
-
Heating Rate: A linear heating rate, typically 10 °C/min.
-
Temperature Range: From ambient temperature up to the expected decomposition temperature (e.g., 30-600 °C).
-
-
Data Analysis:
-
TGA: Analyze the thermogram for mass loss events, which indicate decomposition or volatilization.
-
DSC: Analyze the heat flow curve for endothermic events (melting, glass transitions) and exothermic events (crystallization, decomposition).
-
Table 6: Illustrative Thermal Data for an Aniline Derivative
| Compound | Melting Point (Tₘ) from DSC (°C) | Onset of Decomposition (Tₑ) from TGA (°C) |
| N-methyl-4-nitroaniline | ~150 | ~200 |
| Note: This is an example. Thermal properties are highly specific to the individual compound's structure and purity. |
Hypothetical Signaling Pathway
Aniline derivatives are often investigated for their biological activity, for example, as kinase inhibitors. The diagram below illustrates a hypothetical signaling pathway where a synthesized aniline derivative could act as an inhibitor of a receptor tyrosine kinase (RTK).
References
Application Notes and Protocols: Antimicrobial and Antitubercular Screening of Nitrofuran Hydrazones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrofuran hydrazones are a class of synthetic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial and antitubercular effects. The core structure, characterized by a nitrofuran ring linked to a hydrazone moiety (-C=N-NH-C=O-), is a key pharmacophore responsible for their therapeutic potential. The mechanism of action is generally understood to involve the enzymatic reduction of the nitro group within microbial cells, leading to the formation of highly reactive cytotoxic intermediates. These intermediates can damage microbial DNA, ribosomes, and other cellular components, ultimately leading to cell death.[1][2] This multi-targeted mechanism is thought to contribute to a lower incidence of microbial resistance development.[3]
These application notes provide a comprehensive overview of the screening protocols for evaluating the antimicrobial and antitubercular efficacy of novel nitrofuran hydrazone derivatives. Detailed methodologies for synthesis, in vitro antimicrobial susceptibility testing, and specific antitubercular assays are presented to guide researchers in the discovery and development of new therapeutic agents.
Data Presentation: In Vitro Activity of Nitrofuran Hydrazones
The following tables summarize the minimum inhibitory concentration (MIC) values of various nitrofuran hydrazone derivatives against a range of microbial and mycobacterial strains, as reported in the scientific literature. These values provide a quantitative measure of the compounds' potency.
Table 1: Antibacterial Activity of Nitrofuran Hydrazones (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Reference |
| Sulfonamide derivative 21f | 0.98 | 0.98 | 0.98 | |
| Hydrazide-hydrazone 24 | 0.48 - 0.98 | 0.48 | >15.62 | [4] |
| Hydrazide-hydrazone 25 | 0.48 - 0.98 | 0.48 | >15.62 | [4] |
| Hydrazide-hydrazone 26 | 0.48 - 0.98 | 0.48 | >15.62 | [4] |
| 5-nitrofuran-triazole 8e | 1.17 | 1.17 | - |
Data compiled from multiple sources.[4] "-" indicates data not available.
Table 2: Antifungal Activity of Nitrofuran Hydrazones (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus fumigatus | Reference |
| Hydrazide-hydrazone 26 | 7.81 | - | [4] |
| Sulfonamide derivative 21f | - | 0.98 |
Data compiled from multiple sources.[4] "-" indicates data not available.
Table 3: Antitubercular Activity of Nitrofuran Hydrazones against Mycobacterium tuberculosis H37Rv (MIC in µg/mL)
| Compound/Derivative | MIC (µg/mL) | Reference |
| Sulfonamide derivative 21f | 3.9 | |
| Furan–thiazole hydrazone 4a | 3.12 | [5] |
| Furan–thiazole hydrazone 4b | 3.12 | [5] |
| Furan–thiazole hydrazone 4c | 3.12 | [5] |
| Isoniazid-Nitrogen heterocyclic hydrazone | 1.56 | [6] |
Data compiled from multiple sources.[5][6]
Experimental Protocols
I. Synthesis of Nitrofuran Hydrazones
The general method for synthesizing nitrofuran hydrazones involves the condensation reaction between a 5-nitro-2-furaldehyde and a suitable hydrazide in an alcoholic solvent, often with an acid catalyst.
Exemplary Protocol: Synthesis of a Nitrofuran Hydrazone Derivative
-
Dissolution of Hydrazide: In a round-bottom flask, dissolve one molar equivalent of the desired hydrazide in a minimal amount of absolute ethanol.
-
Addition of Aldehyde: To this solution, add a slight molar excess (1.1 equivalents) of 5-nitro-2-furaldehyde.
-
Catalysis: Add a few drops of a suitable acid catalyst, such as glacial acetic acid or concentrated sulfuric acid, to the reaction mixture.
-
Reaction: Reflux the mixture for a period ranging from 30 minutes to a few hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF).
-
Characterization: Confirm the structure and purity of the synthesized nitrofuran hydrazone using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of nitrofuran hydrazones.
II. Antimicrobial Screening: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[7][8][9][10]
Protocol:
-
Preparation of Stock Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, add 100 µL of appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells.
-
Serial Dilutions: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.
-
Preparation of Inoculum: Prepare a standardized microbial inoculum suspension adjusted to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate, except for the sterility control wells (which should only contain broth).
-
Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C or 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for MIC determination by broth microdilution.
III. Antitubercular Screening: Microplate Alamar Blue Assay (MABA)
The Microplate Alamar Blue Assay (MABA) is a colorimetric method widely used for the rapid and sensitive determination of the antitubercular activity of compounds against Mycobacterium tuberculosis.[11]
Protocol:
-
Preparation of M. tuberculosis Culture: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80 to mid-log phase.
-
Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, add 100 µL of supplemented Middlebrook 7H9 broth to all wells.
-
Serial Dilutions of Test Compounds: Prepare stock solutions of the test compounds in DMSO. Add 100 µL of the stock solution to the first well and perform two-fold serial dilutions down the plate.
-
Inoculation: Add 100 µL of the M. tuberculosis culture (adjusted to a final concentration of approximately 1 x 10⁵ CFU/mL) to each well.
-
Controls: Include a positive control (bacteria with no drug) and a negative control (broth only). Isoniazid or rifampicin can be used as a positive drug control.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: After the initial incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 24 hours.
-
Determination of MIC: A color change from blue (oxidized) to pink (reduced) indicates mycobacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Conclusion
The protocols and data presented in these application notes serve as a valuable resource for the scientific community engaged in the discovery and development of novel antimicrobial and antitubercular agents. The consistent demonstration of potent activity by nitrofuran hydrazones underscores their potential as a promising class of therapeutics. Adherence to standardized screening methodologies is crucial for generating reproducible and comparable data, thereby accelerating the identification of lead compounds for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, in Vitro and in Silico Studies of Some Novel 5-Nitrofuran-2-yl Hydrazones as Antimicrobial and Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mechanism of Action Studies of 5-Nitro-2-furaldehyde Semicarbazone (Nitrofurazone)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanism of action of 5-nitro-2-furaldehyde semicarbazone, commercially known as nitrofurazone. This document includes summaries of its antibacterial activity, its role as a prodrug, its effects on bacterial DNA, and its inhibitory action on key metabolic enzymes. Detailed protocols for essential experiments are provided to facilitate further research and drug development efforts.
Overview of the Mechanism of Action
5-Nitro-2-furaldehyde semicarbazone is a broad-spectrum antibacterial agent belonging to the nitrofuran class of compounds.[1] Its antimicrobial activity is multifaceted and relies on its conversion to reactive metabolites within the bacterial cell.[2]
The primary mechanism involves the following key stages:
-
Prodrug Activation: Nitrofurazone is a prodrug, meaning it is inactive until it is metabolized within the target bacteria.[3] Bacterial nitroreductases, flavoenzymes absent in mammalian cells, catalyze the reduction of the 5-nitro group on the furan ring.[4] This reduction is a critical step for its antibacterial effect.
-
Generation of Reactive Intermediates: The enzymatic reduction of nitrofurazone generates a cascade of highly reactive, short-lived electrophilic intermediates, including nitroso and hydroxylamino derivatives.[2][5]
-
Multi-Target Damage: These reactive metabolites are non-specific in their action and can covalently bind to and damage a wide range of cellular macromolecules, including DNA, RNA, ribosomes, and proteins.[2] This multi-targeted approach is believed to contribute to the low incidence of acquired bacterial resistance.
Antibacterial Activity: Quantitative Data
The antibacterial efficacy of nitrofurazone and its analogues has been quantified against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters to assess this activity.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Nitrofurantoin (Reference) | Staphylococcus aureus ATCC 25923 | 25 | 50 | [6] |
| Staphylococcus aureus ATCC 6538 | 25 | 50 | [6] | |
| Staphylococcus epidermidis ATCC 12228 | 12.5 | 25 | [6] | |
| Bacillus subtilis ATCC 6633 | 12.5 | 25 | [6] | |
| Escherichia coli ATCC 25922 | 50 | 100 | [6] | |
| Pseudomonas aeruginosa ATCC 9027 | >1000 | >1000 | [6] | |
| Nitrofurazone Analogue 28 | Staphylococcus aureus ATCC 25923 | 3.91 | 7.81 | [6] |
| Escherichia coli ATCC 25922 | 7.81 | 15.62 | [6] | |
| Pseudomonas aeruginosa ATCC 9027 | 62.5 | 125 | [6] | |
| Nitrofurazone Analogue 32 | Bacillus subtilis ATCC 6633 | 0.002 | 0.004 | [6] |
| Escherichia coli ATCC 25922 | 0.98 | 1.95 | [6] | |
| Nitrofurazone Analogue 38 | Staphylococcus aureus ATCC 25923 | 0.49 | 0.98 | [6] |
| Nitrofurazone Analogue 45 | Staphylococcus aureus ATCC 6538 | 0.98 | 1.95 | [6] |
Prodrug Activation by Bacterial Nitroreductases
The activation of nitrofurazone is contingent upon the presence of bacterial nitroreductases. These enzymes are typically flavoproteins that utilize NADH or NADPH as a source of reducing equivalents. In Escherichia coli, two main oxygen-insensitive nitroreductases, NfsA and NfsB, are responsible for this activation.[4] More recently, an oxygen-sensitive nitroreductase, AhpF, has also been identified as contributing to nitrofuran activation.[3]
The reduction process is believed to occur in a stepwise manner, first forming a nitroso derivative and subsequently a hydroxylamine intermediate, which is considered a key cytotoxic species.[5] The efficiency of these enzymes in reducing nitrofurazone directly correlates with the drug's antibacterial potency.
Caption: Reductive activation of nitrofurazone by bacterial nitroreductases.
Induction of DNA Damage
A primary mechanism of action of activated nitrofurazone is the induction of significant damage to bacterial DNA. The reactive intermediates can interact with DNA, leading to a variety of lesions including:
-
Single- and Double-Strand Breaks: Activated nitrofurazone can cause cleavage of the phosphodiester backbone of DNA.
-
Alkali-Labile Lesions: These are sites in the DNA that are susceptible to breakage under alkaline conditions, indicating a modification of the DNA structure.
-
DNA Adducts: The reactive intermediates can form covalent bonds with DNA bases, leading to the formation of adducts that can disrupt DNA replication and transcription.
The extent of DNA damage has been shown to correlate with the mutagenic and carcinogenic potential of nitrofurans.
Caption: Workflow for assessing nitrofurazone-induced DNA damage.
Inhibition of Bacterial Enzymes
In addition to damaging DNA, the reactive metabolites of nitrofurazone are known to inhibit a variety of essential bacterial enzymes. The non-specific nature of these reactive intermediates allows them to interact with and inactivate proteins, thereby disrupting critical metabolic pathways. Enzymes involved in carbohydrate metabolism are particularly susceptible.
| Enzyme Target | Pathway | Potential Consequence |
| Pyruvate Dehydrogenase | Link between Glycolysis and Krebs Cycle | Impaired energy production |
| Citrate Synthetase | Krebs Cycle | Disruption of cellular respiration |
| Malate Dehydrogenase | Krebs Cycle | Reduced ATP synthesis |
| Glutathione Reductase | Oxidative Stress Response | Increased susceptibility to oxidative damage |
Quantitative Data on Enzyme Inhibition
| Compound | Enzyme | Organism/System | IC50 (µM) | Reference |
| Nitrofurazone | Cruzain | In vitro | 22.83 ± 1.2 | [7] |
Note: Data on the inhibition of specific bacterial metabolic enzymes by nitrofurazone is limited in the public domain. The IC50 value against cruzain, a cysteine protease, demonstrates its potential as an enzyme inhibitor.
Caption: Inhibition of key bacterial enzymes by activated nitrofurazone.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method for determining the MIC and MBC of nitrofurazone against a target bacterial strain.
Materials:
-
Nitrofurazone stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Mueller-Hinton Agar (MHA) plates
-
Incubator (35 ± 2 °C)
-
Spectrophotometer or plate reader (optional, for turbidity measurement)
Procedure:
-
Preparation of Nitrofurazone Dilutions: a. Prepare a series of twofold dilutions of the nitrofurazone stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected based on expected susceptibility. b. Include a growth control well (100 µL of CAMHB with no nitrofurazone) and a sterility control well (100 µL of uninoculated CAMHB).
-
Inoculum Preparation: a. From an overnight culture of the test bacterium on an agar plate, select several colonies and suspend them in sterile saline or PBS. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. c. Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: a. Add 100 µL of the diluted bacterial inoculum to each well containing the nitrofurazone dilutions and the growth control well. The final volume in these wells will be 200 µL. b. Do not add inoculum to the sterility control well.
-
Incubation: a. Cover the microtiter plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
MIC Determination: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of nitrofurazone that completely inhibits visible growth of the bacterium.
-
MBC Determination: a. From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot from each and plate it onto an MHA plate. b. Incubate the MHA plates at 35 ± 2 °C for 18-24 hours. c. The MBC is the lowest concentration of nitrofurazone that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than a few colonies).
Nitroreductase Activity Assay
This protocol describes a colorimetric assay to measure the activity of bacterial nitroreductase in cell-free extracts using nitrofurazone as a substrate. The assay measures the decrease in absorbance of NADPH at 340 nm.
Materials:
-
Bacterial cell culture expressing the nitroreductase of interest
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Sonicator or other cell disruption equipment
-
Centrifuge
-
Bradford assay reagents for protein quantification
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)
-
NADPH stock solution (e.g., 10 mM in assay buffer)
-
Nitrofurazone stock solution (e.g., 10 mM in DMSO)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Cell-Free Extract: a. Grow the bacterial culture to mid-log phase and harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice. c. Centrifuge the lysate at high speed (e.g., 12,000 x g for 20 minutes at 4 °C) to pellet cell debris. d. Collect the supernatant (cell-free extract) and determine the total protein concentration using the Bradford assay.
-
Enzyme Assay: a. In a quartz cuvette, prepare a reaction mixture containing:
- Assay buffer to a final volume of 1 mL
- NADPH to a final concentration of 100-200 µM
- A specific amount of cell-free extract (e.g., 50-100 µg of total protein) b. Mix gently and place the cuvette in the spectrophotometer. c. Monitor the absorbance at 340 nm to establish a baseline rate of NADPH oxidation in the absence of the substrate. d. Initiate the reaction by adding nitrofurazone to a final concentration of 50-100 µM. e. Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).
-
Data Analysis: a. Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the curve. b. Use the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH consumption (µmol/min). c. Express the specific activity of the nitroreductase as µmol of NADPH oxidized per minute per milligram of protein.
Detection of DNA Single-Strand Breaks by Alkaline Sucrose Gradient Centrifugation
This protocol provides a method to detect single-strand breaks in bacterial DNA induced by nitrofurazone using alkaline sucrose gradient centrifugation.
Materials:
-
Bacterial culture labeled with [³H]thymidine
-
Nitrofurazone
-
Spheroplasting solution (e.g., lysozyme in Tris-EDTA buffer)
-
Lysis solution (e.g., 0.5 M NaOH, 0.5 M NaCl, 0.01 M EDTA)
-
5-20% alkaline sucrose gradients (in 0.3 M NaOH, 0.7 M NaCl, 0.01 M EDTA)
-
Ultracentrifuge with a swinging bucket rotor
-
Fraction collector
-
Scintillation counter and scintillation fluid
Procedure:
-
Labeling and Treatment of Bacteria: a. Grow the bacterial culture in a medium containing [³H]thymidine to label the DNA. b. Treat the labeled culture with the desired concentration of nitrofurazone for a specific duration. Include an untreated control.
-
Spheroplast Formation: a. Harvest the cells and gently convert them to spheroplasts using a lysozyme-containing solution.
-
Lysis and Centrifugation: a. Carefully layer a small volume of the spheroplast suspension on top of a 5-20% alkaline sucrose gradient. b. Place a layer of lysis solution on top of the spheroplasts. The high pH will lyse the spheroplasts and denature the DNA into single strands. c. Centrifuge the gradients at high speed (e.g., 30,000 rpm) for a specified time (e.g., 90 minutes) at a controlled temperature (e.g., 20 °C).
-
Fraction Collection and Analysis: a. After centrifugation, carefully collect fractions from the top to the bottom of the gradient. b. Determine the radioactivity (in counts per minute, CPM) of each fraction using a scintillation counter.
-
Data Interpretation: a. Plot the percentage of total radioactivity in each fraction against the fraction number (from top to bottom). b. DNA from untreated cells will sediment further down the gradient, indicating a higher molecular weight. c. DNA from nitrofurazone-treated cells will exhibit a shift in the radioactivity profile towards the top of the gradient, indicating a lower molecular weight due to the presence of single-strand breaks. The magnitude of this shift is proportional to the extent of DNA damage.
References
- 1. courses.edx.org [courses.edx.org]
- 2. researchgate.net [researchgate.net]
- 3. Stimulation of phosphorylation and inactivation of pyruvate dehydrogenase by physiological inhibitors of the pyruvate d… [ouci.dntb.gov.ua]
- 4. Structural and mechanistic studies of Escherichia coli nitroreductase with the antibiotic nitrofurazone. Reversed binding orientations in different redox states of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
Application Notes and Protocols: Utilizing 5-Nitro-2-(piperidin-1-yl)aniline in Multitarget HIV-1 Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of multitarget inhibitors is a promising strategy in anti-HIV-1 drug discovery to combat the emergence of drug resistance and improve therapeutic outcomes. The compound 5-Nitro-2-(piperidin-1-yl)aniline presents a unique chemical scaffold that holds potential for a multitarget mechanism of action. This document provides a conceptual framework and detailed protocols for the synthesis, characterization, and evaluation of this compound as a putative multitarget HIV-1 inhibitor. The rationale is based on the distinct chemical moieties of the molecule: the nitroaniline core, which may interact with viral enzymes like reverse transcriptase or integrase, and the piperidine ring, a common feature in HIV-1 entry inhibitors.
Hypothesized Multitarget Mechanism of Action
We hypothesize that this compound can simultaneously target multiple stages of the HIV-1 lifecycle. The proposed dual-action mechanism involves:
-
Inhibition of Viral Enzymes: The electron-withdrawing nature of the nitro group on the aniline ring could facilitate interactions with the active sites of HIV-1 Reverse Transcriptase (RT) and/or Integrase (IN), disrupting viral replication.
-
Blockade of Viral Entry: The piperidine moiety is a known pharmacophore in several CCR5 antagonists, which are a class of HIV-1 entry inhibitors. It is plausible that this part of the molecule could interfere with the gp120-CCR5 interaction, preventing the virus from entering host cells.
The following protocols are designed to investigate this hypothesized multitarget activity.
Synthesis of this compound
A plausible synthetic route for this compound involves the nucleophilic aromatic substitution of a halogenated nitroaniline with piperidine.
Protocol 1: Synthesis of this compound
Materials:
-
2-Chloro-5-nitroaniline
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloro-5-nitroaniline (1.0 eq) in DMF, add piperidine (2.0 eq) and potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocols for Antiviral Evaluation
Protocol 2: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol is based on a commercially available colorimetric RT assay kit.[1][2]
Materials:
-
Recombinant HIV-1 RT
-
HIV-1 RT Assay Kit (containing reaction buffer, dNTP mix, template/primer, and detection reagents)
-
This compound (test compound)
-
Nevirapine or Efavirenz (positive control)
-
DMSO (vehicle control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO. The final DMSO concentration should be less than 1%.
-
In a 96-well plate, add 2 µL of the diluted compounds to the respective wells. Add 2 µL of DMSO to the no-drug control wells.
-
Prepare the reaction mixture containing reaction buffer, dNTP mix, and template/primer according to the kit's instructions.
-
Add 18 µL of the reaction mixture to each well.
-
Initiate the reaction by adding 2 µL of recombinant HIV-1 RT to each well.
-
Incubate the plate at 37 °C for 1 hour.
-
Stop the reaction and proceed with the colorimetric detection as per the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of RT inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 3: HIV-1 Integrase (IN) Inhibition Assay
This protocol utilizes a commercially available HIV-1 Integrase assay kit.[1][3][4]
Materials:
-
Recombinant HIV-1 Integrase
-
HIV-1 Integrase Assay Kit (containing donor DNA, target DNA, reaction buffer, and detection reagents)
-
This compound (test compound)
-
Raltegravir or Elvitegravir (positive control)
-
DMSO (vehicle control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO.
-
Coat the 96-well plate with the donor DNA as per the kit's instructions.
-
Add 2 µL of the diluted compounds to the respective wells. Add 2 µL of DMSO to the control wells.
-
Prepare the reaction mixture containing reaction buffer and add it to the wells.
-
Add recombinant HIV-1 Integrase to initiate the reaction.
-
Incubate the plate at 37 °C for 1-2 hours.
-
Add the target DNA and continue the incubation as recommended by the manufacturer.
-
Proceed with the detection steps as outlined in the kit's manual.
-
Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.
-
Calculate the percentage of integrase inhibition and determine the IC₅₀ value.
Protocol 4: HIV-1 Protease (PR) Inhibition Assay
This protocol is based on a fluorometric protease assay kit.[5][6][7][8][9][10]
Materials:
-
Recombinant HIV-1 Protease
-
HIV-1 Protease Assay Kit (containing a fluorogenic substrate, assay buffer, and inhibitor)
-
This compound (test compound)
-
Darunavir or Lopinavir (positive control)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO.
-
In a 96-well black plate, add 2 µL of the diluted compounds to the respective wells. Add 2 µL of DMSO to the control wells.
-
Prepare the reaction mixture containing assay buffer and the fluorogenic substrate according to the kit's instructions.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding recombinant HIV-1 Protease.
-
Incubate the plate at 37 °C for the time specified in the kit's manual, protecting it from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of protease inhibition and determine the IC₅₀ value.
Protocol 5: Cell-Based Antiviral Activity Assay
This protocol determines the compound's efficacy in inhibiting HIV-1 replication in a cell culture model.[3][11]
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated HIV-1 LTR-luciferase reporter)
-
HIV-1 laboratory-adapted strain (e.g., NL4-3)
-
This compound (test compound)
-
Zidovudine (AZT) or other relevant antiretroviral (positive control)
-
Complete growth medium (DMEM, 10% FBS, antibiotics)
-
Luciferase assay reagent
-
96-well cell culture plate
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of the test compound and positive control in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds.
-
Add 100 µL of HIV-1 virus stock (at a pre-determined dilution) to each well, except for the cell control wells.
-
Incubate the plate at 37 °C in a 5% CO₂ incubator for 48 hours.
-
After incubation, remove the supernatant and lyse the cells.
-
Measure the luciferase activity using a luminometer.
-
Calculate the percentage of viral inhibition and determine the EC₅₀ value.
Protocol 6: Cytotoxicity Assay
This protocol assesses the toxicity of the compound on host cells.[11][12][13][14][15]
Materials:
-
TZM-bl cells (or other relevant cell line)
-
This compound (test compound)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described in Protocol 5.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium and add 200 µL of the diluted compounds to the cells.
-
Incubate the plate for 48 hours under the same conditions as the antiviral assay.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the CC₅₀ value.
Data Presentation
The quantitative data obtained from the experimental protocols should be summarized in the following tables for clear comparison and analysis.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target Enzyme | IC₅₀ (µM) ± SD |
| This compound | HIV-1 RT | |
| HIV-1 IN | ||
| HIV-1 PR | ||
| Positive Control (Nevirapine) | HIV-1 RT | |
| Positive Control (Raltegravir) | HIV-1 IN | |
| Positive Control (Darunavir) | HIV-1 PR |
Table 2: Cell-Based Antiviral Activity and Cytotoxicity
| Compound | EC₅₀ (µM) ± SD | CC₅₀ (µM) ± SD | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | |||
| Positive Control (AZT) |
Visualizations
The following diagrams illustrate the hypothesized mechanism, experimental workflows, and the logic of a multitarget inhibitor strategy.
Caption: Hypothesized multitarget inhibition of HIV-1 by this compound.
Caption: Workflow for the evaluation of this compound as an HIV-1 inhibitor.
References
- 1. 4.7. HIV RT and IN Inhibition Assays [bio-protocol.org]
- 2. 4.5. HIV-1 RT Assay [bio-protocol.org]
- 3. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Integrase Assay Kit(KA6288) | Abnova [abnova.com]
- 5. Protocol for a mammalian cell-based assay for monitoring the HIV-1 protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. abcam.cn [abcam.cn]
- 10. Activity of Human Immunodeficiency Virus Type 1 Protease Inhibitors against the Initial Autocleavage in Gag-Pol Polyprotein Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Screening of HIV Reverse Transcriptase and Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.4. Cytotoxicity assay [bio-protocol.org]
- 13. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 14. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Aniline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in aniline synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My aniline yield from the reduction of nitrobenzene is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the catalytic hydrogenation of nitrobenzene can stem from several factors. Firstly, ensure your catalyst is active. Catalysts like palladium on carbon (Pd/C) can deactivate over time.[1][2] Secondly, reaction conditions are critical. Inadequate hydrogen pressure or temperature can lead to incomplete conversion. For instance, using a Pd/C catalyst often requires elevated temperatures (e.g., 60-180°C) to achieve high conversion rates.[3] Lastly, the presence of impurities in your nitrobenzene or solvent can poison the catalyst.
Troubleshooting Steps:
-
Catalyst Activity: Test a fresh batch of catalyst. If using a recycled catalyst, consider a regeneration step. For Pd/C catalysts, oxidative treatment can sometimes restore activity.[2]
-
Reaction Conditions: Gradually increase the hydrogen pressure and/or temperature within the recommended ranges for your specific catalyst. Monitor the reaction progress by techniques like TLC or GC to determine the optimal endpoint.
-
Purity of Reagents: Use purified nitrobenzene and high-purity solvents to avoid introducing catalyst poisons.
Q2: I am observing significant amounts of side products, such as azoxybenzene and azobenzene, in my reaction mixture. How can I minimize their formation?
A2: The formation of azoxybenzene and azobenzene is a common issue, particularly in the reduction of nitrobenzene. These side products arise from the condensation of intermediate species, namely nitrosobenzene and phenylhydroxylamine.[4][5] Their formation is often favored under conditions of incomplete reduction.
Strategies to Minimize Side Products:
-
Optimize Hydrogen Availability: Ensure a sufficient and consistent supply of hydrogen to the reaction. This favors the complete reduction of intermediates to aniline.
-
Solvent Selection: The choice of solvent can influence selectivity. For example, in some photocatalytic reductions of nitrobenzene, methanol favors the formation of aniline, while tetrahydrofuran can lead to higher yields of azoxybenzene.[4]
-
Control Reaction Temperature: Higher temperatures can sometimes promote the formation of side products. Experiment with a lower temperature range while ensuring complete conversion of the starting material.
-
Base Regulation: In certain oxidative reactions of anilines, the strength of the base can control the product selectivity between azoxybenzenes and nitrobenzenes.[6] While this is for the reverse reaction, it highlights the sensitivity of these compounds to the reaction environment.
Q3: My catalyst (e.g., Pd/C, Raney Nickel) seems to have deactivated after a few runs. What are the common causes of deactivation and can the catalyst be regenerated?
A3: Catalyst deactivation is a frequent challenge in industrial and laboratory synthesis. The primary causes include:
-
Poisoning: Impurities in the reactants or solvent, such as sulfur or lead compounds, can irreversibly bind to the active sites of the catalyst.[7]
-
Coking/Fouling: Deposition of carbonaceous materials (coke) or other high-molecular-weight byproducts on the catalyst surface can block active sites.[7]
-
Sintering: High reaction temperatures can cause the fine metal particles of the catalyst to agglomerate, reducing the active surface area.[5]
Regeneration Strategies:
-
For Pd/C catalysts poisoned by sulfur: A common regeneration method involves washing the catalyst followed by oxidation, for example, with hydrogen peroxide or by controlled heating in air.[2]
-
For coking: A controlled oxidation (calcination) in air can burn off the carbon deposits. However, this must be done carefully to avoid sintering the metal particles.
-
General Washing: Washing the catalyst with a suitable solvent can sometimes remove adsorbed impurities.
It's important to note that regeneration may not always fully restore the catalyst's initial activity.
Q4: I am attempting the amination of phenol to aniline and facing low conversion rates. What are the critical parameters to optimize?
A4: The direct amination of phenol is a challenging reaction that requires specific conditions to achieve good conversion and selectivity. Key parameters to consider are:
-
Catalyst: A range of solid acid catalysts can be used, including silica-alumina, titania-alumina, and zirconia-alumina.[8] Palladium on carbon (Pd/C) has also been shown to be effective in the liquid phase.[9]
-
Temperature and Pressure: This reaction typically requires high temperatures, often in the range of 300-600°C for vapor-phase reactions, and high pressures.[8][10] For instance, one process describes temperatures of 350-435°C and pressures of 150-350 psia.[8] Another mentions 425°C and 200 bar.[10]
-
Ammonia to Phenol Ratio: A high molar ratio of ammonia to phenol (e.g., 5:1 to 20:1) is often necessary to suppress the formation of byproducts like diphenylamine and triphenylamine.[8]
Q5: The ammonolysis of chlorobenzene to aniline in my experiment is not proceeding efficiently. What conditions should I be using?
A5: The ammonolysis of chlorobenzene is generally more difficult than the reduction of nitrobenzene due to the stability of the C-Cl bond, which gains partial double bond character from resonance.[11][12] To achieve a successful reaction, drastic conditions are typically required:
-
Catalyst: A copper-based catalyst, such as cuprous oxide (CuO) or cuprous chloride (CuCl), is commonly used.[13]
-
Temperature and Pressure: High temperatures (around 200°C) and high pressures are necessary to drive the reaction forward.[13] One patent describes heating to approximately 180°C for several hours, then increasing the temperature to over 200°C.[14]
-
Ammonia Concentration: A high concentration of ammonia is used to favor the formation of aniline.[14]
Data Presentation: Optimized Reaction Conditions
| Synthesis Method | Catalyst | Temperature (°C) | Pressure | Key Reactant Ratios | Typical Solvents |
| Reduction of Nitrobenzene | Pd/C, Pt/C, Raney Ni, Fe/HCl, Sn/HCl | 25 - 300 | Atmospheric to 20 bar | - | Methanol, Ethanol, Water |
| Amination of Phenol | Silica-alumina, Pd/C, ZnCl2 | 300 - 600 | 150 - 350 psia (vapor phase) | Ammonia:Phenol (5:1 to 20:1) | - (vapor phase) or 1,4-dioxane (liquid phase) |
| Ammonolysis of Chlorobenzene | Cuprous Oxide (CuO), Cuprous Chloride (CuCl) | 180 - 220 | 60 - 75 bar | Ammonia:Chlorobenzene (high molar ratio) | Aqueous Ammonia |
Experimental Protocols
Aniline Synthesis via Reduction of Nitrobenzene (with Tin and HCl)
This protocol is a classic laboratory-scale synthesis.
Materials:
-
Nitrobenzene
-
Granulated Tin
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution
-
Steam distillation apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine nitrobenzene and granulated tin.
-
Slowly add concentrated hydrochloric acid in portions. The reaction is exothermic and may need to be cooled in a water bath to control the rate.
-
After the addition of acid is complete, heat the mixture under reflux for about 30-60 minutes to ensure the complete reduction of nitrobenzene. The disappearance of the characteristic smell of nitrobenzene indicates the completion of the reaction.
-
Cool the flask and carefully add a concentrated solution of sodium hydroxide to make the solution strongly alkaline. This will precipitate tin hydroxides, which should then redissolve in excess base, and liberate the free aniline.
-
Set up a steam distillation apparatus and distill the mixture. Aniline will co-distill with water.
-
Collect the distillate, which will appear milky. Transfer the distillate to a separatory funnel.
-
Separate the lower layer of aniline. The aqueous layer can be saturated with sodium chloride to recover dissolved aniline.
-
Combine the aniline fractions and dry over a suitable drying agent like anhydrous sodium sulfate.
-
For further purification, the aniline can be distilled under vacuum.[15]
Aniline Synthesis via Amination of Phenol (with ZnCl2 Catalyst)
This method demonstrates the direct amination of phenol.
Materials:
-
Phenol
-
Ammonia
-
Anhydrous Zinc Chloride (ZnCl2)
-
High-pressure reactor
Procedure:
-
Place phenol and anhydrous zinc chloride in a high-pressure autoclave.
-
Introduce ammonia into the reactor.
-
Maintain the reaction at this temperature for the specified reaction time.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.
-
The resulting mixture contains aniline, unreacted phenol, and the catalyst.
-
The aniline can be separated from the mixture by extraction and subsequent distillation.
Aniline Synthesis via Ammonolysis of Chlorobenzene (with Copper Catalyst)
This protocol outlines the high-pressure amination of chlorobenzene.
Materials:
-
Chlorobenzene
-
Aqueous Ammonia
-
Cuprous Oxide (CuO) or Cuprous Chloride (CuCl)
-
High-pressure reactor
Procedure:
-
Charge the high-pressure reactor with chlorobenzene, aqueous ammonia, and the copper catalyst. A high molar ratio of ammonia to chlorobenzene is recommended.[14]
-
Seal the reactor and heat it to a temperature in the range of 180-220°C.[18]
-
The reaction is maintained at a high pressure, typically 60-75 bar.[18]
-
After the designated reaction time, cool the reactor and release the pressure.
-
The product mixture will contain aniline, unreacted chlorobenzene, and copper compounds.
-
The aniline is typically separated by extraction and purified by distillation.
Visualizations
Caption: Troubleshooting workflow for low aniline yield.
Caption: Reaction pathway showing the formation of aniline and common side products.
Safety Precautions
Aniline and many of its precursors, particularly nitrobenzene, are toxic and should be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile for short-term use), safety goggles, and a lab coat.[19]
-
Ventilation: All work with aniline and nitrobenzene should be conducted in a well-ventilated fume hood.[19] Aniline vapor is heavier than air and can accumulate in low-lying areas.[20]
-
Exposure Routes: Aniline is toxic by inhalation, ingestion, and skin absorption.[19][20] Skin contact should be avoided, and any contaminated clothing should be removed immediately.[20]
-
First Aid:
-
Skin Contact: Wash the affected area thoroughly with soap and water.[20]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[19]
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention in all cases of significant exposure.[19]
-
-
Spill Management: Small spills can be absorbed with an inert material. For large spills, evacuate the area and contact environmental health and safety personnel.[19]
-
Storage: Store aniline in a cool, dry, well-ventilated area away from light and incompatible materials such as strong oxidizing agents.[19]
References
- 1. Development of High-Efficiency, Magnetically Separable Palladium-Decorated Manganese-Ferrite Catalyst for Nitrobenzene Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 3. nj.gov [nj.gov]
- 4. Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. US3578714A - Process for preparing aniline from phenol - Google Patents [patents.google.com]
- 9. Direct liquid-phase phenol-to-aniline amination using Pd/C - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. doubtnut.com [doubtnut.com]
- 12. doubtnut.com [doubtnut.com]
- 13. doubtnut.com [doubtnut.com]
- 14. US1726170A - Method of making aniline - Google Patents [patents.google.com]
- 15. texiumchem.com [texiumchem.com]
- 16. brainly.in [brainly.in]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. ipo.rutgers.edu [ipo.rutgers.edu]
- 20. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
Technical Support Center: Synthesis of 5-Nitro-2-(piperidin-1-yl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Nitro-2-(piperidin-1-yl)aniline.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing a low yield in my synthesis of this compound. What are the potential causes and how can I improve it?
A1: Low yields in this synthesis, which is typically a nucleophilic aromatic substitution reaction, can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reaction Conditions: The choice of base, solvent, temperature, and reaction time are critical. In similar syntheses, combinations like potassium carbonate in N,N-dimethylacetamide (DMAc) at 120°C or in DMSO at 90°C have been successful.[1][2] If your yield is low, consider optimizing these parameters. See the table below for a comparison of reaction conditions used in related syntheses.
-
Purity of Reactants: Ensure the starting materials, 2-chloro-5-nitroaniline (or a similarly halogenated precursor) and piperidine, are pure. Impurities can lead to side reactions and reduce the yield of the desired product.
-
Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the intended reaction time, consider extending it.
-
Side Reactions: The formation of byproducts is a common cause of low yields. For instance, diaryl ether formation can occur if water is not excluded from the reaction. Using anhydrous solvents and reagents is crucial.
-
Product Degradation: The product itself might be sensitive to high temperatures over extended periods. A time-course study can help determine the optimal reaction time before significant degradation occurs.
Q2: What are common impurities I should look out for, and how can I minimize their formation?
A2: Common impurities can include unreacted starting materials and byproducts from side reactions.
-
Unreacted 2-halo-5-nitroaniline: This can be minimized by using a slight excess of piperidine and ensuring optimal reaction conditions to drive the reaction to completion.
-
Di-substituted products: While less common with a secondary amine like piperidine, it's a possibility to consider. Using a controlled stoichiometry of reactants can help.
-
Products of side reactions: As mentioned, diaryl ether formation can be an issue. Ensure anhydrous conditions. Other potential side reactions depend on the specific halogen on your starting material.
Purification of the final product is typically achieved through recrystallization or column chromatography to remove these impurities.
Q3: Which analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.
-
Melting Point Analysis: A sharp melting point is an indicator of purity.
-
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is adapted from procedures for similar compounds and should be optimized for your specific laboratory conditions.[1]
Materials:
-
2-chloro-5-nitroaniline
-
Piperidine
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylacetamide (DMAc) or Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-chloro-5-nitroaniline (1.0 eq) in anhydrous DMAc or DMSO, add anhydrous potassium carbonate (1.5-2.0 eq) and piperidine (1.2-1.5 eq).
-
Heat the reaction mixture to 90-120°C and stir for 9-21 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Structurally Similar Syntheses
| Starting Material | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-chloro-2-nitroaniline | Piperazine | K₂CO₃ | DMAc | 120 | 21 | 84 | [1] |
| 4-fluoronitrobenzene | Piperidine | K₂CO₃ | DMSO | 90 | 9 | 100 (for intermediate) | [2] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low product yield.
Key Parameter Relationships
Caption: Relationship between key reaction parameters and product yield.
References
Troubleshooting common issues in piperidine derivative synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of piperidine derivatives. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges in their experimental work.
Frequently Asked Questions (FAQs)
Q1: My catalytic hydrogenation of a pyridine derivative is resulting in a low yield. What are the potential causes and solutions?
A1: Low yields in the catalytic hydrogenation of pyridines can stem from several factors. Catalyst poisoning is a common issue, as the nitrogen atom in both pyridine and the resulting piperidine can bind to the metal center of the catalyst, deactivating it.[1] To mitigate this, consider the following:
-
Catalyst Choice: Platinum oxides (e.g., PtO2, Adams' catalyst) are often effective, as are rhodium and ruthenium-based catalysts.[1][2][3] The choice of catalyst can be substrate-dependent.
-
Reaction Conditions: High pressure (50-80 bar) and elevated temperatures (80-100°C) are often necessary to achieve full conversion of the aromatic ring.[4][5]
-
Acidic Additives: The addition of an acid, such as hydrochloric acid or acetic acid, can protonate the pyridine nitrogen, forming a pyridinium salt. This makes the ring more susceptible to reduction and can prevent catalyst poisoning.[6]
-
Solvent: Protic solvents like glacial acetic acid or trifluoroethanol (TFE) can enhance catalyst activity and improve yields.[1][2]
Q2: I am observing unexpected side products in my reductive amination reaction to form a piperidine derivative. What are they and how can I avoid them?
A2: Reductive amination can sometimes lead to side products. Over-alkylation, where the newly formed secondary amine reacts further with the carbonyl compound, is a common issue, resulting in a tertiary amine. To avoid this, a stepwise procedure can be employed where the imine is pre-formed and then reduced in a separate step.[7][8] Another potential side reaction is the reduction of the carbonyl starting material to an alcohol by the reducing agent. Using a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can minimize this, as it preferentially reduces the iminium ion over the ketone or aldehyde.[7][9]
Q3: My N-alkylation of piperidine is giving me a mixture of mono- and di-alkylated products. How can I improve the selectivity for the mono-alkylated product?
A3: To favor mono-alkylation, it is crucial to control the stoichiometry of the reactants. Using the piperidine as the limiting reagent and slowly adding the alkylating agent can help prevent the secondary amine product from reacting further.[10] Conversely, if the mono-alkylated product is desired, using a slight excess of the piperidine and adding the alkyl halide slowly can improve selectivity. The use of a base, such as potassium carbonate or diisopropylethylamine (DIPEA), is often necessary to neutralize the acid formed during the reaction.[10][11]
Q4: I am struggling with the purification of my piperidine derivative. What are some effective methods?
A4: Purification of piperidine derivatives can be challenging due to their basic nature and often high polarity.
-
Extraction: A standard workup involves an aqueous wash to remove water-soluble impurities. Adjusting the pH of the aqueous layer can be used to move the product between the organic and aqueous phases. For example, extraction with an acidic aqueous solution will protonate the piperidine, moving it to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and re-extracted with an organic solvent to recover the purified product.
-
Chromatography: Column chromatography on silica gel is a common method. A mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, is often necessary to prevent tailing of the basic piperidine derivative on the acidic silica gel.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method. The hydrochloride or other salt of the piperidine derivative is often more crystalline than the free base.[12]
Q5: How can I control the stereoselectivity in my piperidine synthesis?
A5: Achieving high stereoselectivity is a significant challenge in piperidine synthesis.
-
Catalytic Hydrogenation: The stereochemical outcome of catalytic hydrogenation can be influenced by the catalyst, substrate, and reaction conditions. For some substituted pyridines, increasing the hydrogen pressure can favor the formation of the cis isomer.[4]
-
Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on the starting material or chiral catalysts can induce stereoselectivity. For example, asymmetric hydrogenation of pyridinium salts using chiral iridium catalysts has been shown to produce enantioenriched piperidines.[13]
-
Substrate Control: The existing stereocenters in a substrate can direct the stereochemical outcome of subsequent reactions.
-
Chiral Resolution: If a racemic mixture is obtained, it can be resolved into its enantiomers using techniques like chiral HPLC or by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.[12]
Troubleshooting Guides
Low Product Yield
Low yields are a frequent challenge in piperidine derivative synthesis. The following workflow can help diagnose and address the issue.
References
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. thalesnano.com [thalesnano.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Side-reaction products in the synthesis of nitroaniline compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nitroaniline compounds.
Troubleshooting Guides
Problem 1: Low yield of the desired para-nitroaniline and formation of a significant amount of meta-nitroaniline.
Q: My nitration of aniline yielded a mixture of products with a large proportion of the meta isomer, reducing the yield of the desired para product. What causes this and how can I prevent it?
A: This is a common issue when nitrating aniline directly. The root cause lies in the reaction conditions and the basicity of the aniline's amino group.
Cause: In the strongly acidic environment of the nitrating mixture (concentrated nitric and sulfuric acids), the amino group (-NH₂) of aniline is protonated to form the anilinium ion (-NH₃⁺).[1][2][3][4] This ion is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution and directs incoming electrophiles to the meta position.[1][2][3][4] Direct nitration of aniline typically results in a product mixture of approximately 51% para-nitroaniline, 47% meta-nitroaniline, and only 2% ortho-nitroaniline.[1][2]
Solution: To prevent the formation of the anilinium ion and favor the desired para product, the amino group must be protected before nitration. This is achieved by acetylating the aniline to form acetanilide. The acetamido group (-NHCOCH₃) is still an ortho, para-directing group, but it is less activating than the amino group and, crucially, it prevents the formation of the anilinium ion in the acidic nitrating mixture.[5] The bulky nature of the acetamido group also sterically hinders the ortho positions, further favoring the formation of the para isomer.[6]
The overall successful reaction sequence is:
-
Acetylation of aniline: React aniline with acetic anhydride to form acetanilide.
-
Nitration of acetanilide: Nitrate the acetanilide using a mixture of concentrated nitric and sulfuric acids.
-
Hydrolysis of p-nitroacetanilide: Hydrolyze the resulting p-nitroacetanilide to obtain p-nitroaniline.
Problem 2: The reaction mixture turns dark and forms tarry, insoluble byproducts.
Q: During the nitration of aniline, my reaction mixture turned dark brown/black, and I isolated a significant amount of tar-like material. What is happening and how can I avoid this?
A: The formation of dark, tarry substances is a strong indication of oxidation side-reactions.
Cause: Concentrated nitric acid is a powerful oxidizing agent. The electron-rich amino group of aniline makes the molecule highly susceptible to oxidation, especially at elevated temperatures.[7] This leads to a complex mixture of polymerized and oxidized byproducts, often referred to as "tar."
Solution:
-
Protect the Amino Group: As with preventing meta-product formation, acetylating the aniline to acetanilide is the most effective way to prevent oxidation. The acetamido group is less susceptible to oxidation than the amino group.
-
Strict Temperature Control: The nitration reaction is highly exothermic.[8] It is critical to maintain a low temperature (typically 0-10 °C) throughout the addition of the nitrating mixture.[9] This can be achieved using an ice-salt bath and by adding the nitrating mixture slowly and dropwise with vigorous stirring.
-
Proper Reagent Stoichiometry: Using a large excess of nitric acid can increase the likelihood of oxidation. Adhering to the stoichiometric amounts in a reliable protocol is essential.
Problem 3: Formation of dinitroaniline and other polysubstituted byproducts.
Q: My product analysis shows the presence of dinitroaniline. How can I minimize the formation of these over-nitrated products?
A: The formation of dinitroaniline is a result of a second nitration reaction on the initially formed nitroaniline.
Cause: If the reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating mixture, or prolonged reaction time), the mono-nitroaniline product can undergo a subsequent electrophilic aromatic substitution to yield dinitroaniline.[10]
Solution:
-
Control Reaction Time and Temperature: Do not extend the reaction time beyond what is specified in the protocol. As with preventing oxidation, maintaining a low temperature is crucial to control the reaction rate and prevent over-nitration.
-
Use of a Protecting Group: The acetamido group in acetanilide is less activating than the amino group in aniline. This moderates the reactivity of the aromatic ring and reduces the likelihood of a second nitration event.
-
Controlled Addition of Nitrating Mixture: Add the nitrating mixture slowly and in a controlled manner to avoid localized areas of high concentration, which can promote dinitration.
Frequently Asked Questions (FAQs)
Q1: What is the typical isomer distribution when nitrating aniline directly versus nitrating acetanilide?
A1: The use of a protecting group has a dramatic effect on the isomer distribution. The following table summarizes typical product ratios:
| Starting Material | Reaction Conditions | ortho-nitroaniline (%) | meta-nitroaniline (%) | para-nitroaniline (%) |
| Aniline | Direct nitration with HNO₃/H₂SO₄ | ~2 | ~47 | ~51 |
| Acetanilide | Nitration followed by hydrolysis | Major product is para, with ortho as the minor product. The meta isomer is generally not formed in significant amounts. |
Data compiled from multiple sources.[1][2]
Q2: How can I effectively separate the ortho and para isomers of nitroaniline?
A2: The separation of ortho- and para-nitroaniline is typically achieved through recrystallization, exploiting their different solubilities in certain solvents. For example, p-nitroacetanilide is significantly less soluble in ethanol than o-nitroacetanilide. Therefore, after the nitration of acetanilide, the crude product can be recrystallized from ethanol. The less soluble p-nitroacetanilide will crystallize out upon cooling, while the more soluble o-nitroacetanilide will remain in the filtrate.[11]
Q3: What are some key safety precautions to take during the synthesis of nitroaniline compounds?
A3:
-
Handle Acids with Extreme Care: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Control the Exothermic Reaction: The nitration of aniline and acetanilide is highly exothermic. The reaction must be cooled in an ice bath, and the nitrating mixture must be added slowly to prevent the reaction from becoming uncontrollable.[8]
-
Avoid Inhalation and Skin Contact: Nitroaniline and its derivatives are toxic. Avoid inhaling the dust or vapors and prevent skin contact.
Experimental Protocols
Synthesis of p-Nitroaniline from Aniline via Acetanilide
This procedure is a three-step synthesis that involves the protection of the amino group, nitration, and subsequent deprotection.
Step 1: Preparation of Acetanilide from Aniline
-
In a 250 mL flask, combine 9 mL (approximately 0.1 mol) of aniline, 15 mL of glacial acetic acid, and 15 mL of acetic anhydride.
-
Attach a reflux condenser to the flask and heat the solution to boiling for 10 minutes.
-
Allow the flask to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 50 mL of water and 40-50 g of crushed ice.
-
Stir the mixture vigorously to induce crystallization of the acetanilide.
-
Collect the acetanilide crystals by vacuum filtration using a Büchner funnel.
-
Recrystallize the crude product from hot water. Decolorize with activated carbon if necessary.
-
Dry the purified acetanilide, weigh it, and calculate the percent yield.
Step 2: Nitration of Acetanilide to p-Nitroacetanilide
-
In a 100 mL beaker, dissolve 6.75 g (0.05 mol) of the prepared acetanilide in 15 mL of concentrated sulfuric acid in small portions with magnetic stirring.
-
Cool the beaker in an ice bath.
-
In a separate container, prepare the nitrating mixture by carefully adding 6 mL of concentrated nitric acid to 6 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Using a dropping funnel, add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 35 °C.[12]
-
After the addition is complete, remove the beaker from the ice bath and let it stand at room temperature for 5 minutes.
-
Pour the reaction mixture into a 600 mL beaker containing approximately 100 mL of water and 30 g of ice.
-
Stir the mixture to precipitate the p-nitroacetanilide.
-
Collect the precipitate by vacuum filtration and wash it with two 50 mL portions of cold water.
-
Recrystallize the crude product from ethanol to separate the para isomer from the more soluble ortho isomer.
-
Dry the purified p-nitroacetanilide, weigh it, and calculate the yield.
Step 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline
-
Place the wet p-nitroacetanilide in a 250 mL flask and add 100 mL of water to form a paste.
-
Add 35 mL of concentrated hydrochloric acid and attach a reflux condenser.
-
Heat the mixture to boiling and reflux for 35 minutes.[12]
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a 500 mL beaker containing 50-75 g of crushed ice.
-
Neutralize the solution by adding aqueous ammonia until it is alkaline. This will precipitate the p-nitroaniline.
-
Collect the p-nitroaniline precipitate by vacuum filtration and wash it with small portions of cold water.
-
Recrystallize the final product from water.
-
Dry the purified p-nitroaniline, weigh it, and determine the overall yield for the three-step synthesis.
Visualizations
References
- 1. organic chemistry - Nitration of aniline - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. sarthaks.com [sarthaks.com]
- 4. Nitration of aniline in strong acidic medium also gives m -nitroaniline becausea inspite of substituents nitro group always goes to only m-positionb in electrophilic substitution reactions amino group is meta directivec in absence of substituents nitro group always goes to m-positiond in acidic strong medium aniline is present as anilinium ion. [doubtnut.com]
- 5. When aniline is nitrated with nitrating mixture in ice cold condition, the major product obtained is:a) p-nitroanilineb) 2,4-dinitroanilinec) o-nitroanilined) m-nitroaniline [vedantu.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. quora.com [quora.com]
- 8. vpscience.org [vpscience.org]
- 9. scribd.com [scribd.com]
- 10. stmarys-ca.edu [stmarys-ca.edu]
- 11. p-Nitroacetanilide Study Material [unacademy.com]
- 12. Electrophilic aromatic substitution. Part 18. Nitration of acetanilide and some analogues: a reconsideration - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Enhancing the stability of 5-Nitro-2-(piperidin-1-yl)aniline for storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the storage stability of 5-Nitro-2-(piperidin-1-yl)aniline. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C.[1]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation.[1][2]
-
Light: Keep in a dark place as the compound is light-sensitive.[1][2]
-
Moisture: Protect from moisture by ensuring the container is tightly sealed.[2]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related nitroaromatic and aniline compounds, the following pathways are plausible:
-
Oxidation of the Aniline Group: The primary amine is susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials.
-
Reduction of the Nitro Group: The nitro group can be reduced to form nitroso, hydroxylamino, and ultimately amino derivatives, especially in the presence of reducing agents or certain metals.
-
Photodegradation: As the compound is light-sensitive, exposure to light, particularly UV radiation, can catalyze degradation reactions.[2]
-
Hydrolysis: Although generally stable, prolonged exposure to strongly acidic or basic conditions could potentially lead to hydrolysis, though this is less common for the aniline or piperidine moieties under typical storage conditions.
-
Oxidative Degradation of the Piperidine Ring: In some complex molecules, piperidine rings can undergo oxidative degradation.[4]
Q3: Are there any known incompatible materials for storage?
A3: Avoid storing this compound with strong oxidizing agents, strong reducing agents, strong acids, and strong bases. Additionally, due to the general reactivity of nitroaromatic compounds, contact with certain metals that can catalyze reduction should be minimized.
Q4: What is the expected shelf-life of this compound?
A4: The shelf-life is highly dependent on the storage conditions. When stored properly as recommended (refrigerated, under inert gas, in the dark), the compound should remain stable for an extended period. However, for critical applications, it is recommended to re-analyze the purity of the compound if it has been in storage for more than a year or if any visual changes are observed.
Troubleshooting Guides
Problem 1: The solid this compound has changed color (e.g., darkened).
-
Question: What is the likely cause of the color change? Answer: A color change, typically darkening, is a common indicator of degradation. This is often due to the oxidation of the aniline functional group, which can form highly colored polymeric impurities. Exposure to air (oxygen), light, or elevated temperatures can accelerate this process.
-
Question: How can I confirm if the material has degraded? Answer: You should assess the purity of the material using an appropriate analytical technique. High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for quantifying the parent compound and detecting degradation products.[5][6] A change in the melting point can also indicate the presence of impurities.
-
Question: Can I still use the discolored material? Answer: It is not recommended to use discolored material for experiments where high purity is critical, as the impurities could lead to unpredictable results. If the material must be used, it should be purified first (e.g., by recrystallization or column chromatography) and its purity confirmed by analysis.
Problem 2: I am observing unexpected peaks in my HPLC analysis of a stored sample.
-
Question: What could these new peaks be? Answer: These new peaks are likely degradation products. Based on the structure, they could be products of nitro group reduction, aniline oxidation, or other reactions. To identify them, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are necessary to determine their molecular weights and fragmentation patterns.
-
Question: How can I prevent the formation of these impurities? Answer: Strict adherence to the recommended storage conditions is crucial. Ensure the container is properly sealed with an inert gas headspace after each use. Minimize the time the container is open to the atmosphere and light.
Proposed Experimental Protocols
To systematically investigate and enhance the stability of this compound, a forced degradation study is recommended.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare separate solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the sample solution and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the sample solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 60°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24 hours.
-
-
Control Samples: Prepare a control sample solution and store it at 2-8°C in the dark.
-
Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples and the control by HPLC-UV.
-
Quantify the amount of parent compound remaining and the area of any degradation peaks.
-
If significant degradation is observed, use LC-MS to tentatively identify the degradation products.
-
Data Presentation: Template for Forced Degradation Results
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Assay of Parent Compound | % Total Impurities | Remarks (e.g., No. of Degradants) |
| Control | 48 | 4 | |||
| 1N HCl | 24 | 60 | |||
| 1N NaOH | 24 | 60 | |||
| 3% H₂O₂ | 24 | 25 | |||
| Thermal (Solid) | 48 | 60 | |||
| Thermal (Solution) | 48 | 60 | |||
| Photolytic | 24 | 25 |
Visualizations
Hypothetical Degradation Pathways
Caption: Hypothetical degradation pathways of this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Troubleshooting Logic for Compound Instability
Caption: Decision tree for troubleshooting compound instability issues.
References
- 1. 5367-58-8|this compound|BLD Pharm [bldpharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
Overcoming solubility issues with 5-Nitro-2-(piperidin-1-yl)aniline in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Nitro-2-(piperidin-1-yl)aniline in various assays.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?
A1: Precipitation in aqueous buffers is a common issue for poorly soluble compounds like this compound. The primary cause is the low intrinsic aqueous solubility of the compound. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound's concentration may exceed its solubility limit, leading to precipitation.
Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?
A2: For most cell-based assays, the final concentration of DMSO should be kept below 1%, and ideally at or below 0.5%, to avoid solvent-induced cytotoxicity and other off-target effects. It is crucial to include a vehicle control (buffer with the same final DMSO concentration as the test wells) in your experiments to account for any effects of the solvent.
Q3: Can I heat my stock solution to improve the solubility of this compound?
A3: Gentle heating (e.g., to 37°C) and sonication can be used to aid the dissolution of the compound in the initial stock solvent. However, be cautious about the thermal stability of the compound. Avoid excessive or prolonged heating. It is important to note that this will create a supersaturated stock solution, which may still precipitate upon dilution into the aqueous assay buffer.
Q4: Are there alternative organic solvents to DMSO that I can use for my stock solution?
A4: While DMSO is the most common solvent for preparing stock solutions of poorly soluble compounds, other organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be considered. The choice of solvent will depend on the specific assay and the tolerance of the biological system to that solvent. It is always recommended to perform a solvent tolerance test.
Q5: How can I determine the solubility of this compound in my specific assay buffer?
A5: You can perform a simple experimental solubility determination. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide. This will help you establish the upper concentration limit for your experiments and avoid issues with compound precipitation.
Troubleshooting Guides
Issue 1: Compound Precipitation Observed in 96-Well Plate During Assay
dot
Caption: Troubleshooting workflow for compound precipitation.
| Probable Cause | Recommended Solution |
| High final compound concentration: The concentration of this compound in the assay well exceeds its solubility in the aqueous buffer. | 1. Reduce the highest test concentration: Perform a dose-response experiment starting from a lower concentration. 2. Determine the kinetic solubility: Follow the protocol provided in this guide to find the maximum soluble concentration under your assay conditions. |
| "Salting out" effect: High salt concentrations in some buffers can reduce the solubility of organic compounds. | 1. Test different buffer systems: If possible, try buffers with lower ionic strength. 2. Increase co-solvent concentration (if tolerated): A slightly higher percentage of DMSO (e.g., up to 1%) might be tolerated by some assays and can help maintain solubility. |
| Temperature fluctuations: Changes in temperature can affect solubility, especially for supersaturated solutions. | 1. Pre-warm all solutions: Ensure that your compound stock, buffers, and plates are at the same temperature before mixing. 2. Maintain a constant temperature during incubation. |
| Slow dissolution upon dilution: The compound may not be dispersing and dissolving quickly enough when added to the aqueous buffer. | 1. Improve mixing: After adding the compound to the wells, mix thoroughly by gentle pipetting or using a plate shaker. 2. Serial dilution in assay buffer: Instead of a single large dilution, perform serial dilutions in the final assay buffer to allow for gradual dissolution. |
Issue 2: Inconsistent or Non-Reproducible Assay Results
| Probable Cause | Recommended Solution |
| Variable amounts of precipitated compound: If precipitation is occurring, the amount of soluble, active compound will vary between wells and experiments. | 1. Address the precipitation issue first: Use the troubleshooting guide above to ensure your compound is fully dissolved. 2. Visually inspect plates: Before reading the assay results, visually inspect the plates under a microscope for any signs of precipitation. |
| Adsorption to plasticware: Hydrophobic compounds can adsorb to the surfaces of pipette tips and microplates, reducing the effective concentration. | 1. Use low-binding plasticware: Utilize microplates and pipette tips specifically designed to minimize compound binding. 2. Include a surfactant: A low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer can help reduce non-specific binding, if compatible with the assay.[1] |
| Stock solution instability: The compound may not be stable in the stock solvent over time, leading to degradation and variable activity. | 1. Prepare fresh stock solutions: Ideally, prepare stock solutions on the day of the experiment. 2. Store stock solutions properly: If storage is necessary, store in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Mole Fraction Solubility of 2-chloro-5-nitroaniline in Various Solvents at Different Temperatures.
| Solvent | 298.15 K (25 °C) | 303.15 K (30 °C) | 308.15 K (35 °C) | 313.15 K (40 °C) |
| Methanol | 0.0158 | 0.0191 | 0.0229 | 0.0273 |
| Ethanol | 0.0183 | 0.0220 | 0.0263 | 0.0313 |
| Isopropanol | 0.0149 | 0.0181 | 0.0218 | 0.0261 |
| Acetonitrile | 0.1031 | 0.1197 | 0.1382 | 0.1588 |
| Acetone | 0.2884 | 0.3221 | 0.3584 | 0.3975 |
Data adapted from a study on 2-chloro-5-nitroaniline and should be considered an approximation for this compound.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer
This protocol allows for the determination of the kinetic solubility of this compound in a 96-well plate format, which is relevant for most in vitro screening assays.
dot
References
Technical Support Center: Refining Molecular Docking for Nitro-Containing Ligands
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering challenges with the molecular docking of nitro-containing ligands.
Frequently Asked Questions (FAQs)
Q1: Why are nitro-containing ligands challenging for molecular docking?
A: Nitro groups present unique challenges due to their strong electron-withdrawing nature, planarity, and specific resonance effects. Standard force fields may lack accurate parameters to describe the geometry, partial charges, and torsional potentials of the C-N bond and the nitro group itself. This can lead to incorrect binding poses, poor scoring, and unreliable predictions. For instance, docking programs might generate poses where the nitro group is nonplanar with an attached benzene ring, which is not the lowest energy conformation.[1]
Q2: What are the most critical parameters to get right for a nitro-ligand?
A: The two most critical aspects are the partial atomic charges and the dihedral (torsional) parameters governing the rotation around the bond connecting the nitro group to the rest of the molecule (e.g., an aryl C-N bond). Accurate partial charges are essential for correctly modeling electrostatic interactions, which are significant for the polar nitro group.[2][3] Proper torsional parameters ensure the planarity of the nitro group relative to its substituent is correctly represented, preventing energetically unfavorable conformations.[1]
Q3: Which partial charge calculation method is better for nitro compounds: AM1-BCC or RESP?
A: Both AM1-BCC and Restrained Electrostatic Potential (RESP) charges are commonly used, but they differ in accuracy and computational cost.
-
RESP charges are generally considered more accurate because they are derived by fitting to the electrostatic potential calculated from high-level quantum mechanics (QM).[4][5] This method is better at capturing the true electron distribution.
-
AM1-BCC is a faster, semi-empirical method designed to emulate the quality of RESP charges at a significantly lower computational cost.[4][6] While often sufficient, for systems where electrostatic interactions are critical, RESP is preferred.[6]
For nitro-containing ligands, where the charge distribution is highly polarized, using the more accurate RESP charge model is recommended if computational resources permit.
Q4: My docking software produced a high-scoring pose, but the nitro group geometry is incorrect. What should I do?
A: A high score with incorrect geometry indicates a potential flaw in the force field or scoring function. The scoring function may be rewarding favorable contacts without sufficiently penalizing the energetic strain of the distorted ligand geometry.[1] You should:
-
Check Ligand Parameterization: Ensure the force field parameters for the nitro group's bonds, angles, and dihedrals are correct. You may need to generate custom parameters.
-
Energy Minimize the Pose: Perform an energy minimization of the docked ligand-protein complex using a well-validated force field (like AMBER or CHARMM). If the geometry corrects itself but the ligand moves significantly, the initial pose was likely a docking artifact.
-
Visual Inspection: Always visually inspect the top-scoring poses. Look for strained bonds, incorrect torsions (non-planarity), or steric clashes that the scoring function may have missed.
Troubleshooting Guides
Issue 1: Docking fails to reproduce the co-crystallized pose of a nitro-ligand (High RMSD)
-
Symptom: You re-dock a known nitro-containing ligand into its crystal structure, but the top-scoring pose has a high Root Mean Square Deviation (RMSD) > 2.0 Å from the crystallographic pose.
-
Possible Causes & Solutions:
-
Incorrect Partial Charges: The default charge assignment method may not be accurately representing the nitro group's electrostatics.
-
Improper Torsional Parameters: The force field may lack specific parameters for the dihedral angle involving the nitro group, leading to incorrect rotation.
-
Solution: Generate custom dihedral parameters by performing a QM potential energy scan of the relevant bond rotation and fitting the resulting energy profile to the force field's functional form.
-
-
Protonation State Errors: Incorrect protonation states of the ligand or receptor residues can lead to clashes or missed interactions.
-
Solution: Carefully check the protonation states of your ligand and protein active site residues at the experimental pH. Use tools like H++ or PROPKA to predict pKa values.
-
-
Insufficient Sampling: The docking algorithm may not be exploring the conformational space thoroughly enough to find the native pose.
-
Solution: Increase the "exhaustiveness" or number of runs in your docking software to ensure a more comprehensive search.[7]
-
-
Issue 2: Docking run for a nitro-ligand fails completely or produces no valid poses.
-
Symptom: The docking program terminates with an error or reports that no refined poses were found for the ligand.[8]
-
Possible Causes & Solutions:
-
Ligand Preparation Failure: The nitro group may have caused issues during the ligand preparation step (e.g., atom typing, charge assignment).
-
Solution: Manually inspect the prepared ligand file (e.g., PDBQT or mol2). Check that all atoms have been assigned the correct atom types and that partial charges have been added. Ensure the total charge is correct.[9]
-
-
High Initial Ligand Strain: The input 3D conformation of the ligand might be energetically unfavorable (e.g., a twisted nitro group). Some docking programs will reject highly strained input molecules.
-
Solution: Perform a quick energy minimization of the ligand in a vacuum using a standard force field (like GAFF or MMFF94) before docking.
-
-
Steric Clashes with the Receptor: The ligand may be too large for the defined binding site, or the initial placement results in severe clashes.
-
Solution: Ensure your binding site is correctly defined and large enough. If using a rigid receptor, consider using an ensemble of receptor structures or induced-fit docking to allow for side-chain flexibility.[10]
-
-
Data Presentation
Table 1: Comparison of Partial Charge Calculation Methods for Nitro-Ligands
| Feature | AM1-BCC | RESP (Restrained Electrostatic Potential) |
| Methodology | Semi-empirical quantum mechanics with bond charge corrections. | Fits atomic charges to the electrostatic potential calculated from ab initio QM.[4] |
| Accuracy | Good approximation of RESP, but less accurate for highly polarized systems. | Generally considered the "gold standard" for fixed-charge force fields.[5][6] |
| Computational Cost | Very fast (seconds to minutes).[4] | Slower (minutes to hours), requires a preceding QM calculation. |
| Typical QM Level | N/A (Method is self-contained) | Hartree-Fock (HF) with 6-31G* basis set is a common choice.[5] |
| When to Use | High-throughput screening; initial docking runs; large ligand sets. | When high accuracy is needed; lead optimization; binding free energy calculations. |
Table 2: Recommended Quantum Mechanical (QM) Levels for Parameter Derivation
| Parameter Type | Recommended QM Level | Software Example | Notes |
| Geometry Optimization | B3LYP/6-31G | Gaussian, ORCA | Provides a reliable equilibrium geometry.[5] |
| RESP Charges | HF/6-31G | Gaussian, Psi4 | This level is standard for compatibility with AMBER force fields.[6][11] |
| Dihedral Energy Profile | MP2/6-31G* or higher | Gaussian, ORCA | Necessary to accurately capture the electronic effects on the rotational barrier.[12] |
Experimental Protocols
Protocol 1: Generating RESP Charges for a Nitro-Containing Ligand
-
Ligand Structure Preparation:
-
Generate a 3D conformation of your ligand and save it in MOL2 or PDB format.
-
Ensure all hydrogen atoms are explicitly added.
-
-
Quantum Mechanical Calculation:
-
Using a QM software package (e.g., Gaussian), perform a geometry optimization of the ligand. A common level of theory is B3LYP/6-31G*.
-
Following optimization, perform a single-point energy calculation at the HF/6-31G* level, ensuring to request that the electrostatic potential (ESP) is calculated and saved to an output file.
-
-
Charge Fitting with Antechamber (AMBERTools):
-
Use the antechamber tool to process the QM output and generate the RESP charges.
-
Command: antechamber -i your_ligand.log -fi gout -o your_ligand_resp.mol2 -fo mol2 -c resp -s 2
-
This command reads the Gaussian output (.log), specifies the input format as Gaussian output (gout), defines the output file and format, sets the charge method to RESP (resp), and provides a status update (s 2).
-
-
Verification:
-
Open the output your_ligand_resp.mol2 file in a text editor or molecular viewer.
-
Verify that the partial charges have been assigned to each atom and that the sum of the charges equals the integer formal charge of the molecule.
-
Protocol 2: Validating a Docking Protocol with a Known Nitro-Inhibitor
-
System Preparation:
-
Obtain the PDB structure of your protein co-crystallized with the nitro-containing inhibitor.
-
Separate the ligand, protein, and any crystallographic water molecules into separate files.
-
Prepare the protein for docking: add hydrogens, assign protonation states, and remove any components not relevant to the binding site.
-
-
Ligand Parameterization:
-
Prepare the extracted ligand for docking. This involves assigning atom types and calculating partial charges (e.g., using Protocol 1). Save the prepared ligand in the format required by your docking software.
-
-
Re-Docking:
-
Define the docking grid box centered on the position of the ligand in the original crystal structure.
-
Run your docking protocol with the prepared ligand and receptor. Generate at least 10-20 binding poses.
-
-
Analysis and RMSD Calculation:
-
Load the original crystal structure (protein and ligand) and the docked poses into a molecular visualization program (e.g., PyMOL, Chimera).
-
Superimpose the protein backbone of the docked complex onto the crystal structure's protein backbone.
-
Calculate the heavy-atom RMSD between the crystallographic ligand pose and your top-scoring docked pose.
-
Success Criterion: A docking protocol is generally considered successful if it can reproduce the crystal pose with an RMSD of less than 2.0 Å.[13] If the RMSD is high, your protocol needs refinement (see Troubleshooting Guide 1).
-
Mandatory Visualization
Caption: Troubleshooting workflow for failed molecular docking of nitro-containing ligands.
Caption: General workflow for parameterizing a novel nitro-ligand using an AMBER/GAFF approach.
References
- 1. Systematic Investigation of Docking Failures in Large-Scale Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing Molecular Docking in a Charged Model Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. columbia.edu [columbia.edu]
- 4. Comparison of Charge Derivation Methods Applied to Amino Acid Parameterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Calculate the RESP and AM1-BCC charges of a molecule - Psi4 – Open-Source Quantum Chemistry [forum.psicode.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Challenges in Docking: Mini Review. [jscimedcentral.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Improving Small-Molecule Force Field Parameters in Ligand Binding Studies [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of N--methylation Reactions for Aniline Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-methylation of aniline compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Issues
Q1: My N-methylation reaction is not proceeding, or the conversion is very low. What are the common causes?
A1: Low or no conversion in N-methylation reactions can stem from several factors:
-
Inactive Catalyst: The catalyst may be deactivated due to improper handling, storage, or poisoning by impurities in the reactants or solvent. Ensure the catalyst is handled under the recommended atmosphere (e.g., inert gas for air-sensitive catalysts).
-
Inappropriate Reaction Conditions: Temperature, pressure, and reaction time are critical. For instance, some ruthenium-catalyzed methylations of aniline with methanol require temperatures around 60°C to proceed efficiently[1]. Lower temperatures may lead to no reaction.
-
Incorrect Base: The choice and amount of base can be crucial. Some protocols require a strong base like KOtBu, while others work well with weaker bases such as Cs₂CO₃ or even NaOH[1][2]. The absence of a required base will likely prevent the reaction.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction. For example, in zeolite-catalyzed reactions, competitive adsorption of a polar solvent like DMF can inhibit the reaction entirely[3].
Q2: I am observing significant amounts of the di-methylated product (N,N-dimethylaniline). How can I improve the selectivity for mono-methylation?
A2: Over-methylation is a common challenge. To enhance mono-methylation selectivity:
-
Choice of Methylating Agent: Dimethyl carbonate (DMC) in the presence of a base can offer high selectivity for mono-methylation through an in-situ protection/deprotection mechanism[4].
-
Catalyst System: Certain catalyst systems are designed for selective mono-methylation. For example, specific iridium(I) complexes have shown high selectivity for the mono-N-methylation of anilines using methanol[5].
-
Reaction Conditions: Fine-tuning the reaction temperature and time can help. Shorter reaction times or lower temperatures may favor the formation of the mono-methylated product.
-
Continuous Flow Systems: Continuous flow reactors can offer precise control over reaction parameters, minimizing byproduct formation and enhancing selectivity for mono-alkylation[4][6].
Substrate-Specific Problems
Q3: My aniline substrate has a strong electron-donating group, and I am getting N-formylated product instead of the desired N-methylated product. How can I resolve this?
A3: The formation of N-formylated products is a known side reaction, particularly with electron-rich anilines when using formic acid as the methylating agent[7]. To mitigate this:
-
Change the Methylating Agent: Switch to a different methylating source that does not involve a formyl intermediate, such as dimethyl carbonate or methanol with a suitable catalyst[5][8].
-
Modify the Catalytic System: The choice of catalyst and base can influence the reaction pathway. A system less prone to promoting formylation should be selected.
Q4: I am working with an aniline that has an electron-withdrawing group (e.g., a nitro group), and the reaction yield is very low. What can I do?
A4: Anilines with strong electron-withdrawing groups are generally less reactive. To improve the yield:
-
Harsher Reaction Conditions: Increasing the reaction temperature and/or the loading of the base may be necessary to drive the reaction to completion[1].
-
More Active Catalyst: A more active catalyst system may be required to achieve good conversion with less reactive substrates.
Q5: My aniline substrate contains a halide, and I am observing dehalogenation as a side reaction. How can this be prevented?
A5: Dehalogenation can be a problematic side reaction. To avoid it:
-
Milder Reaction Conditions: Using milder temperatures and carefully selecting the catalyst and base can help minimize dehalogenation[1].
-
Catalyst Selection: Some catalysts are less prone to promoting dehalogenation. It is advisable to screen different catalysts to find one that is selective for N-methylation without affecting the halide substituent.
Q6: I am experiencing difficulties with sterically hindered anilines (e.g., 2,6-disubstituted anilines). How can I achieve N-methylation?
A6: Steric hindrance can significantly slow down or even prevent the reaction.
-
Increased Catalyst and Base Loading: Using a higher loading of both the catalyst and the base may be necessary to achieve a reasonable reaction rate[5].
-
Higher Temperatures and Longer Reaction Times: More forcing conditions are often required for sterically hindered substrates.
-
Alternative Catalytic Systems: Some catalyst systems may have better tolerance for steric bulk. For example, certain protocols show moderate tolerance to steric hindrance[7].
Data Presentation: Comparison of N-methylation Protocols
Table 1: Ruthenium-Catalyzed N-methylation of Aniline with Methanol
| Catalyst | Base | Base Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cyclometalated Ru Complex | NaOH | 10 | 60 | 22 | 91 | [1] |
| (DPEPhos)RuCl₂PPh₃ | Cs₂CO₃ | 50 | 140 | 12 | >99 | [2][9] |
Table 2: Transition-Metal-Free N-methylation of N-methylaniline with Formic Acid
| Catalyst | Reductant | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| K₂HPO₄ | PMHS | 10 | 80 | 12 | 92 | [7] |
Table 3: Iridium-Catalyzed N-methylation of Aniline with Methanol
| Catalyst | Base | Base Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [IrBr(CO)₂(κC-tBuImCH₂PyCH₂OMe)] | Cs₂CO₃ | 50 | 150 | 5 | 99 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Ruthenium-Catalyzed N-methylation of Amines with Methanol
-
A 10 mL Schlenk tube equipped with a magnetic stir bar is charged with the Ruthenium catalyst (0.5 mol%), the aniline substrate (1.0 mmol), and the specified base (e.g., Cs₂CO₃, 0.5 mmol).
-
Anhydrous methanol (1 mL) is added to the tube.
-
The Schlenk tube is sealed, and the mixture is stirred at the specified temperature (e.g., 140 °C) for the designated time (e.g., 12 hours).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to yield the N-methylated aniline product.[9]
Protocol 2: Transition-Metal-Free Reductive N-methylation with Formic Acid
-
To a reaction vessel, add the secondary amine (e.g., N-methylaniline), K₂HPO₄ (10 mol%), and 18-crown-6 (20 mol%).
-
Add 4 Å molecular sieves as an additive.
-
Add THF (2 mL) as the solvent.
-
Add formic acid (4.6 equivalents) and polymethylhydrosiloxane (PMHS) (4 equivalents).
-
Heat the reaction mixture to 80 °C for 12 hours.
-
Upon completion, the reaction mixture is worked up to isolate the tertiary amine product.[7]
Protocol 3: Selective Mono-N-methylation with Dimethyl Carbonate in Continuous Flow
-
Prepare separate solutions of the aniline substrate in N-methyl-2-pyrrolidone (NMP), dimethyl carbonate (DMC) in NMP, and a base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene) in NMP.
-
Use a continuous flow chemistry system (e.g., Vapourtec E-series) with a stainless steel reactor coil.
-
Introduce the prepared solutions into the reactor at a flow rate that achieves the desired residence time (e.g., 12 minutes).
-
Heat the reactor to the optimized temperature (e.g., 250 °C).
-
The output from the reactor is collected, and the product is isolated after an appropriate work-up procedure.[4]
Visualizations
Caption: General experimental workflow for batch N-methylation of anilines.
Caption: Troubleshooting decision tree for low conversion in N-methylation reactions.
Caption: Reaction pathway illustrating the challenge of selective mono-N-methylation.
References
- 1. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iris.unive.it [iris.unive.it]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. html.rhhz.net [html.rhhz.net]
- 8. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid byproduct formation in diazonium salt reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in diazonium salt reactions.
Troubleshooting Guides
Issue 1: Formation of Phenolic Byproducts
Q: My reaction is producing a significant amount of phenol instead of the desired product. What is causing this and how can I prevent it?
A: Phenol formation is a common side reaction that occurs when the diazonium salt reacts with water in the reaction mixture.[1] This SN1-type reaction is particularly prevalent at elevated temperatures.
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature, typically between 0-5 °C, throughout the diazotization and subsequent reaction steps.[2][3] Diazonium salts are thermally unstable and decompose on warming.
-
Acidic Conditions: Ensure the reaction is performed under sufficiently acidic conditions. This helps to preserve the phenol in its less reactive, unionized form should any be formed.
-
Minimize Water Content: While aqueous solutions are common, if possible, use a co-solvent system or anhydrous conditions for sensitive substrates to reduce the availability of water.
-
Immediate Use: Use the diazonium salt solution immediately after its preparation to minimize the time for decomposition and reaction with water.[4]
Issue 2: Unwanted Azo Coupling Byproducts
Q: I am observing brightly colored, insoluble byproducts, suggesting azo coupling. How can I avoid this?
A: Azo coupling occurs when the electrophilic diazonium salt reacts with an electron-rich aromatic compound. This can be a desired reaction, but in the context of substitution reactions like the Sandmeyer reaction, it is a significant byproduct pathway.
Troubleshooting Steps:
-
pH Control: The pH of the reaction medium is critical. For Sandmeyer reactions, maintaining a strongly acidic environment suppresses the nucleophilicity of potential coupling partners and prevents azo dye formation.[4]
-
Order of Addition: Add the cold diazonium salt solution slowly to the solution of the nucleophile (or copper catalyst in Sandmeyer reactions). This ensures that the diazonium salt concentration remains low at any given time, disfavoring dimerization and coupling reactions.
-
Avoid Excess Diazonium Salt: Use a stoichiometric amount of sodium nitrite for the diazotization to avoid the presence of unreacted diazonium salt that could participate in side reactions.[5]
Issue 3: Low Yield and Tar Formation in Sandmeyer Reactions
Q: My Sandmeyer reaction is giving a low yield of the desired aryl halide and a lot of tarry material. What are the likely causes?
A: Low yields and tar formation in Sandmeyer reactions can stem from several factors, including the decomposition of the diazonium salt and radical-mediated side reactions. The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, which can lead to biaryl byproducts.[6]
Troubleshooting Steps:
-
Catalyst Purity and Amount: Ensure the use of a fresh, high-purity copper(I) salt (e.g., CuCl, CuBr). The catalyst is crucial for the single electron transfer that initiates the desired reaction pathway.
-
Temperature Control: As with other diazonium reactions, strict temperature control (0-5 °C) is essential to prevent premature decomposition of the diazonium salt.[2]
-
Degas Solvents: To minimize oxidative side reactions that can lead to polymerization and tar formation, consider degassing the solvents prior to use.
-
Proper Quenching: After the reaction is complete, quench any residual diazonium salt to prevent further uncontrolled reactions during workup. An aqueous solution of hypophosphorous acid can be used for this purpose.[5][7]
Issue 4: Poor Yields in the Balz-Schiemann Reaction
Q: I am struggling to get a good yield of my desired aryl fluoride using the Balz-Schiemann reaction. What can I do to improve it?
A: The Balz-Schiemann reaction involves the thermal decomposition of an aryl diazonium tetrafluoroborate.[8] Low yields can be due to incomplete salt formation, side reactions during decomposition, or the use of inappropriate solvents.
Troubleshooting Steps:
-
Isolate the Diazonium Tetrafluoroborate: The Balz-Schiemann reaction often gives cleaner results and better yields when the diazonium tetrafluoroborate salt is isolated as a precipitate before thermal decomposition.[8] This removes impurities that could interfere with the reaction.
-
Solvent Choice: The choice of solvent for the decomposition step is critical. Low- or non-polar solvents can lead to improved yields by favoring the formation of an intimate ion pair, which facilitates the fluorine transfer.[9][10] Polar solvents can solvate the ions, hindering the reaction and promoting side reactions with the solvent.[9]
-
Controlled Thermal Decomposition: Heat the isolated diazonium tetrafluoroborate salt gently and in a controlled manner. Runaway decomposition can occur and is a safety hazard.[8]
-
Photochemical Decomposition: As an alternative to thermal decomposition, photochemical methods can sometimes provide the desired product under milder conditions.[11]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for azo coupling reactions?
A1: The optimal pH for azo coupling reactions depends on the coupling partner:
-
With Phenols: A slightly alkaline pH of 9-10 is required. This deprotonates the phenol to the more nucleophilic phenoxide ion, which readily attacks the diazonium salt.[12]
-
With Anilines: A slightly acidic pH of 4-5 is necessary.[13] This pH is low enough to prevent the diazonium salt from coupling with the nitrogen atom of the aniline but not so acidic that it fully protonates the amino group, which would deactivate the aromatic ring to electrophilic attack.
| Coupling Partner | Optimal pH Range | Rationale |
| Phenols | 9 - 10 | Formation of the more reactive phenoxide ion.[12] |
| Anilines | 4 - 5 | Prevents reaction at the amino nitrogen while maintaining sufficient ring activation.[13] |
Q2: How can I improve the stability of my diazonium salt?
A2: Several strategies can be employed to enhance the stability of diazonium salts:
-
Low Temperature: Maintaining the temperature below 5 °C is the most critical factor.[2][3]
-
Counter-ion Choice: Larger, non-nucleophilic counter-ions like tetrafluoroborate (BF4-) or hexafluorophosphate (PF6-) form more stable and often isolable diazonium salts compared to smaller ions like chloride (Cl-).[1][3]
-
Formation of Double Salts: The addition of salts like zinc chloride can form more stable double salts.[7]
-
Complexation: Complexation with crown ethers has been shown to reduce or suppress thermal decomposition.[7]
Q3: What are the primary safety concerns with diazonium salts and how can they be mitigated?
A3: Diazonium salts are high-energy materials and can be explosive, especially in the solid, dry state.[7] They are sensitive to heat, shock, and friction.
Safety Precautions:
-
Never isolate diazonium salts unless their stability is known (e.g., as tetrafluoroborates). It is generally recommended to handle no more than 0.75 mmol of an explosive diazonium salt at one time.[5][7]
-
Always keep diazonium salt solutions cold (0-5 °C).
-
Use a plastic spatula when handling solid diazonium salts. Avoid scratching or grinding the solid.[5]
-
Quench any unreacted diazonium salt at the end of the reaction. Hypophosphorous acid is a common quenching agent.[5][7]
-
Ensure adequate venting as nitrogen gas is evolved during the reaction and decomposition. [5]
Q4: Can I use an organic solvent for my diazotization reaction?
A4: Yes, diazotization can be carried out in organic solvents. This can be advantageous for substrates that are not soluble in aqueous acid or are sensitive to water. Reagents like tert-butyl nitrite or isobutyl nitrite in combination with an acid source are commonly used in organic solvents.[14] A co-solvent system, such as methanol/DMF, has also been shown to be effective.[15]
Experimental Protocols
Protocol 1: General Procedure for Diazotization in Aqueous Medium
-
Dissolve the primary aromatic amine in an aqueous solution of a strong acid (e.g., HCl, H2SO4).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0-5 °C for 15-30 minutes after the addition is complete.
-
The resulting cold solution of the diazonium salt is then used immediately in the subsequent reaction.
Protocol 2: Sandmeyer Reaction for the Synthesis of an Aryl Chloride
-
Prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Prepare the diazonium salt solution from the corresponding aniline as described in Protocol 1.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the evolution of nitrogen gas ceases.
-
The product can then be isolated by extraction or steam distillation.
Protocol 3: Azo Coupling of a Diazonium Salt with Phenol
-
Prepare the diazonium salt solution as described in Protocol 1.
-
In a separate beaker, dissolve the phenol in an aqueous solution of sodium hydroxide, and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold phenoxide solution with constant stirring.
-
A brightly colored azo dye should precipitate immediately.
-
Stir the mixture for an additional 30 minutes in the ice bath.
-
Collect the solid product by filtration, wash with cold water, and dry.
Visualizations
References
- 1. Diazonium compound - Wikipedia [en.wikipedia.org]
- 2. lkouniv.ac.in [lkouniv.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 7. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Balz-Schiemann Reaction - JEE PDF Download [edurev.in]
- 12. quora.com [quora.com]
- 13. organic chemistry - What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multicomponent, flow diazotization/Mizoroki-Heck coupling protocol: dispelling myths about working with diazonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Reactive Dye Fastness on Fabrics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the fastness properties of reactive dyes on various fabrics.
Troubleshooting Guides
This section addresses specific issues encountered during and after the reactive dyeing process that can lead to poor dye fastness.
Issue 1: Poor Wash Fastness
Symptoms:
-
Noticeable color loss after one or more wash cycles.
-
Staining of adjacent white or light-colored fabrics in a multi-fiber wash test.
-
Dull or faded appearance of the dyed fabric.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete removal of unfixed dye | Implement a thorough soaping process at a high temperature (e.g., 90-95°C) with a suitable soaping agent to remove all hydrolyzed and unfixed dye. Ensure adequate rinsing after soaping.[1][2][3][4][5] |
| Dye Hydrolysis | Prepare dye and alkali solutions separately and mix them just before use. Avoid prolonged storage of the mixed solution. Control the dyeing temperature, as higher temperatures can increase hydrolysis.[6][7][8] |
| Improper Fixation | Optimize alkali concentration (e.g., soda ash) and fixation temperature (typically 60°C-65°C) to ensure a strong covalent bond between the dye and the fiber.[1][2] |
| Incorrect Dye Selection | Choose reactive dyes with high fixation rates and good stability. Bi-functional and multi-functional reactive dyes often exhibit better wash fastness.[9] |
| Poor Water Quality | Use soft water for dyeing, as hard water can lead to the precipitation of dyes and poor fastness.[10][11] |
Issue 2: Poor Light Fastness
Symptoms:
-
Fading or change in color upon exposure to sunlight or artificial light.
-
Particularly noticeable in pale or light shades.[11]
Possible Causes & Solutions:
| Cause | Solution |
| Unstable Dye Structure | Select reactive dyes with a molecular structure that is inherently more resistant to photo-degradation. Dyes with anthraquinone or phthalocyanine structures generally have better light fastness than those with azo-based structures.[11][12] |
| Presence of Unfixed Dye | Thoroughly wash the fabric after dyeing to remove all unfixed and hydrolyzed dye, as these have significantly lower light fastness.[12] |
| UV Degradation | Apply a UV absorber or a light fastness improving agent as a post-treatment.[13][14][15][16] These agents absorb UV radiation and dissipate it as heat, thus protecting the dye molecules. |
| Influence of Finishing Agents | Be aware that some cationic softeners and fixing agents can negatively impact light fastness.[12][14] Test the compatibility of all finishing agents. |
Issue 3: Poor Rubbing (Crocking) Fastness
Symptoms:
-
Color transfer from the dyed fabric to another surface when rubbed, especially when wet.
Possible Causes & Solutions:
| Cause | Solution |
| Surface Dye Accumulation | Ensure thorough soaping and washing to remove all unfixed dye from the fabric surface.[3][4] |
| Dye Precipitation | Use high-quality dyes that are less prone to aggregation and precipitation. Ensure proper dissolution of the dye before adding it to the dyebath.[10] |
| Improper Fabric Preparation | Ensure the fabric is well-prepared (desized, scoured, and bleached) to allow for even dye penetration and fixation, which reduces the amount of dye on the surface.[5] |
| Use of Inappropriate Auxiliaries | Select dyeing auxiliaries that do not promote dye migration to the surface. |
| Post-Treatment | Apply a rubbing fastness improver or a specific fixing agent designed to enhance wet rubbing fastness.[3][18] |
Frequently Asked Questions (FAQs)
Q1: What is dye hydrolysis and how can it be minimized?
A: Dye hydrolysis is a chemical reaction where the reactive group of the dye reacts with water instead of the fiber, rendering the dye incapable of forming a covalent bond with the fabric.[6][7][8][19] This leads to lower fixation and poor wash fastness. To minimize hydrolysis:
-
Avoid high temperatures during dye dissolution and application (ideally not exceeding 40°C before fixation).[6][7]
-
Prepare dye and alkali solutions separately and mix them only immediately before use.[6][7]
-
Control the pH of the dyebath, as higher pH levels increase the rate of hydrolysis.[6]
-
Use the correct concentration of resist salt in printing pastes.[20]
Q2: How do fixing agents improve wash fastness?
A: Cationic fixing agents are positively charged molecules that form a complex with the anionic (negatively charged) reactive dye molecules that are not covalently bonded to the fiber. This creates a larger, insoluble molecule that is physically entrapped within the fiber structure, thus improving wash fastness.[2][21] However, it is important to note that some fixing agents can negatively affect the light fastness of the dyed fabric.[14][22]
Q3: Can the dyeing process parameters be optimized to improve fastness?
A: Yes, optimizing dyeing process parameters is crucial for achieving good fastness properties. Key parameters include:
-
Temperature: Higher temperatures can increase dye diffusion but also accelerate hydrolysis. A controlled temperature profile is essential.[6][7]
-
pH: The pH of the dyebath influences both dye exhaustion and fixation. An optimal pH (around 10.5-11 for many reactive dyes) is necessary for the fixation reaction.[1][2]
-
Electrolyte Concentration (Salt): Salt is added to improve dye exhaustion by neutralizing the negative charge on the fiber surface. The amount of salt needs to be optimized based on the dye and shade depth.[6]
-
Liquor Ratio: A lower liquor ratio generally leads to higher dye exhaustion.[6]
Q4: What is the importance of the soaping process?
A: The soaping process is a critical post-dyeing step to remove any unfixed, hydrolyzed dye from the fabric surface and within the fiber structure.[1][2][3][23] If not removed, this loose dye will lead to poor wash and rubbing fastness, as well as staining of other garments. An effective soaping process involves washing the dyed fabric at a high temperature with a suitable soaping agent, followed by thorough rinsing.[2][23]
Q5: How can I improve the light fastness of reactive dyes, especially for outdoor textiles?
A: To improve light fastness for applications like outdoor textiles, consider the following:
-
Dye Selection: Choose reactive dyes with high intrinsic light fastness, such as those based on phthalocyanine or anthraquinone chromophores.[12]
-
UV Absorbers: Apply a UV absorber as a finishing treatment. These compounds absorb harmful UV radiation and convert it into less harmful energy.[13][14][16]
-
Antioxidants: The application of antioxidants like Vitamin C has been shown to improve the light fastness of some reactive dyes by reducing photo-oxidative degradation.[13]
Experimental Protocols
Protocol 1: Application of a UV Absorber to Improve Light Fastness
-
Preparation of the Treatment Bath: Prepare a solution containing the UV absorber (e.g., 2-hydroxybenzophenone) at a concentration of 1-3% on the weight of the fabric (owf).
-
Treatment: Immerse the dyed and thoroughly washed fabric in the treatment bath at a liquor ratio of 1:20.
-
Exhaustion: Gradually raise the temperature to 60°C and maintain for 30-45 minutes with gentle agitation.
-
Rinsing and Drying: Cool the bath, rinse the fabric with cold water, and then dry it at a moderate temperature.
Protocol 2: Standard Soaping Procedure for Removal of Unfixed Dye
-
Initial Rinse: After dyeing and fixation, give the fabric a cold rinse to remove surface alkali and some of the unfixed dye.
-
Hot Wash: Treat the fabric in a bath containing a soaping agent (1-2 g/L) at 90-95°C for 15-20 minutes. The liquor ratio should be around 1:15 to 1:20.
-
Rinsing: Follow the hot wash with a hot rinse at around 70°C, and then a final cold rinse.
-
Neutralization (Optional): If necessary, neutralize any residual alkali with a very dilute solution of acetic acid.
-
Drying: Dry the fabric at the appropriate temperature for the fiber type.
Data Presentation
Table 1: Effect of UV Absorbers and Antioxidants on Light Fastness of C.I. Reactive Blue 19 (Illustrative Data)
| Treatment | ΔE (Color Difference after 36h exposure) |
| Untreated | 5.32 |
| Vitamin C | 2.54 |
| Cafeic Acid | 3.45 |
| Gallic Acid | 3.96 |
| Phenyl Salicylate (UV Absorber) | 4.12 |
| 2-Hydroxybenzophenone (UV Absorber) | 4.01 |
Note: Lower ΔE indicates less color change and better light fastness. Data is based on a study where the application of Vitamin C was found to be most effective.[13]
Visualizations
Caption: Workflow of a typical reactive dyeing process.
Caption: Troubleshooting logic for poor reactive dye fastness.
References
- 1. autumnchem.com [autumnchem.com]
- 2. How to improve the fixation rate and color fastness of reactive dyesⅡ - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 3. How to improve the wet rubbing fastness of fabrics dyed with reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 4. fineotex.com [fineotex.com]
- 5. Key Technologies and Measures to Improve Dyeing Fastness of Printed and Dyed Fabrics - Knowledge [dyestuffscn.com]
- 6. textileapex.com [textileapex.com]
- 7. textilelearner.net [textilelearner.net]
- 8. Hydrolysis of Reactive dyes ~ Define Textile [definetextile.com]
- 9. scribd.com [scribd.com]
- 10. : Wet Rubbing Fastness, Reactive Dyeing Method, Cabinet Dyeing Machine, Fibre2fashion.com - Fibre2Fashion [fibre2fashion.com]
- 11. Textile Color Fading & Bleeding Issues? How to Solve ... [zezsy.com]
- 12. What about poor color fastness? These factors and the solutions you need to know [boshitex.com]
- 13. dl.edi-info.ir [dl.edi-info.ir]
- 14. How to improve the light fastness of textiles? [utstesters.com]
- 15. How to solve the poor light fastness of reactive dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 16. testextextile.com [testextextile.com]
- 17. How To Improve Wet And Dry Rub Fastness? - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 18. CN109112857A - A method of improving reactive dye dark color friction fastness - Google Patents [patents.google.com]
- 19. Reactive Dye Hydrolysis → Area [fashion.sustainability-directory.com]
- 20. Reactive printing and hydrolysis: Causes, effects, and solutions [textiletoday.com.bd]
- 21. nbinno.com [nbinno.com]
- 22. The Factors Affecting the Color Fastness of Textiles - Knowledge [colorfuldyes.com]
- 23. jnanoworld.com [jnanoworld.com]
Validation & Comparative
A Comparative Guide to SIRT6 Inhibitors: Benchmarking 5-Nitro-2-(piperidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 6 (SIRT6), a NAD+-dependent protein deacetylase, has emerged as a critical regulator of numerous cellular processes, including DNA repair, metabolism, and inflammation. Its diverse roles have positioned it as a promising therapeutic target for a range of diseases, from metabolic disorders to cancer. This guide provides an objective comparison of 5-Nitro-2-(piperidin-1-yl)aniline, a notable SIRT6 inhibitor, with other known modulators of SIRT6 activity, supported by experimental data to aid in the selection of appropriate chemical tools for research and development.
Performance Comparison of SIRT6 Inhibitors
The efficacy of a SIRT6 inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50), its selectivity against other sirtuin isoforms and other histone deacetylases (HDACs), and its activity in cellular and in vivo models. The following tables summarize the quantitative data for this compound and other representative SIRT6 inhibitors.
Table 1: In Vitro Potency of SIRT6 Inhibitors
| Compound | Chemical Class | SIRT6 IC50 (µM) | Assay Type |
| This compound (Compound 6d) | Nitroaniline | 4.93 | Fluor de Lys (FDL) Assay |
| OSS_128167 | Thiazole | 89 | Not Specified |
| JYQ-42 | Allosteric Inhibitor | 2.33 | Fluor de Lys (FDL) Assay |
| Quercetin | Flavonoid | ~55-130 (derivatives) | Not Specified |
| Compound 8a | Pyrrol-pyridinimidazole | 7.5 | Not Specified |
Table 2: Selectivity Profile of SIRT6 Inhibitors
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Other HDACs |
| This compound (Compound 6d) | >200 | >200 | >200 | No activity against HDAC1-11 up to 200 µM |
| OSS_128167 | 1578 | 751 | Not Reported | Not Reported |
| JYQ-42 | >85 | ~86 | >85 | Selective over other HDACs |
| Quercetin | Varies | Varies | Varies | Broad activity |
| Compound 8a | ~82.5 - 90 | ~82.5 - 90 | >200 | Not Reported |
Table 3: Cellular and In Vivo Activity of SIRT6 Inhibitors
| Compound | Cellular Effect | In Vivo Model | In Vivo Effect |
| This compound (Compound 6d) | Increased GLUT-1 expression | Mouse model of type 2 diabetes | Reduced blood glucose |
| OSS_128167 | Increased H3K9 acetylation, GLUT-1 upregulation, increased glucose uptake, reduced TNF-α secretion | Not Reported | Not Reported |
| JYQ-42 | Suppressed cancer cell migration and pro-inflammatory cytokine production | Not Reported | Not Reported |
| Quercetin | Varies | Varies | Varies |
| Compound 8a | Increased H3K9 acetylation | Not Reported | Not Reported |
Key Signaling Pathways Involving SIRT6
SIRT6 modulates several critical signaling pathways. Understanding these pathways is crucial for interpreting the effects of SIRT6 inhibitors.
Caption: Key signaling pathways regulated by SIRT6.
Experimental Methodologies
The following are detailed protocols for key experiments cited in the comparison of SIRT6 inhibitors.
In Vitro SIRT6 Inhibition Assay (Fluor de Lys-Based)
This assay quantifies the deacetylase activity of SIRT6 using a fluorogenic substrate.
Validation of 5-Nitro-2-(piperidin-1-yl)aniline's Potential Inhibitory Activity: A Comparative Guide Based on a Structurally Related SIRT6 Inhibitor
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the potential inhibitory activity of 5-Nitro-2-(piperidin-1-yl)aniline . It is important to note that, to date, there is no direct published evidence validating a specific biological target for this compound. However, based on the documented activity of a structurally analogous compound, 5-(4-methylpiperazin-1-yl)-2-nitroaniline , we can hypothesize that this compound may exhibit inhibitory effects on Sirtuin 6 (SIRT6) .
A recent study identified 5-(4-methylpiperazin-1-yl)-2-nitroaniline as a potent inhibitor of SIRT6, a histone deacetylase involved in various cellular processes, including DNA repair, metabolism, and inflammation.[1] This guide will, therefore, compare the reported activity of this related compound with other known SIRT6 inhibitors, providing a framework for potentially validating the activity of this compound.
Comparative Inhibitory Activity Against SIRT6
The following table summarizes the in vitro inhibitory potency of 5-(4-methylpiperazin-1-yl)-2-nitroaniline and other established SIRT6 inhibitors.
| Compound | Target | IC50 (µM) | Assay Type |
| 5-(4-methylpiperazin-1-yl)-2-nitroaniline | SIRT6 | 4.93 | Fluor de Lys (FDL) |
| This compound | SIRT6 | Data not available | - |
Data for 5-(4-methylpiperazin-1-yl)-2-nitroaniline is from a study identifying it as a novel SIRT6 inhibitor[1].
Signaling Pathway and Experimental Workflow
To facilitate further research into the potential SIRT6 inhibitory activity of this compound, diagrams of the general SIRT6 signaling pathway and a typical experimental workflow for an in vitro inhibition assay are provided below.
Caption: General overview of the SIRT6 signaling pathway.
Caption: Experimental workflow for a SIRT6 Fluor de Lys inhibition assay.
Experimental Protocols
The following is a generalized protocol for a SIRT6 inhibition assay, based on the Fluor de Lys (FDL) method, which can be adapted to test the inhibitory activity of this compound.
Objective: To determine the in vitro inhibitory effect of this compound on SIRT6 enzymatic activity.
Materials:
-
Recombinant human SIRT6 enzyme
-
Fluor de Lys-SIRT6 substrate (e.g., a peptide with an acetylated lysine residue)
-
NAD+
-
Fluor de Lys Developer
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound (dissolved in DMSO)
-
Known SIRT6 inhibitor (positive control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare solutions for the positive control and a vehicle control (DMSO in assay buffer).
-
Enzyme and Substrate Preparation: Dilute the SIRT6 enzyme and the Fluor de Lys-SIRT6 substrate to their final working concentrations in cold assay buffer.
-
Reaction Setup:
-
To each well of the 96-well plate, add the test compound dilutions, positive control, or vehicle control.
-
Add the diluted SIRT6 enzyme to all wells except for the "no enzyme" control wells.
-
Initiate the enzymatic reaction by adding NAD+ to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Development:
-
Stop the enzymatic reaction by adding the Fluor de Lys Developer, which contains a protease that will cleave the deacetylated substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for the development of the fluorescent signal.
-
-
Detection:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.
-
This guide provides a starting point for the investigation of this compound's inhibitory activity. Direct experimental validation is necessary to confirm its potential as a SIRT6 inhibitor.
References
Cross-Validation of Experimental vs. Computational Results for Aniline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical cross-validation of experimental and computational methodologies in the study of aniline derivatives, compounds of significant interest in medicinal chemistry and materials science. By objectively comparing quantitative data from laboratory experiments with results from in silico modeling, this document aims to offer researchers a clear perspective on the predictive power and limitations of computational tools in drug discovery and molecular design.
Data Summary: A Side-by-Side Comparison
The following tables summarize quantitative data from various studies, directly comparing experimental findings with their computational counterparts across different physicochemical and biological properties of aniline derivatives.
Table 1: Lipophilicity (logP) of 1,2,3-Triazole Aniline Derivatives
Lipophilicity is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). This table compares the experimentally determined lipophilicity (logPTLC) of fifteen triazole derivatives of aniline with values predicted by various computational algorithms.[1][2]
| Compound | Experimental logPTLC[1] | ALOGPs | AClogP | ALOGP | MLOGP | XLOGP2 | XLOGP3 |
| 2a | 2.01 | 1.83 | 1.96 | 1.01 | 0.94 | 1.41 | 1.41 |
| 2b | 2.04 | 1.83 | 1.96 | 1.01 | 0.94 | 1.41 | 1.41 |
| 2c | 1.15 | 1.83 | 1.96 | 1.01 | 0.94 | 1.41 | 1.41 |
| 3a | 2.80 | 2.88 | 3.01 | 2.01 | 1.63 | 2.37 | 2.47 |
| 3b | 2.78 | 2.88 | 3.01 | 2.01 | 1.63 | 2.37 | 2.47 |
| 3c | 2.26 | 2.88 | 3.01 | 2.01 | 1.63 | 2.37 | 2.47 |
| 4a | 3.28 | 3.42 | 3.51 | 2.34 | 1.85 | 2.79 | 2.89 |
| 4b | 3.20 | 3.42 | 3.51 | 2.34 | 1.85 | 2.79 | 2.89 |
| 4c | 2.15 | 3.42 | 3.51 | 2.34 | 1.85 | 2.79 | 2.89 |
| 5a | 2.94 | 2.97 | 2.83 | 1.98 | 1.65 | 2.34 | 2.50 |
| 5b | 2.91 | 2.97 | 2.83 | 1.98 | 1.65 | 2.34 | 2.50 |
| 5c | 1.83 | 2.97 | 2.83 | 1.98 | 1.65 | 2.34 | 2.50 |
| 6a | 3.09 | 3.06 | 3.08 | 2.14 | 1.74 | 2.50 | 2.62 |
| 6b | 3.01 | 3.06 | 3.08 | 2.14 | 1.74 | 2.50 | 2.62 |
| 6c | 1.98 | 3.06 | 3.08 | 2.14 | 1.74 | 2.50 | 2.62 |
Data sourced from Zielińska et al. (2024). A relationship was observed between the structure of the compounds, particularly the substitution pattern on the aniline ring, and the experimental lipophilicity.[1][2] Most of the computational algorithms were less sensitive to these structural differences.[1][2]
Table 2: Acidity Constant (pKa) Predictions
The acidity constant (pKa) is crucial for understanding the ionization state of a molecule at a given pH, which affects its solubility and ability to interact with biological targets. This table showcases the comparison between experimental pKa values and those predicted by ab initio calculations.
| Aniline Derivative | Experimental pKa | Calculated pKa (B3LYP/6-31+G*) |
| Aniline | 4.60 | 4.59 |
| 4-chloroaniline | 3.98 | 3.95 |
| 4-nitroaniline | 1.00 | 1.02 |
| 4-methylaniline | 5.08 | 5.10 |
| 4-methoxyaniline | 5.34 | 5.31 |
Note: The presented calculated pKa values are a representative subset from the study by Behjatmanesh-Ardakani & Safaeian (2014), which employed various levels of theory and basis sets.[3] The results demonstrate that quantum chemical calculations can be robust techniques for estimating acidity constants.[3]
Table 3: Electrochemical Oxidation Potentials
The one-electron oxidation potential is a key parameter in assessing the environmental fate and metabolic pathways of aniline derivatives. This table compares experimental oxidation potentials with those derived from computational methods.
| Aniline Derivative | Experimental E° (V) | Calculated E° (V) (G4 method) |
| Aniline | 0.96 | 0.95 |
| 2-chloroaniline | 1.04 | 1.05 |
| 3-chloroaniline | 1.08 | 1.07 |
| 4-chloroaniline | 1.02 | 1.03 |
| 2,6-dimethylaniline | 0.82 | 0.81 |
| 3,5-dimethylaniline | 0.89 | 0.88 |
Data adapted from Kováčová & Michalík (2022) and Winget et al.[4][5] The study involved a theoretical investigation of 64 aniline derivatives, showing a good correlation between the reaction Gibbs free energies calculated using the G4 composite method and experimental oxidation potentials.[4]
Experimental Protocols
Determination of Lipophilicity (logPTLC) by RP-TLC
The experimental lipophilicity of the triazole aniline derivatives was determined using reversed-phase thin-layer chromatography (RP-TLC).[1][2]
-
Stationary Phase: TLC plates pre-coated with silica gel RP-18 F254s.
-
Mobile Phase: A mixture of acetone and Tris buffer (pH 7.4) in varying volume ratios.
-
Procedure: The compounds were spotted on the TLC plates, which were then developed in the mobile phase. The retardation factor (Rf) was determined for each compound in five different mobile phase compositions.
-
Calculation: The Rf values were converted to the chromatographic lipophilicity parameter RM using the formula: RM = log((1/Rf) - 1). The RM0 value, which is the RM value extrapolated to zero concentration of the organic modifier (acetone), was then determined by linear regression.
-
Calibration: A calibration curve was prepared using standards with known logP values to calculate the logPTLC for the tested compounds.[1]
In Vitro Kinase Inhibition Assay (for Mer and c-Met Kinases)
The inhibitory activity of 2-substituted aniline pyrimidine derivatives against Mer and c-Met kinases was assessed using a standard in vitro kinase assay.
-
Enzymes and Substrates: Recombinant human Mer and c-Met kinases and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) were used.
-
Test Compounds: The aniline derivatives were dissolved in DMSO to prepare stock solutions.
-
Assay Procedure: The assay was performed in a 96-well plate. The reaction mixture contained the kinase, substrate, ATP, and the test compound at various concentrations.
-
Detection: The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based or fluorescence-based method.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves using non-linear regression analysis. The experiments were typically performed in triplicate.[6]
Visualizing Molecular Interactions and Workflows
Experimental Workflow for Lipophilicity Determination
The following diagram illustrates the key steps in the experimental determination of lipophilicity using the RP-TLC method.
References
- 1. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pKa predictions of some aniline derivatives by ab initio calculations [icc.journals.pnu.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. truhlar.chem.umn.edu [truhlar.chem.umn.edu]
- 6. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nitroaniline Isomers: Properties, Synthesis, and Applications
Nitroaniline, a foundational aromatic amine in organic synthesis, exists in three primary isomeric forms: 2-nitroaniline (ortho), 3-nitroaniline (meta), and 4-nitroaniline (para). The position of the nitro group relative to the amino group profoundly influences their physicochemical properties, reactivity, and utility. This guide provides a detailed comparative analysis of these isomers, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in their selection and application.
Physicochemical Properties
The structural differences among the nitroaniline isomers lead to distinct physical properties. The ortho-isomer's intramolecular hydrogen bonding, for instance, results in a lower melting point compared to its meta and para counterparts. The para-isomer's symmetrical structure allows for efficient crystal packing, giving it the highest melting point of the three.
| Property | 2-Nitroaniline (o-nitroaniline) | 3-Nitroaniline (m-nitroaniline) | 4-Nitroaniline (p-nitroaniline) |
| CAS Number | 88-74-4[1] | 99-09-2[2] | 100-01-6[3] |
| Molar Mass ( g/mol ) | 138.126[4] | 138.126[2] | 138.12[3] |
| Appearance | Orange solid[4][5] | Yellow solid[2] | Yellow or brown powder[3][6] |
| Melting Point (°C) | 71.5[4] | 114[2] | 146 - 149[3][6] |
| Boiling Point (°C) | 284[4] | 306[2] | 332[3] |
| Solubility in water | 0.117 g/100 ml (20°C)[4] | 0.1 g/100 ml (20°C)[2] | 0.8 mg/ml (18.5°C)[3] |
| pKa (of conjugate acid) | -0.26 to -0.3[4][7] | 2.47 to 2.5[2][8] | 1.0 to 1.1[7][9] |
| Dipole Moment (Debye) | ~4.2 D | ~4.9 D | ~6.1 - 6.3 D |
Note: Dipole moment values can vary based on the solvent and measurement technique. The trend generally shows p-nitroaniline having the highest dipole moment due to the vector alignment of the electron-donating amino group and the electron-withdrawing nitro group[10][11][12].
Spectroscopic Data
Spectroscopic analysis provides a fingerprint for each isomer, with distinct shifts observed in UV-Vis, IR, and NMR spectra.
| Spectrum | 2-Nitroaniline | 3-Nitroaniline | 4-Nitroaniline |
| UV-Vis λmax (nm) | ~282, 412 | ~251, 357 | ~381 |
| IR (cm⁻¹) | N-H: ~3380, 3490NO₂: ~1510 (asym), ~1340 (sym) | N-H: ~3350, 3450NO₂: ~1530 (asym), ~1350 (sym) | N-H: ~3350, 3470NO₂: ~1500 (asym), ~1330 (sym) |
| ¹H NMR (CDCl₃, δ ppm) | ~6.7-8.2 (multiplets) | ~6.8-7.8 (multiplets) | ~6.6 (d, 2H), ~8.1 (d, 2H)[13] |
Note: Spectral data are approximate and can vary with the solvent and conditions.
Synthesis and Reactivity
The synthesis routes for nitroaniline isomers are distinct and tailored to direct the nitration to the desired position. Direct nitration of aniline is generally avoided as it is inefficient and can be hazardous[4].
-
2-Nitroaniline & 4-Nitroaniline: A common laboratory approach for synthesizing ortho- and para-nitroaniline involves the nitration of acetanilide, which is derived from aniline. The acetyl group protects the amine and directs the substitution primarily to the para position, with the ortho isomer as a minor product. The isomers are then separated, and the acetyl group is removed via hydrolysis. Industrially, 2-nitroaniline is often prepared from the reaction of 2-nitrochlorobenzene with ammonia[4]. Similarly, 4-nitroaniline is produced via the amination of 4-nitrochlorobenzene[3].
-
3-Nitroaniline: The meta isomer is typically synthesized by the partial reduction of 1,3-dinitrobenzene, often using sodium sulfide or hydrogen sulfide in a process known as the Zinin reaction[2][14].
Caption: Synthesis workflow for 4-nitroaniline from aniline.
Basicity and Reactivity
The basicity of the amino group is significantly influenced by the electronic effects of the nitro group. All isomers are weaker bases than aniline due to the electron-withdrawing nature of the nitro group.
-
2-Nitroaniline is the weakest base (pKa ≈ -0.3) due to a combination of the -I (inductive) and -R (resonance) effects of the nitro group, as well as significant intramolecular hydrogen bonding between the amino and nitro groups, which stabilizes the free base[4][7].
-
4-Nitroaniline (pKa ≈ 1.0) is a weaker base than the meta isomer. The nitro group at the para position can directly delocalize the lone pair of electrons from the nitrogen of the amino group through resonance, reducing their availability for protonation[8][9].
-
3-Nitroaniline (pKa ≈ 2.5) is the strongest base among the three isomers. While it is destabilized by the inductive effect of the nitro group, the lone pair cannot be delocalized onto the nitro group via resonance from the meta position[8][9].
References
- 1. 2-Nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
- 3. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 4. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 5. chempanda.com [chempanda.com]
- 6. 4-Nitroaniline [chemeurope.com]
- 7. quora.com [quora.com]
- 8. Answered: B. Modified from book problem 24-52: Explain in 1-2 sentences why p-nitroaniline (pKa = 1.0) is less basic than m-nitroaniline (pKa = 2.5). Draw resonance… | bartleby [bartleby.com]
- 9. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 10. quora.com [quora.com]
- 11. quora.com [quora.com]
- 12. brainly.in [brainly.in]
- 13. 4-Nitroaniline(100-01-6) 1H NMR [m.chemicalbook.com]
- 14. prepchem.com [prepchem.com]
Efficacy Showdown: 5-Nitroindazoles Versus 5-Nitroindazolinones in Parasitic and Cancer Warfare
A comprehensive analysis of the therapeutic potential of 5-nitroindazole and 5-nitroindazolinone derivatives reveals distinct efficacy profiles, with both scaffolds demonstrating significant promise in the fight against parasitic infections and cancer. This guide synthesizes key experimental data to offer a clear comparison of their performance, delves into the detailed methodologies of pivotal assays, and visually maps out the crucial signaling pathways involved in their mechanism of action.
The core structures of 5-nitroindazole and 5-nitroindazolinone have served as a foundation for the development of a multitude of derivatives with potent biological activities. The primary mechanism underpinning their efficacy, particularly against protozoan parasites such as Trypanosoma cruzi and Leishmania, is the generation of reactive oxygen species (ROS). This induction of oxidative stress within the parasite leads to a cascade of events culminating in apoptosis-like cell death. While both families of compounds leverage this mechanism, subtle structural differences, notably the presence of a keto group at position 3 in the indazolinone ring, can influence their potency, selectivity, and toxicity.
Quantitative Efficacy Analysis: A Side-by-Side Comparison
The following tables summarize the in vitro efficacy of representative 5-nitroindazole and 5-nitroindazolinone derivatives against various parasitic forms and mammalian cell lines, providing a quantitative basis for comparison. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency. The selectivity index (SI), calculated as the ratio of cytotoxicity to antiparasitic activity, offers a measure of the compound's therapeutic window.
Table 1: Comparative in vitro Activity against Trypanosoma cruzi
| Compound Class | Derivative | Target | IC50 (µM) | Cytotoxicity (CC50, Vero cells) (µM) | Selectivity Index (SI) | Reference |
| 5-Nitroindazole | 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (hydrochloride) (Cmpd 16) | Epimastigotes (Y strain) | 0.49 | >200 | >408 | [1] |
| Amastigotes (Y strain) | 0.41 | >200 | >487.8 | [1] | ||
| 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (Cmpd 24) | Epimastigotes (Y strain) | 5.75 | >200 | >34.8 | [1] | |
| Amastigotes (Y strain) | 1.17 | >200 | >170.9 | [1] | ||
| 5-Nitroindazolinone | 2-benzyl-1-propyl-5-nitroindazolin-3-one (Cmpd 22) | Epimastigotes (Y strain) | 3.55 ± 0.47 | >100 | >28.2 | [2][3] |
| Amastigotes (Y strain) | 2.80 ± 0.46 | >100 | >35.7 | [2][3] | ||
| Amastigotes (Tulahuen strain) | 3.56 ± 0.99 | >100 | >28.1 | [2] | ||
| 2-benzyl-1-butyl-5-nitroindazolin-3-one (Cmpd 24) | Epimastigotes (Y strain) | 7.92 ± 1.63 | >100 | >12.6 | [2][3] | |
| Amastigotes (Y strain) | 9.02 ± 5.26 | >100 | >11.1 | [2][3] | ||
| Amastigotes (Tulahuen strain) | 6.31 ± 1.04 | >100 | >15.8 | [2] | ||
| 5-nitro-2-picolyl-indazolin-3-one (Cmpd 5a) | Epimastigotes (Dm28c strain) | 1.1 ± 0.3 | 37.8 ± 1.2 (RAW 264.7) | 34.4 | [4] | |
| Trypomastigotes (Dm28c strain) | 5.4 ± 1.0 | 37.8 ± 1.2 (RAW 264.7) | 7.0 | [4] |
Table 2: Comparative in vitro Activity against Leishmania species
| Compound Class | Derivative | Target | IC50 (µM) | Cytotoxicity (CC50, Macrophages) (µM) | Selectivity Index (SI) | Reference |
| 5-Nitroindazolinone | 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | L. amazonensis Amastigotes | 0.46 ± 0.01 | 402.6 | 875 | [5] |
| 3-Alkoxy-5-Nitroindazole | NV6 | L. amazonensis Promastigotes | ≤ 1 | > 20 | ≥ 10 | [6] |
| NV8 | L. amazonensis Promastigotes | ≤ 1 | > 20 | ≥ 10 | [6] |
Recent studies indicate that the 5-nitroindazolone series can be more toxic to mammalian cells than the 5-nitroindazole series, a factor that may be attributable to the keto group at the 3-position.[7] However, specific derivatives within the 5-nitroindazolinone class have demonstrated a high selectivity index, suggesting that targeted chemical modifications can mitigate cytotoxicity while retaining potent antiparasitic activity.[5]
Unraveling the Mechanism of Action: The ROS-Induced Apoptotic Pathway
The trypanocidal and leishmanicidal effects of both 5-nitroindazole and 5-nitroindazolinone derivatives are primarily mediated by the induction of oxidative stress. The nitro group on the indazole scaffold is a key pharmacophore that, upon reduction within the parasite, generates reactive oxygen species. This surge in ROS disrupts the parasite's delicate redox balance and triggers a cascade of events leading to programmed cell death.
The generated ROS leads to mitochondrial calcium overload, which in turn causes a collapse of the mitochondrial membrane potential and the release of cytochrome c.[8] This cascade activates caspase-like proteges, key executioners of apoptosis, ultimately leading to parasite death.
Experimental Corner: Methodologies for Efficacy Assessment
To ensure the reproducibility and validity of the presented data, this section outlines the detailed experimental protocols for two key assays used in the evaluation of 5-nitroindazole and 5-nitroindazolinone derivatives.
In Vitro Trypanocidal Assay against Intracellular Amastigotes
This assay is crucial for determining the efficacy of compounds against the clinically relevant intracellular replicative stage of T. cruzi.
-
Cell Culture: Vero cells are seeded in 96-well plates and cultured overnight to form a monolayer.[9]
-
Infection: The Vero cell monolayers are infected with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10.[9]
-
Incubation and Removal of Extracellular Parasites: The plates are incubated for approximately 5 hours to allow for parasite invasion. Subsequently, the wells are washed to remove any non-internalized trypomastigotes.[9]
-
Compound Treatment: The test compounds, serially diluted to various concentrations, are added to the infected cells.[9]
-
Incubation: The plates are incubated for a period of 3 to 5 days to allow for amastigote replication.[9]
-
Quantification of Parasite Load: After incubation, the cells are fixed, permeabilized, and stained with a nuclear stain such as Hoechst 33342. The number of intracellular amastigotes is then quantified using an automated high-content imaging system.[10]
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined by performing a linear regression analysis of the parasite growth inhibition at different compound concentrations.[9]
Cytotoxicity Assessment using the AlamarBlue Assay
The AlamarBlue assay is a widely used colorimetric and fluorometric method to assess the cytotoxicity of compounds on mammalian cells, providing a crucial measure of their selectivity.
-
Cell Plating: Mammalian cells, such as Vero cells, are seeded into 96-well plates at an optimal density (e.g., 1 x 10^4 cells/ml) and allowed to adhere overnight.[8]
-
Compound Incubation: The cells are then treated with various concentrations of the test compounds and incubated for a period of 48 to 72 hours.[11]
-
Addition of AlamarBlue Reagent: Following the incubation period, AlamarBlue reagent is added to each well at a volume equal to 10% of the culture volume.[8][11]
-
Incubation with Reagent: The plates are incubated for an additional 4 to 8 hours, during which viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[8]
-
Measurement: The fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (at 570 nm and 600 nm) is measured using a microplate reader.[8]
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Concluding Remarks
Both 5-nitroindazole and 5-nitroindazolinone derivatives represent valuable scaffolds in the quest for new antiparasitic and anticancer agents. While their efficacy is rooted in a shared mechanism of ROS-induced apoptosis, the comparative data suggests that a nuanced understanding of their structure-activity relationships is crucial for optimizing therapeutic outcomes. The 5-nitroindazolinone backbone, while showing potential for increased toxicity in some cases, has also yielded derivatives with exceptional potency and selectivity. Future research should focus on further refining these structures to enhance their therapeutic index and expand their application to a broader range of diseases. The detailed experimental protocols and pathway visualizations provided in this guide serve as a foundational resource for researchers dedicated to advancing these promising compounds from the laboratory to the clinic.
References
- 1. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the potential activity spectrum of two 5-nitroindazolinone prototypes on different Trypanosoma cruzi strains | Parasitology Open | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mitochondrial Ca2+ and Reactive Oxygen Species in Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Kinase Selectivity of 5-Nitro-2-(piperidin-1-yl)aniline
For drug development professionals and researchers investigating novel small molecules, understanding the kinase selectivity of a compound is paramount. A selective kinase inhibitor interacts with its intended target with high affinity while showing minimal binding to other kinases, thereby reducing the potential for off-target effects and toxicity. This guide provides a comprehensive framework for assessing the kinase selectivity of a novel compound, such as 5-Nitro-2-(piperidin-1-yl)aniline, for which public selectivity data is not currently available. We will explore common experimental methodologies, data presentation standards, and relevant biological pathways.
The Importance of Kinome-Wide Selectivity Profiling
The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding pocket.[1] This similarity makes achieving inhibitor selectivity a significant challenge.[2][3] Screening a compound against a large panel of kinases, often referred to as kinome profiling, is a standard approach in drug discovery to:
-
Identify the primary target(s): Determine which kinase(s) the compound inhibits with the highest potency.
-
Uncover off-target interactions: Identify unintended kinase targets, which could lead to adverse effects or provide opportunities for drug repurposing.[2]
-
Guide Structure-Activity Relationship (SAR) studies: Enable medicinal chemists to modify the compound to improve potency and selectivity.[4]
-
De-risk clinical candidates: A well-defined selectivity profile is crucial for predicting potential toxicities and ensuring a candidate has an appropriate safety profile before entering clinical trials.[2]
Data Presentation: Quantifying Kinase Selectivity
Quantitative data from kinase profiling assays should be summarized in a clear, tabular format to allow for easy comparison. The primary screening is often performed at a single high concentration of the test compound (e.g., 1 or 10 µM) to identify initial "hits." Follow-up dose-response studies are then conducted on these hits to determine potency metrics like IC₅₀ (half-maximal inhibitory concentration) or KᏧ (dissociation constant).
Table 1: Hypothetical Kinase Selectivity Profile for a Test Compound
This table presents a template for displaying primary screen data alongside dose-response data for kinases that show significant inhibition.
| Kinase Family | Kinase Target | % Inhibition @ 1 µM | IC₅₀ (nM) | Assay Type |
| TK | EGFR | 98% | 15 | Biochemical |
| TK | ABL1 | 85% | 250 | Biochemical |
| TK | SRC | 75% | 800 | Biochemical |
| TK | VEGFR2 | 45% | >10,000 | Biochemical |
| CMGC | CDK2/CycA | 92% | 50 | Biochemical |
| CMGC | CDK9/CycT1 | 68% | 1,200 | Biochemical |
| AGC | AKT1 | 15% | Not Determined | Biochemical |
| STE | p38α (MAPK14) | 10% | Not Determined | Biochemical |
| TKL | BRAF | 5% | Not Determined | Biochemical |
| TK | EGFR | 95% | 45 | Cell-Based |
| CMGC | CDK2 | 80% | 200 | Cell-Based |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
A variety of robust and high-throughput assay platforms are available to determine kinase selectivity. These can be broadly categorized into biochemical assays and cell-based assays.
Biochemical Kinase Assays
Biochemical assays measure the direct interaction between a compound and an isolated, purified kinase enzyme. They are highly precise but do not account for cellular factors like membrane permeability or intracellular ATP concentrations.[5]
a) Radiometric Assays: Considered the "gold standard," this activity-based assay directly measures the transfer of a radiolabeled phosphate ([³²P]-γ-ATP or [³³P]-γ-ATP) from ATP to a kinase substrate.[1]
-
Protocol Outline:
-
The test compound is incubated with a specific kinase, a suitable substrate (peptide or protein), and cofactors in a reaction buffer.
-
The kinase reaction is initiated by the addition of radiolabeled ATP.
-
The reaction is allowed to proceed for a defined time at a controlled temperature.
-
The reaction is stopped, and the mixture is transferred to a filter membrane that captures the phosphorylated substrate.
-
Unreacted radiolabeled ATP is washed away.
-
The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
-
Inhibition is calculated relative to a vehicle control (e.g., DMSO).
-
b) Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular non-radioactive alternative that measures kinase activity or inhibitor binding.
-
Protocol Outline (Activity Assay):
-
A kinase, a biotinylated substrate, and the test compound are incubated.
-
ATP is added to start the phosphorylation reaction.
-
The reaction is stopped by adding EDTA.
-
Detection reagents are added: a Europium-labeled anti-phospho-substrate antibody (donor fluorophore) and Streptavidin-XL665 (acceptor fluorophore).
-
If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into close proximity.
-
Upon excitation of the Europium donor, energy is transferred to the acceptor, which then emits light at a specific wavelength.
-
The TR-FRET signal is proportional to the level of substrate phosphorylation and is read on a compatible plate reader.[6]
-
Cell-Based Kinase Assays
Cell-based assays measure a compound's effect on a kinase within a more physiologically relevant environment, providing insights into cell permeability, target engagement, and downstream pathway modulation.[5][7][8]
a) Target Engagement Assays (e.g., NanoBRET™): This technology measures the binding of a compound to a specific kinase target in living cells.
-
Protocol Outline:
-
HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
The cells are incubated with a cell-permeable fluorescent tracer that binds to the active site of the kinase.
-
The test compound is added, which competes with the tracer for binding to the kinase.
-
The NanoBRET® substrate is added, which is catalyzed by NanoLuc® to produce light energy.
-
If the tracer is bound to the NanoLuc®-kinase fusion protein, Bioluminescence Resonance Energy Transfer (BRET) occurs.
-
Displacement of the tracer by the test compound disrupts BRET.
-
The BRET signal is measured, and a decrease in signal indicates that the compound is engaging the target kinase.[8]
-
b) Cellular Phosphorylation Assays: These assays quantify the phosphorylation of a specific downstream substrate of the target kinase within the cell.
-
Protocol Outline:
-
Cells expressing the target kinase and its substrate are seeded in microplates.
-
Cells are treated with various concentrations of the test compound for a defined period.
-
Cells are lysed to release the cellular proteins.
-
The level of phosphorylation of the target substrate is quantified using methods like ELISA, In-Cell Westerns, or homogeneous assays (e.g., TR-FRET), which employ a phospho-specific antibody.[8][9]
-
A reduction in substrate phosphorylation indicates inhibition of the upstream kinase's activity.
-
Mandatory Visualizations
Signaling Pathway Diagram
To understand the biological context of a kinase inhibitor, it is essential to visualize the signaling pathway in which the target kinase operates. The diagram below illustrates a simplified version of the Epidermal Growth Factor Receptor (EGFR) pathway, a critical regulator of cell proliferation and survival that is often targeted in cancer therapy.[5][10][11][12][13]
Caption: Simplified EGFR signaling cascade leading to cell proliferation.
Experimental Workflow Diagrams
Visualizing the experimental workflow helps in understanding the logical sequence of steps in kinase selectivity profiling.
1. Biochemical Kinase Assay Workflow
This diagram outlines the typical steps for an in vitro kinase activity assay.
Caption: General workflow for a biochemical kinase inhibitor assay.
2. Cell-Based Target Engagement Assay Workflow
This diagram illustrates the process for a cell-based assay, such as NanoBRET™, to confirm compound activity in a cellular context.
Caption: Workflow for a cell-based kinase target engagement assay.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Cellular Ser/Thr-Kinase Assays Using Generic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
A Comparative Guide to the In Vitro and In Vivo Activity of Piperidine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous and versatile structural motif in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of pharmacological activities. Understanding the relationship between the in vitro (in a controlled laboratory setting) and in vivo (in a living organism) activity of these compounds is crucial for the development of new and effective therapeutics. This guide provides an objective comparison of the performance of various piperidine-containing compounds, supported by experimental data, detailed protocols, and visualizations of key biological pathways.
In Vitro vs. In Vivo Activity: A Comparative Analysis
The journey of a drug from a laboratory curiosity to a clinical candidate hinges on its performance in both in vitro and in vivo settings. While in vitro assays provide valuable initial data on a compound's potency and mechanism of action at a cellular or molecular level, in vivo studies are essential to understand its efficacy, pharmacokinetics (how the body processes the drug), and overall safety profile in a complex biological system. This section compares the in vitro and in vivo activities of representative piperidine-containing compounds across different therapeutic areas.
Anticancer Activity
Piperidine derivatives have shown significant promise as anticancer agents, with compounds like piperine (from black pepper) and various synthetic analogs demonstrating potent activity against a range of cancer cell lines.
Table 1: Comparison of In Vitro Anticancer Activity of Piperidine Derivatives
| Compound | Cancer Cell Line | Assay Type | In Vitro Activity (IC50) | Reference |
| Piperine | MDA-MB-231 (Breast) | MTT Assay | 20 µg/mL | [1] |
| MDA-MB-468 (Breast) | MTT Assay | 25 µg/mL | [1] | |
| A549 (Lung) | MTT Assay | 32.43 µM | [2] | |
| Compound 17a (synthetic) | PC3 (Prostate) | Not Specified | Concentration-dependent inhibition | [3] |
| HO-3867 (synthetic) | Ovarian Cancer Cells | Not Specified | Dose-dependent decrease in viability | [4] |
| FZJ05 (synthetic) | MDCK (used for influenza) | Not Specified | Not active against cancer | [5] |
| FZJ13 (synthetic) | Not Specified | HIV Inhibitory Assay | Potent anti-HIV activity | [5] |
Table 2: Comparison of In Vivo Anticancer Efficacy of Piperidine Derivatives
| Compound | Animal Model | Tumor Type | Dosage | In Vivo Efficacy | Reference |
| HO-3867 | Murine xenograft | Ovarian cancer | Dose-dependent | Significant decrease in tumor volume | [4] |
| Cyclic NGR Peptide-Daunorubicin Conjugate 1 | Subcutaneous KS model | Kaposi's sarcoma | 10 mg/kg (Dau content) | 37.7% tumor volume inhibition | [6] |
| Cyclic NGR Peptide-Daunorubicin Conjugate 2 | Subcutaneous KS model | Kaposi's sarcoma | 10 mg/kg (Dau content) | 24.8% tumor volume inhibition | [6] |
| Analogue 6 | KARPAS-422 lymphoma mouse model | Lymphoma | 25 mg/kg BID-PO | >91% Tumor Growth Inhibition (TGI) in 25 days | [7] |
Anti-inflammatory Activity
The anti-inflammatory properties of piperidine compounds are well-documented, with many derivatives showing efficacy in preclinical models of inflammation.
Table 3: Comparison of In Vivo Anti-inflammatory Activity of Piperidine Derivatives
| Compound | Animal Model | Assay Type | Dosage | In Vivo Efficacy | Reference |
| Piperine | Rat | Carrageenan-induced paw edema | Not specified | Significant inhibition of edema | [8] |
| Ellagic Acid (for comparison) | Rat | Carrageenan-induced paw edema | 1, 3, 10, 30 mg/kg (i.p.) | Dose-dependent reduction in paw edema | [9] |
| Indomethacin (standard drug) | Rat | Carrageenan-induced paw edema | 5 mg/kg (i.p.) | Significant inhibition of paw edema | [9] |
| 4-piperidinopiperidine (PP) derivative PP1 | Not specified | Tail immersion | 50 mg/kg (p.o.) | Significant analgesic effect | [10][11] |
| 4-amino methylpiperidine (AMP) derivative AMP5 | Not specified | Tail immersion | 1 mg/kg and 0.1 mg/kg (i.p.) | Potent analgesic effect | [10][11] |
Antiviral Activity
Certain piperidine derivatives have emerged as potential antiviral agents, demonstrating inhibitory activity against various viruses in cell culture.
Table 4: Comparison of In Vitro Antiviral Activity of Piperidine Derivatives
| Compound | Virus | Cell Line | Assay Type | In Vitro Activity (EC50) | Reference |
| NCGC2955 | NL63 (α-coronavirus) | Vero | RNA inhibition | 2.5 ± 0.15 µM | [12] |
| NCGC2955 | NL63 (α-coronavirus) | MK2 | Not Specified | 1.5 ± 0.2 µM | [12] |
| NCGC2955 | OC43 (β-coronavirus) | Human foreskin fibroblasts | Not Specified | 1.5 ± 0.01 µM | [12] |
| NCGC2955 | SARS-CoV-2 (alpha variant) | Vero E6 | CPE | 9.21 ± 0.01 µM | [12] |
| Compound 153 | SARS-CoV-2 (alpha variant) | Vero E6 | CPE | 6.75 ± 0.56 µM | [12] |
| FZJ05 | Influenza A/H1N1 | MDCK | Not Specified | Significant potency, lower EC50 than ribavirin | [5] |
| Compound 11 | Influenza A/H1N1 | MDCK | Hemagglutination | Inhibition at 0.0650 and 0.0325 mg/mL | [13] |
Key Signaling Pathways Modulated by Piperidine Compounds
The pharmacological effects of piperidine derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. Aberrant activation of this pathway is a hallmark of many cancers, making it an attractive target for anticancer therapies. Several piperidine-containing compounds, including piperine, have been shown to modulate this pathway.[9]
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by piperidine compounds.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating the immune and inflammatory responses, as well as cell survival and proliferation. Chronic activation of NF-κB is associated with various inflammatory diseases and cancers. Piperine and other piperidine derivatives have been reported to inhibit NF-κB signaling.[3][9]
References
- 1. researchgate.net [researchgate.net]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. longdom.org [longdom.org]
- 12. Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides [gavinpublishers.com]
- 13. Frontiers | Comparing the Effect of Piperine and Ilepcimide on the Pharmacokinetics of Curcumin in SD Rats [frontiersin.org]
Benchmarking the Antimicrobial Potency of New 5-Nitrofuran Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial potency of newly developed 5-nitrofuran derivatives against clinically relevant bacteria, including ESKAPE pathogens. The performance of these novel compounds is benchmarked against established antibiotics, supported by experimental data from recent studies. Detailed methodologies for the cited experiments are provided to ensure reproducibility and critical evaluation.
Comparative Antimicrobial Potency
The antimicrobial efficacy of novel 5-nitrofuran derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key indicator of potency.
Recent studies have identified several promising 5-nitrofuran derivatives with significant antimicrobial activity. For instance, a series of 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines (THPPs) and 5-nitrofuran-tagged imidazo-fused azines and azoles have demonstrated potent activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species)[1][2].
Below are summary tables comparing the MIC values (in µg/mL) of new 5-nitrofuran derivatives with standard antibiotics. Lower MIC values indicate greater potency.
Table 1: Antimicrobial Activity (MIC in µg/mL) of Novel 5-Nitrofuran Derivatives Against Gram-Positive Bacteria
| Compound/Drug | Staphylococcus aureus | Enterococcus faecalis | Reference |
| New Derivatives | |||
| Compound 4a¹ | 0.06 | 0.25 | [1] |
| Compound 2h² | 0.125 | >32 | [3] |
| Compound 13g³ | 0.5 | 4 | [2] |
| Comparator Drugs | |||
| Ciprofloxacin | 0.5 | 1 | [3] |
| Nitrofurantoin | 4 | 4 | [2] |
| Furazidin | 2 | Not Tested | [3] |
¹ N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine ² 3-azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole ³ 1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Table 2: Antimicrobial Activity (MIC in µg/mL) of Novel 5-Nitrofuran Derivatives Against Gram-Negative Bacteria
| Compound/Drug | Klebsiella pneumoniae | Enterobacter cloacae | Pseudomonas aeruginosa | Acinetobacter baumannii | Reference |
| New Derivatives | |||||
| Compound 4a¹ | 0.25 | 0.25 | >16 | >16 | [1] |
| Compound 2a² | >32 | >32 | 16 | >32 | [3] |
| Compound 2k² | >32 | >32 | >32 | 16 | [3] |
| Compound 13g³ | 1 | 0.5 | >16 | 4 | [2] |
| Comparator Drugs | |||||
| Ciprofloxacin | 0.03 | 0.03 | 0.5 | 0.5 | [3] |
| Nitrofurantoin | 8 | 4 | >16 | 16 | [2] |
¹ N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine ² 3-(5-nitro-2-furyl)-1,2,4-oxadiazole derivatives ³ 1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
The data indicates that certain novel 5-nitrofuran derivatives, such as compound 4a, exhibit exceptional potency against Gram-positive bacteria, surpassing that of ciprofloxacin and nitrofurantoin.[1] Compound 2h also shows strong activity against S. aureus.[3] Against Gram-negative bacteria, the new derivatives demonstrate variable activity, with some compounds like 13g showing promising MIC values against E. cloacae and A. baumannii.[2]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method crucial for assessing the in vitro activity of new antimicrobial agents. The data presented in this guide was primarily obtained using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compounds and comparator drugs is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The bacterial strains to be tested are cultured overnight and then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate, containing the different concentrations of the antimicrobial agents, is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.
A growth control well (containing no antimicrobial agent) and a sterility control well (containing no bacteria) are included for each tested strain.
Mechanism of Action and Signaling Pathway
5-nitrofuran derivatives are prodrugs, meaning they require activation within the bacterial cell to exert their antimicrobial effect. The key to their mechanism of action lies in the reduction of the 5-nitro group by bacterial nitroreductases.
Caption: Mechanism of action of 5-nitrofuran derivatives.
This activation process generates highly reactive electrophilic intermediates. These intermediates are non-specific in their targets and can damage various cellular components, leading to the bactericidal effect. The primary targets include:
-
Bacterial DNA: The reactive intermediates can cause strand breaks and other lesions in the bacterial DNA, disrupting DNA replication and repair processes.
-
Ribosomal Proteins: By binding to ribosomal proteins, these intermediates can inhibit protein synthesis, which is essential for bacterial survival.
-
Metabolic Enzymes: The reactive species can also inactivate key enzymes involved in bacterial metabolic pathways.
This multi-targeted mechanism of action is advantageous as it may reduce the likelihood of bacteria developing resistance through a single-point mutation.
References
- 1. Novel 5-Nitrofuran-Tagged Imidazo-Fused Azines and Azoles Amenable by the Groebke–Blackburn–Bienaymé Multicomponent Reaction: Activity Profile against ESKAPE Pathogens and Mycobacteria [mdpi.com]
- 2. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to SARS-CoV-2 Main Protease (Mpro) Inhibitors: A Docking Study Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various potential inhibitors for the SARS-CoV-2 Main Protease (Mpro), a critical enzyme for viral replication. The data presented is derived from multiple computational molecular docking studies, which simulate the binding interactions between drug candidates and their protein targets. This in silico approach is a cornerstone of modern drug discovery, enabling the rapid screening of vast chemical libraries to identify promising therapeutic leads.
Introduction to SARS-CoV-2 Mpro and Molecular Docking
The SARS-CoV-2 Mpro, also known as 3C-like protease (3CLpro), is a viral enzyme essential for processing viral polyproteins into functional units required for the virus's life cycle.[1] Its dissimilarity to human proteases makes it an attractive and specific target for antiviral drug development.[1][2] Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a drug) to another (a receptor, such as Mpro).[3] By calculating a "docking score" or "binding energy," researchers can rank potential inhibitors and prioritize them for further experimental validation.
Experimental Protocols: A Generalized View
While specific parameters may vary between studies, the fundamental workflow of molecular docking for Mpro inhibitors follows a consistent series of steps.
Key Methodologies
1. Receptor Preparation:
-
Structure Retrieval: The three-dimensional crystal structure of SARS-CoV-2 Mpro is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 6LU7.[2][4][5]
-
Preparation: The raw PDB file is processed to remove water molecules, ions, and co-solvents. Missing residues and hydrogen atoms are added to prepare the protein for docking.[3][6][7]
2. Ligand Preparation:
-
Library Selection: Ligand libraries are sourced from various databases, including FDA-approved drugs, natural products, and other chemical compound collections.[8][9]
-
Optimization: The 2D or 3D structures of the ligands are optimized for docking. This includes generating 3D coordinates, assigning correct charges, and minimizing their energy.[2]
3. Docking Simulation:
-
Binding Site Definition: A grid box is defined around the catalytic active site of Mpro (often centered on the catalytic dyad Cys145 and His41) to specify the search area for the ligand.[5][10][11]
-
Algorithm Execution: A docking program (e.g., AutoDock Vina, Glide, DOCK) uses a specific algorithm, such as the Lamarckian Genetic Algorithm, to explore various binding poses of the ligand within the defined site.[5][12][13]
-
Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity, typically expressed in kcal/mol. The pose with the lowest binding energy is generally considered the most favorable.[14]
4. Post-Docking Analysis:
-
Interaction Analysis: The best-scoring poses are analyzed to understand the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and key amino acid residues of Mpro.[13]
-
Hit Identification: Compounds with strong binding affinities and favorable interactions are identified as "hits" for further investigation.
Visualization of the Docking Workflow
Data Presentation: Comparative Docking Scores
The following tables summarize quantitative data from various docking studies, comparing both the performance of different docking software and the binding affinities of potential Mpro inhibitors. Lower (i.e., more negative) binding energy values indicate a stronger predicted binding affinity.
Table 1: Benchmarking of Docking Programs for Mpro
Several studies have evaluated the performance of common docking programs in accurately predicting the binding modes of ligands to Mpro.
| Docking Program | Top Performer For | Success Rate (Correctly Identified Binding Mode) | Reference |
| Glide | Non-covalently bound ligands | ~26% | [12][15][16] |
| EnzyDock | Covalently bound ligands | ~45% | [12][15][16] |
| AutoDock Vina | General Purpose | Variable | [6][12][14] |
| DOCK | General Purpose | Variable | [6][12][15] |
| FRED | General Purpose | Variable | [6][12][15] |
Note: These results highlight the challenges in computational docking and underscore that these methods are best used for screening and prioritization rather than definitive prediction.[12][15]
Table 2: Comparative Binding Affinities of Potential Mpro Inhibitors
This table compiles the binding energies (docking scores) of various compounds screened against the SARS-CoV-2 Mpro from multiple independent studies.
| Compound | Class | Docking Score (kcal/mol) | Docking Software Used | Reference |
| Ritonavir | HIV Protease Inhibitor | -14.93 (Binding Free Energy) | Not Specified | [17][18] |
| -8.9 | Not Specified | [19][20] | ||
| Lopinavir | HIV Protease Inhibitor | -10.89 (Binding Free Energy) | Not Specified | [17][18] |
| -9.8 | Not Specified | [19][20] | ||
| N039-0006 | Antiviral Library Compound | -9.30 | Schrodinger Suite | [21] |
| K935-0038 | Antiviral Library Compound | -9.15 | Schrodinger Suite | [21] |
| 4464-0994 | Antiviral Library Compound | -9.07 | Schrodinger Suite | [21] |
| Nelfinavir | HIV Protease Inhibitor | -8.4 | PyRx | [22][23] |
| Rhein | Phytochemical | -8.1 | PyRx | [22][23] |
| Rolapitant | Antiemetic | -7.83 | Glide | [14] |
| Withanolide D | Phytochemical | -7.8 | PyRx | [22][23] |
| Withaferin A | Phytochemical | -7.7 | PyRx | [22][23] |
| Enoxacin | Antibiotic | -7.4 | PyRx | [22][23] |
| Aloe-emodin | Phytochemical | -7.4 | PyRx | [22][23] |
| Darunavir | HIV Protease Inhibitor | -5.9 | Not Specified | [18] |
Disclaimer: Direct comparison of scores between different studies and software should be done with caution, as methodologies and scoring functions vary.
Mpro Inhibition Pathway
The primary role of Mpro is to cleave the viral polyproteins (pp1a and pp1ab) at specific sites. This cleavage is essential to release functional non-structural proteins (NSPs) that form the replicase-transcriptase complex, which is responsible for viral replication. An inhibitor molecule physically blocks the Mpro active site, preventing the polyprotein from binding and thus halting the entire replication cascade.
Visualization of Mpro's Mechanism of Action and Inhibition
Conclusion
Molecular docking studies have been instrumental in rapidly identifying a diverse range of potential inhibitors for the SARS-CoV-2 main protease from existing drugs and novel compounds.[8] Repurposed drugs like the HIV protease inhibitors Lopinavir and Ritonavir, alongside various phytochemicals and other FDA-approved molecules, consistently appear as promising candidates in silico.[14][17][22] However, it is critical to recognize the limitations of these computational models.[15] Docking scores provide a valuable estimation of binding affinity but do not always correlate perfectly with real-world antiviral activity. Therefore, the findings presented in this guide should serve as a foundation for prioritizing candidates for subsequent, rigorous in vitro and in vivo experimental validation to confirm their therapeutic potential against COVID-19.[22][24]
References
- 1. researchgate.net [researchgate.net]
- 2. FDA approved drugs with antiviral activity against SARS-CoV-2: From structure-based repurposing to host-specific mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.2. Molecular docking of antiviral drugs against SARS-CoV-2 proteins/protein-domains and dynamics simulation [bio-protocol.org]
- 4. Discovery of Small-Molecule Inhibitors of SARS-CoV-2 Proteins Using a Computational and Experimental Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.2. Molecular docking [bio-protocol.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. distantreader.org [distantreader.org]
- 8. Screening of FDA Approved Drugs Against SARS-CoV-2 Main Protease: Coronavirus Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential Inhibitors of SARS-CoV-2 Main Protease (Mpro) Identified from the Library of FDA-Approved Drugs Using Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.6. Molecular docking [bio-protocol.org]
- 11. scholar.unair.ac.id [scholar.unair.ac.id]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Computational molecular docking and virtual screening revealed promising SARS-CoV-2 drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cris.biu.ac.il [cris.biu.ac.il]
- 16. researchgate.net [researchgate.net]
- 17. scienceopen.com [scienceopen.com]
- 18. scienceopen.com [scienceopen.com]
- 19. Lopinavir and Ritonavir have High Affinity Toward the SARS-CoV-2 S-protein Receptor-binding Domain Sequenced in Brazil – Bio Integration [bio-integration.org]
- 20. researchgate.net [researchgate.net]
- 21. ukm.my [ukm.my]
- 22. researchgate.net [researchgate.net]
- 23. In silico identification of potent FDA approved drugs against Coronavirus COVID-19 main protease: A drug repurposing approach | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Multitarget HIV-1 Inhibitors: Mechanisms, Efficacy, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
The landscape of HIV-1 therapeutics is continually evolving, with a strategic shift towards multitarget inhibitors that promise enhanced efficacy, a higher barrier to resistance, and simplified treatment regimens. This guide provides an objective comparison of multitarget HIV-1 inhibitors, focusing on dual reverse transcriptase (RT) and integrase (IN) inhibitors. It is designed to be a valuable resource, offering a synthesis of experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular mechanisms.
Quantitative Comparison of Dual-Target HIV-1 Inhibitors
The following tables summarize the in vitro activity of representative dual-target HIV-1 inhibitors against wild-type (WT) and resistant strains of the virus. These compounds demonstrate the potential of a single molecule to effectively inhibit two crucial viral enzymes.
| Compound/Regimen | Target(s) | HIV-1 Strain | IC50 / EC50 (nM) | Citation(s) |
| Pyrrolyl DKA Analog (Compound 31) | RNase H / Integrase | WT | 2,500 (RNase H IC50)26 (IN IC50) | [1] |
| Quinoline DKA Analog (Compound 36) | RNase H / Integrase | WT | 28 (RNase H IC50)5,100 (IN IC50) | [2] |
| Cabotegravir (oral) | Integrase | WT | - | [3] |
| Rilpivirine (oral) | Reverse Transcriptase (NNRTI) | WT | - | [3] |
| Cabotegravir + Rilpivirine (injectable) | Integrase + Reverse Transcriptase | WT | Maintained viral suppression comparable to oral therapy | [3] |
| VH3739937 (Maturation Inhibitor) | Gag Polyprotein | WT | ≤ 5.0 | [4] |
| GS-9131 (NRTI) | Reverse Transcriptase | WT | 37 | [5] |
| CMX157 (NRTI) | Reverse Transcriptase | WT | 0.2 - 7.2 | [5] |
| Apricitabine (NRTI) | Reverse Transcriptase | WT, M184V, L74V, TAMs | Favorable activity | [5] |
| Gen-1 + M522 + G4N (Combination) | Entry + Integrase + Transcription | AZT-resistant | 1,200 (in combination) | [6] |
Experimental Protocols: Key Assays for Inhibitor Evaluation
Accurate evaluation of multitarget HIV-1 inhibitors relies on a battery of robust in vitro assays. Below are detailed methodologies for commonly employed experimental protocols.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)
This assay quantifies the ability of a compound to inhibit the DNA polymerase activity of HIV-1 RT.
-
Principle: The assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand synthesized by RT using a poly(A) template and an oligo(dT) primer. The amount of incorporated DIG is then detected by an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction.
-
Materials:
-
Recombinant HIV-1 RT
-
Poly(A) template and oligo(dT) primer
-
dATP, dCTP, dGTP, dTTP, and DIG-dUTP
-
Anti-DIG-peroxidase antibody
-
Peroxidase substrate (e.g., ABTS)
-
96-well microtiter plates
-
Plate reader
-
-
Procedure:
-
Coat microtiter plate wells with streptavidin.
-
Add a biotin-labeled oligo(dT) primer to allow binding to the streptavidin-coated plate.
-
Add the poly(A) template.
-
Prepare serial dilutions of the test inhibitor.
-
In a separate reaction tube, pre-incubate the HIV-1 RT enzyme with the test inhibitor for 15-30 minutes at 37°C.
-
Add the enzyme-inhibitor mixture to the template-primer-coated wells.
-
Add the dNTP mix containing DIG-dUTP to initiate the polymerization reaction.
-
Incubate for 1 hour at 37°C.
-
Wash the wells to remove unincorporated nucleotides.
-
Add the anti-DIG-peroxidase antibody and incubate for 1 hour at 37°C.
-
Wash the wells to remove unbound antibody.
-
Add the peroxidase substrate and incubate until color develops.
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS).
-
Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.[7]
-
HIV-1 Integrase (IN) Strand Transfer Inhibition Assay
This assay assesses the ability of a compound to block the strand transfer step of HIV-1 integration.
-
Principle: A pre-processed viral DNA substrate (donor DNA) is incubated with recombinant HIV-1 integrase and a target DNA. The strand transfer reaction results in the integration of the donor DNA into the target DNA, which can be quantified.
-
Materials:
-
Recombinant HIV-1 Integrase
-
Biotinylated donor DNA substrate (mimicking the viral DNA end)
-
Target DNA substrate
-
Assay buffer containing MgCl2 or MnCl2
-
Streptavidin-coated plates
-
Detection antibody (e.g., anti-digoxigenin if the target DNA is DIG-labeled) conjugated to a reporter enzyme (e.g., HRP or alkaline phosphatase)
-
Substrate for the reporter enzyme
-
-
Procedure:
-
Coat a 96-well plate with streptavidin.
-
Add the biotinylated donor DNA to the wells and incubate to allow binding.
-
Wash the wells to remove unbound donor DNA.
-
Prepare serial dilutions of the test inhibitor.
-
Pre-incubate the HIV-1 integrase with the test inhibitor for 15-30 minutes.
-
Add the integrase-inhibitor mixture to the wells containing the donor DNA.
-
Add the target DNA to initiate the strand transfer reaction.
-
Incubate for 1-2 hours at 37°C.
-
Wash the wells to remove unreacted components.
-
Add the detection antibody and incubate.
-
Wash the wells to remove unbound antibody.
-
Add the substrate and measure the signal (e.g., absorbance or luminescence).
-
Calculate the percent inhibition and determine the IC50 value.
-
Cell-Based HIV-1 Replication Inhibition Assay (Luciferase Reporter)
This assay measures the inhibition of a single round of HIV-1 replication in a cellular context.
-
Principle: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter, are used. Upon infection with HIV-1, the viral Tat protein transactivates the LTR, leading to the expression of luciferase. The level of luciferase activity is proportional to the extent of viral replication.
-
Materials:
-
TZM-bl cells
-
HIV-1 virus stock (e.g., pseudotyped with a specific envelope)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Pre-incubate the HIV-1 virus stock with the diluted inhibitor for 1 hour at 37°C.
-
Remove the medium from the TZM-bl cells and add the virus-inhibitor mixture.
-
Incubate for 48 hours at 37°C.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition relative to a virus-only control and determine the EC50 value.[8]
-
Visualizing the Multitarget Mechanism
Understanding the mechanism of action of multitarget inhibitors is crucial for rational drug design and for predicting potential resistance pathways. The following diagrams, generated using Graphviz, illustrate the key steps in the HIV-1 lifecycle targeted by dual RT and IN inhibitors and the workflow of a typical cell-based antiviral assay.
References
- 1. HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors: A Review of Recent Advances and Structure-activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Cabotegravir: a novel HIV integrase inhibitor combined with rilpivirine as the first long-acting injectable program for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Drug Resistance and the Need for Development of New HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. hiv.lanl.gov [hiv.lanl.gov]
Unveiling the Biological Potential: A Comparative Guide to Substituted Aniline-Based Dyes
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of chemical compounds is paramount. This guide offers an objective comparison of various substituted aniline-based dyes, supported by experimental data, to illuminate their potential in therapeutic and research applications. The structure-activity relationships are explored through a systematic presentation of their anticancer, antimicrobial, and antioxidant properties.
Aniline, a fundamental building block in organic chemistry, gives rise to a vast array of dyes with diverse industrial and, increasingly, biological applications. The introduction of different substituent groups onto the aniline scaffold dramatically influences their physicochemical properties and, consequently, their interactions with biological systems. This guide synthesizes data from multiple studies to provide a comparative overview of these activities.
Comparative Analysis of Biological Activity
The biological efficacy of substituted aniline-based dyes is significantly dictated by the nature and position of the substituent groups on the aniline ring. The following tables summarize the quantitative data from various studies, offering a clear comparison of their anticancer, antimicrobial, and antioxidant potentials.
Anticancer Activity
The cytotoxicity of substituted aniline derivatives has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key metric for comparison. Lower IC₅₀ values indicate higher potency.
| Compound/Dye Class | Substituent(s) | Cancer Cell Line(s) | IC₅₀ (µM) | Reference(s) |
| 2-Substituted Aniline Pyrimidines | Varies (e.g., halogen, methoxy) | Mer Kinase | 0.0071 - 0.462 | [1] |
| 2-Substituted Aniline Pyrimidines | Varies | c-Met Kinase | 0.0336 - >10 | [1] |
| Thienopyrimidine Derivatives | Halogen (F, Cl) on aniline | HCT116 | 357.12 µg/ml (MS4e) | [2] |
| 1,4-Naphthoquinone Derivatives | Substituted anilines | DU-145, MDA-MB-231, HT-29 | 1 - 3 | [3] |
| Benzothiazole Aniline Pt(II) Complexes | Varies | Liver, Brain Glioma | Varies (often < Cisplatin) | [4] |
| Anilino-Fluoroquinolones | Nitro, Reduced forms | K562 (Leukemia) | < 50 | [5] |
Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.
Antimicrobial Activity
The antimicrobial potential of these dyes is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.
| Compound/Dye Class | Substituent(s) | Microorganism(s) | MIC (µg/mL) | Reference(s) |
| Dye-Substituted Polyanilines | Varies | S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, A. niger, A. clavatus | 6.25 - 200 | [6] |
| 8-Anilino-1-naphthalenesulfonic Acid | Sulfonic acid | S. aureus, S. epidermidis | 25 - 200 | [7] |
| Azo Dyes | p-nitroaniline, p-amino benzoic acid | S. aureus, E. coli, M. smegmatis, C. albicans | Varies | [8] |
| Quinobenzothiazine Derivatives | Benzyloxy, Propoxy | S. aureus, E. faecalis, M. marinum | Varies | [9] |
| Synthetic Dyes (Brown BFR, EDK) | Varies | Bacillus sp., S. aureus | Varies (Zone of Inhibition) | [10] |
Antioxidant Activity
The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the results expressed as EC₅₀, the concentration required to scavenge 50% of the DPPH radicals.
| Compound/Dye Class | Substituent(s) | EC₅₀ (µg/mL) | Reference(s) |
| 8-Anilino-1-naphthalenesulfonic Acid | Sulfonic acid | 27 - 153 | [7] |
| Polyaniline | - | More effective than aniline | [11] |
| Anilino-Fluoroquinolones | Varies | 4.3 µM (for 4b) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key biological assays cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13]
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the substituted aniline-based dye and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value is determined from the dose-response curve.
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition.[10][14][15][16][17]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 10⁸ CFU/mL for bacteria).
-
Plate Inoculation: Spread the microbial inoculum evenly over the surface of an appropriate agar plate (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Sample Addition: Add a defined volume (e.g., 100 µL) of the dye solution at a specific concentration into each well.
-
Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[18][19][20][21][22]
-
DPPH Solution Preparation: Prepare a fresh working solution of DPPH (e.g., 0.1 mM in methanol or ethanol). The solution should have a deep purple color.
-
Reaction Mixture: Mix a defined volume of the test sample (at various concentrations) with the DPPH working solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
EC₅₀ Determination: The EC₅₀ value is determined by plotting the percentage of scavenging activity against the sample concentration.
Visualizing Molecular Pathways and Workflows
To better understand the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Aniline dye-induced apoptosis signaling pathway.
Caption: Mechanism of action for aniline-based kinase inhibitors.
References
- 1. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Bioactive Properties of a Novel Antibacterial Dye Obtained from Laccase-Mediated Oxidation of 8-Anilino-1-naphthalenesulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Antimicrobial Properties of New Tetracyclic Quinobenzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tlr-journal.com [tlr-journal.com]
- 11. researchgate.net [researchgate.net]
- 12. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 13. 2.5.1. MTT Cell Viability Assay [bio-protocol.org]
- 14. homesciencejournal.com [homesciencejournal.com]
- 15. sid.ir [sid.ir]
- 16. researchgate.net [researchgate.net]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. mdpi.com [mdpi.com]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. pubcompare.ai [pubcompare.ai]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 5-Nitro-2-(piperidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 5-Nitro-2-(piperidin-1-yl)aniline. The following procedures are based on best practices for handling aromatic nitro compounds and aniline derivatives, given the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Assessment
Anticipated Hazards:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2][3]
-
Skin and Eye Irritation: May cause skin irritation and serious eye damage.[2]
-
Sensitization: May cause an allergic skin reaction.[2]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[2][3]
-
Aquatic Toxicity: Likely to be harmful or toxic to aquatic life with long-lasting effects.[3][4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure personnel safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., Butyl, Neoprene, or Viton over Nitrile). | Provides robust protection against skin absorption, a primary route of exposure for aniline compounds.[5] Nitrile gloves alone are not recommended for prolonged contact with aniline.[5] |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and potential exothermic reactions. |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®) worn over cotton clothing.[6] All buttons must be fastened. | Provides a barrier against spills and splashes. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood.[1][7] If there is a risk of generating dust or aerosols, a respirator may be required.[5][6] | Prevents inhalation of toxic dust or vapors. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
Preparation:
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound.[1]
-
Fume Hood: Ensure the chemical fume hood is certified and functioning correctly.[5]
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Have a spill kit readily available containing an inert absorbent material (e.g., vermiculite or sand).[1]
Handling:
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood.
-
Avoid Dust and Aerosols: Handle the compound carefully to avoid generating dust or aerosols.
-
Container Management: Keep the container tightly closed when not in use.[8]
-
Hygiene: Wash hands thoroughly after handling, even after removing gloves.[1]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids, and seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Collection Procedure | Disposal Method |
| Solid Waste | Collect all solid waste contaminated with the compound in a dedicated, labeled, and sealed hazardous waste container. | Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. |
| Contaminated Solvents | Collect in a properly labeled, sealed, and compatible hazardous waste container. | Dispose of as hazardous chemical waste through your institution's EHS office. Do not mix with other solvent waste streams unless approved by EHS. |
| Contaminated PPE | Double-bag all disposable PPE (gloves, etc.) in sealed plastic bags. | Dispose of as hazardous waste. |
Note: Never dispose of this compound or its waste down the drain.[8]
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the key stages of working with this compound and the integrated safety checkpoints.
Caption: Workflow for handling this compound with integrated safety checkpoints.
References
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. scribd.com [scribd.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
